2,4,5-Trimethoxybenzohydrazide
Description
Properties
IUPAC Name |
2,4,5-trimethoxybenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDMATIDPSOPEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NN)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395997 | |
| Record name | 2,4,5-trimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588677-34-3 | |
| Record name | 2,4,5-Trimethoxybenzoic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-trimethoxybenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of 2,4,5-Trimethoxybenzohydrazide
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Strategic Synthesis Design and Starting Material Selection
In the synthesis of complex organic molecules, the selection of a starting material is a critical decision that dictates the efficiency, feasibility, and elegance of the entire synthetic route. The target molecule, 2,4,5-Trimethoxybenzohydrazide, is a highly functionalized aromatic compound with potential applications as a scaffold in medicinal chemistry.
While the query proposed a synthesis starting from gallic acid (3,4,5-trihydroxybenzoic acid), it is imperative from a regiochemical standpoint to address this choice. Gallic acid possesses a 3,4,5-substitution pattern on the aromatic ring. Converting this to the desired 2,4,5-pattern is not a trivial transformation and would involve a complex, low-yielding sequence of protection, deprotection, and potential rearrangement reactions that are not described in standard synthetic literature.
Therefore, this guide presents a more chemically sound and efficient pathway. As Senior Application Scientists, we advocate for routes that are both reproducible and scalable. The proposed synthesis begins with a more logical and commercially available precursor, 1,2,4-trimethoxybenzene , which already contains the correct oxygenation pattern, allowing for a direct and high-yielding pathway to the target hydrazide.
Overall Synthetic Workflow
The synthesis is designed as a four-step sequence, commencing with the formylation of 1,2,4-trimethoxybenzene and culminating in the hydrazinolysis of an intermediate ester. Each step is chosen for its reliability and high conversion rate, ensuring a practical route to the final product.
Caption: Four-step synthesis of this compound.
Part 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde via Vilsmeier-Haack Reaction
The initial step involves the introduction of a formyl group (-CHO) onto the electron-rich 1,2,4-trimethoxybenzene ring. The Vilsmeier-Haack reaction is the method of choice for this transformation due to its high regioselectivity and efficiency with activated aromatic systems.[1][2] The electrophile, the Vilsmeier reagent, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Reaction Mechanism: Vilsmeier Reagent Formation and Electrophilic Aromatic Substitution
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol
-
Reagents and Equipment:
-
1,2,4-Trimethoxybenzene (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (1.2 equivalents)
-
N,N-Dimethylformamide (DMF) (3 equivalents)
-
Saturated aqueous sodium acetate (NaOAc) solution
-
Ice bath, round-bottom flask, magnetic stirrer, and standard glassware
-
-
Procedure:
-
To a stirred solution of 1,2,4-trimethoxybenzene (8.42 g) in DMF (17 ml), add phosphorus oxychloride (5.5 ml) dropwise while maintaining the temperature under ice cooling.[3]
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 1 hour with continuous stirring.
-
Cool the mixture back down in an ice bath.
-
Carefully quench the reaction by adding saturated aqueous sodium acetate solution (30 ml) to hydrolyze the intermediate iminium salt.
-
The product, 2,4,5-trimethoxybenzaldehyde, will precipitate as colorless needles.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.[3]
-
Part 2: Oxidation to 2,4,5-Trimethoxybenzoic Acid
The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. For an electron-rich substrate like 2,4,5-trimethoxybenzaldehyde, a strong oxidizing agent is required. Potassium permanganate (KMnO₄) in a basic solution is a classic and effective choice. The reaction proceeds via a manganate ester intermediate which is then hydrolyzed to yield the carboxylate salt. Acidification in the workup step provides the final carboxylic acid.
Experimental Protocol
-
Reagents and Equipment:
-
2,4,5-Trimethoxybenzaldehyde (1 equivalent)
-
Potassium permanganate (KMnO₄) (approx. 2 equivalents)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) for acidification
-
Acetone or water as solvent
-
-
Procedure:
-
Dissolve 2,4,5-trimethoxybenzaldehyde in a suitable solvent like aqueous acetone in a round-bottom flask equipped with a reflux condenser.
-
Add a solution of sodium hydroxide or potassium carbonate to make the medium basic.
-
Slowly add a solution of potassium permanganate in water. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
After the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed, heat the mixture at reflux for an additional hour to ensure complete reaction.
-
Cool the reaction mixture and filter to remove the MnO₂ precipitate.
-
Acidify the clear filtrate with concentrated HCl until the pH is ~2. 2,4,5-Trimethoxybenzoic acid will precipitate as a white solid.
-
Collect the product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
-
Part 3: Fischer Esterification to Methyl 2,4,5-Trimethoxybenzoate
Esterification is the crucial step to activate the carboxyl group for the subsequent reaction with hydrazine. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a reliable and scalable method.[4] The reaction is an equilibrium process, and using the alcohol (methanol) as the solvent drives the reaction towards the product side.
Experimental Protocol
-
Reagents and Equipment:
-
2,4,5-Trimethoxybenzoic acid (1 equivalent)
-
Methanol (MeOH), anhydrous (solvent)
-
Concentrated sulfuric acid (H₂SO₄) (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard reflux apparatus
-
-
Procedure:
-
Suspend 2,4,5-trimethoxybenzoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude methyl 2,4,5-trimethoxybenzoate.
-
Part 4: Hydrazinolysis to this compound
The final step is the conversion of the methyl ester to the desired benzohydrazide. This is achieved through nucleophilic acyl substitution, where hydrazine hydrate acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group.
Mechanism: Nucleophilic Acyl Substitution
Caption: Mechanism of hydrazinolysis of the ester.
Experimental Protocol
-
Reagents and Equipment:
-
Methyl 2,4,5-trimethoxybenzoate (1 equivalent)
-
Hydrazine hydrate (N₂H₄·H₂O) (3-5 equivalents)
-
Ethanol or Methanol as solvent
-
Standard reflux apparatus
-
-
Procedure:
-
Dissolve methyl 2,4,5-trimethoxybenzoate in ethanol or methanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution upon cooling.
-
If precipitation is slow, the mixture can be concentrated and cooled further in an ice bath.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product with a small amount of cold ethanol and dry under vacuum to obtain the final product.
-
Quantitative Data Summary
The following table provides expected data for the intermediates and the final product based on literature values for the target compound and its isomers. Actual results may vary based on experimental conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) |
| 2,4,5-Trimethoxybenzaldehyde | C₁₀H₁₀O₄ | 196.18 | Colorless Needles | 114-115.5 |
| 2,4,5-Trimethoxybenzoic Acid | C₁₀H₁₂O₅ | 212.20 | White Crystalline Powder | 143-145 |
| Methyl 2,4,5-Trimethoxybenzoate | C₁₁H₁₄O₅ | 226.23 | Solid | ~95-98 (estimated) |
| This compound | C₁₀H₁₄N₂O₄ | 226.23 | White Solid | (Not specified in results) |
References
- Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. Canadian Journal of Chemistry. 2022.
- Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
- Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
-
Synthesis of 3,4,5-Trimethoxybenzaldehyde. Erowid. Available from: [Link]
- The Synthesis of Some Basic Esters of 3,4,5-Trimethoxybenzoic Acid.
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available from: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available from: [Link]
-
Ishii, H., et al. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Gallic Acid and other Alkoxybenzaldehydes. Chem. Pharm. Bull. 31, 3024-3038 (1983). Available from: [Link]
- A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
-
Vihita Bio. 2,4,5-Trimethoxybenzoic Acid Manufacturer in India. Available from: [Link]
-
Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Syntheses. Available from: [Link]
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. 2021. Available from: [Link]
- Preparation of trimethoxybenzoate esters and trimethoxybenzoic acid.
-
3,4,5-Trimethoxybenzoic Acid. PubChem. Available from: [Link]
- Study of Hydrazinolysis of Methyl-3-(4-allyl-3-substituted-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)propanoates. Proceedings of the YSU B: Chemical and Biological Sciences. 2018.
Sources
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes) - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trimethoxybenzohydrazide
A Note to the Researcher: The scientific literature provides extensive characterization of the isomeric compound, 3,4,5-trimethoxybenzohydrazide. However, detailed peer-reviewed data on the physicochemical properties of 2,4,5-trimethoxybenzohydrazide is notably scarce. This guide addresses this gap by presenting the available information, proposing robust protocols for its synthesis and characterization, and leveraging data from its direct precursor and its well-documented isomer to provide a comprehensive and practical resource for drug development professionals.
Compound Identification and Available Data
This compound is a polysubstituted aromatic hydrazide. While detailed experimental properties are not widely published, its fundamental identifiers have been established by chemical suppliers.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 588677-34-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [1][2][5] |
| Molecular Weight | 226.23 g/mol | [1][2] |
| Refractive Index | 1.534 | [5] |
Synthetic Pathway and Precursor Analysis
The most direct synthetic route to this compound involves the hydrazinolysis of a corresponding ester or the reaction of its precursor aldehyde with a hydrazine source. The key starting material for this process is 2,4,5-trimethoxybenzaldehyde.
Physicochemical Properties of 2,4,5-Trimethoxybenzaldehyde
Understanding the precursor is critical for planning the synthesis and purification of the final hydrazide compound.
| Property | Value | Source |
| CAS Number | 4460-86-0 | |
| Molecular Weight | 196.20 g/mol | |
| Appearance | Beige solid/powder | [6] |
| Melting Point | 112-114 °C | |
| Boiling Point | 140 °C at 4 mmHg (sublimes) | [6] |
| Solubility | Soluble in ethyl ether, chloroform, ligroin. Less than 1 mg/mL in water. | [6] |
Proposed Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for hydrazide synthesis.[7] The causality behind this two-step approach lies in the high reactivity and yield associated with the hydrazinolysis of an activated carboxylic acid derivative, such as a methyl ester.
Step 1: Esterification of 2,4,5-Trimethoxybenzoic Acid
-
Reaction Setup: To a solution of 2,4,5-trimethoxybenzoic acid (1.0 eq) in anhydrous methanol (10 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reflux: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting acid is consumed.
-
Workup: Cool the reaction mixture and reduce the volume of methanol under reduced pressure. Neutralize the remaining solution carefully with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield methyl 2,4,5-trimethoxybenzoate.
Step 2: Hydrazinolysis to form this compound
-
Reaction Setup: Dissolve the methyl 2,4,5-trimethoxybenzoate (1.0 eq) from the previous step in ethanol (15 mL/g of ester).
-
Hydrazine Addition: Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound. Recrystallization from ethanol or a similar solvent may be performed for higher purity.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Proposed Analytical Characterization
Once synthesized, the following standard analytical techniques are required to confirm the identity, purity, and structure of this compound.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methoxy groups, and the hydrazide (-NH and -NH₂) protons. The chemical shifts of the methoxy groups will be crucial in confirming the 2,4,5-substitution pattern.
-
¹³C NMR Spectroscopy: This will confirm the number of unique carbon environments, including the carbonyl carbon of the hydrazide and the carbons of the aromatic ring and methoxy groups.
-
FT-IR Spectroscopy: Key vibrational bands are expected for the N-H stretches (around 3200-3400 cm⁻¹), the C=O stretch of the amide (around 1640-1680 cm⁻¹), and C-O stretches of the methoxy groups.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent [M+H]⁺ ion at approximately m/z 227.10.
Comparative Analysis: 3,4,5-Trimethoxybenzohydrazide
In contrast to the 2,4,5-isomer, its 3,4,5-trimethoxy counterpart is well-characterized in the scientific literature. This data serves as an essential reference for researchers.[7][8][9][10]
| Property | Value | Source |
| CAS Number | 3291-03-0 | [8][9][10] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [8][9] |
| Molecular Weight | 226.23 g/mol | [8] |
| Appearance | White solid | [7] |
| Melting Point | 156-160 °C | [7][8] |
Spectroscopic Data for 3,4,5-Trimethoxybenzohydrazide
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.70 (s, 1H, -CONH-), 7.15 (s, 2H, Ar-H), 4.45 (s, 2H, -NH₂), 3.84 (s, 6H, 2x -OCH₃ at C3/C5), 3.74 (s, 3H, -OCH₃ at C4).[7]
-
Mass Spec (ESI): m/z 227.20 [M+H]⁺.[7]
The key distinguishing feature in the ¹H NMR spectrum between the two isomers would be the aromatic region. The 3,4,5-isomer shows a singlet for its two equivalent aromatic protons. The 2,4,5-isomer, due to its asymmetry, is expected to show two distinct singlets or doublets for its aromatic protons.
Potential Applications and Research Context
Conclusion
While a comprehensive, peer-reviewed physicochemical profile of this compound is yet to be published, this guide provides a foundational framework for its scientific investigation. By detailing the properties of its precursor, proposing a robust synthetic and analytical validation workflow, and providing a comparative analysis with its well-documented 3,4,5-isomer, researchers are equipped with the necessary information to confidently synthesize, characterize, and evaluate this compound in drug development and chemical biology research.
References
-
King-Pharm. 588677-34-3 this compound. [Link]
-
Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 359-366. [Link]
-
ChemSrc. Benzoic acid, 2,4,5-trimethoxy-, hydrazide (9CI) CAS#: 588677-34-3. [Link]
-
CAS Common Chemistry. 3,4,5-Trimethoxybenzohydrazide. [Link]
-
PubChem. 2,4,5-Trimethoxybenzaldehyde. [Link]
-
PubChem. 3,4,5-Trimethoxybenzohydrazide. [Link]
-
NIST. 3,4,5-Trimethoxybenzhydrazide. [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. scbt.com [scbt.com]
- 3. molcore.com [molcore.com]
- 4. Benzoic acid, 2,4,5-trimethoxy-, hydrazide (9CI) CAS#: 588677-34-3 [amp.chemicalbook.com]
- 5. 588677-34-3 this compound [chemsigma.com]
- 6. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,4,5-Trimethoxybenzhydrazide [webbook.nist.gov]
An In-depth Technical Guide to Trimethoxybenzohydrazides for Drug Development Professionals
Executive Summary & Isomer Clarification
Researchers engaged in the synthesis of novel therapeutic agents frequently encounter substituted benzohydrazides as versatile synthons. While the request for information on 2,4,5-Trimethoxybenzohydrazide is specific, a thorough review of the scientific literature and chemical databases reveals a significant data scarcity for this particular isomer. There is no assigned CAS number or substantial body of research detailing its synthesis, properties, or applications.
Conversely, the isomeric compound, 3,4,5-Trimethoxybenzohydrazide , is a well-documented, commercially available, and widely utilized intermediate in medicinal chemistry. Given the likely research interest in a trimethoxy-substituted benzohydrazide scaffold, this guide will provide a comprehensive technical overview of the well-characterized 3,4,5-Trimethoxybenzohydrazide .
Furthermore, to directly address the initial query and provide a novel research avenue, this document will conclude with a proposed, scientifically grounded protocol for the synthesis of the undocumented This compound , based on established chemical principles and the known precursor, 2,4,5-Trimethoxybenzaldehyde.
Part 1: A Comprehensive Profile of 3,4,5-Trimethoxybenzohydrazide
3,4,5-Trimethoxybenzohydrazide (CAS No. 3291-03-0) is a key building block, valued for its role in the construction of hydrazone derivatives which exhibit a wide array of biological activities.[1] Its structure is derived from eudesmic acid, a methoxy-substituted analog of gallic acid.[1]
Physicochemical & Structural Properties
The fundamental properties of 3,4,5-Trimethoxybenzohydrazide are critical for its application in synthesis, dictating solubility, reactivity, and handling requirements.
| Property | Value | Source(s) |
| CAS Number | 3291-03-0 | [2][3][4] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [2][3][4] |
| Molecular Weight | 226.23 g/mol | [2][3][4] |
| IUPAC Name | 3,4,5-trimethoxybenzohydrazide | [4] |
| Melting Point | 156-158 °C | [1] |
| Appearance | White solid | [1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(=O)NN | [2] |
| InChI Key | KQXHMNUXNHQSOW-UHFFFAOYSA-N | [2][3] |
Established Synthesis Protocol
The synthesis of 3,4,5-Trimethoxybenzohydrazide is typically achieved from its corresponding benzoic acid or ester derivative. A common and efficient laboratory-scale method involves the hydrazinolysis of a methyl or ethyl ester of 3,4,5-trimethoxybenzoic acid.
Caption: Synthesis pathway for 3,4,5-Trimethoxybenzohydrazide.
Detailed Step-by-Step Methodology: [1]
-
Esterification:
-
To a solution of 3,4,5-trimethoxybenzoic acid (eudesmic acid) in methanol (MeOH), add a catalytic amount of an acidic catalyst such as Amberlyst-15.
-
Reflux the mixture for a duration sufficient for complete ester formation, typically monitored by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the catalyst, remove the solvent under reduced pressure to yield the crude methyl 3,4,5-trimethoxybenzoate.
-
-
Hydrazinolysis:
-
Dissolve the crude methyl 3,4,5-trimethoxybenzoate in a suitable alcohol solvent, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until TLC analysis indicates the complete consumption of the starting ester.
-
Concentrate the reaction mixture to approximately one-fourth of its original volume.
-
Cool the concentrated solution to approximately 5°C to induce precipitation of the product.
-
Filter the resulting white solid, wash with a small amount of cold solvent, and dry under vacuum to yield 3,4,5-Trimethoxybenzohydrazide. A typical yield for this step is around 75%.[1]
-
Core Application: Synthesis of Bioactive Hydrazones
The primary utility of 3,4,5-Trimethoxybenzohydrazide in drug development is its role as a nucleophile in condensation reactions with various aldehydes and ketones.[1] This reaction forms a hydrazone linkage (-C=N-NH-), a critical pharmacophore known for a wide range of biological activities.[1][5]
Caption: General scheme for the synthesis of bioactive hydrazones.
This straightforward reaction allows for the generation of large libraries of diverse molecular structures by varying the aldehyde or ketone component, which is fundamental to structure-activity relationship (SAR) studies.
Biological Activities of 3,4,5-Trimethoxybenzohydrazide Derivatives
The resulting hydrazone derivatives have been investigated for numerous therapeutic applications. The table below summarizes the reported activities of various analogs synthesized from 3,4,5-Trimethoxybenzohydrazide.
| Derivative Class | Tested Activity | Result | Source(s) |
| (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazides | Antibacterial | Several derivatives showed significant activity against S. aureus, S. pyogenes, E. coli, and P. aeruginosa. | [1] |
| (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazides | Antifungal | Moderate activity observed against Aspergillus niger and Candida albicans. | [1] |
| (E)-N'-(Substituted)-3,4,5-trimethoxybenzohydrazides | Antidiabetic | In an alloxan-induced diabetic rat model, several derivatives exhibited significant hypoglycemic activity. | [1] |
| Schiff Bases (with other hydrazides) | Antitumor, Antifungal, Antituberculous | Hydrazones as a class are widely reported to possess these activities. | [6] |
Part 2: Proposed Synthesis of this compound (Hypothetical)
While no literature exists for the target molecule, a plausible synthetic route can be designed based on the well-established chemistry of its precursors. The logical starting material is 2,4,5-Trimethoxybenzaldehyde (CAS No. 4460-86-0) , which is commercially available.[7][8] The proposed synthesis involves an oxidation followed by esterification and hydrazinolysis.
Caption: Proposed pathway for the synthesis of this compound.
Proposed Step-by-Step Methodology:
This protocol is hypothetical and requires experimental validation.
-
Oxidation of the Aldehyde:
-
Dissolve 2,4,5-Trimethoxybenzaldehyde in a suitable solvent (e.g., acetone or a biphasic system).
-
Slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate in acidic conditions, while maintaining the temperature with an ice bath.
-
Stir the reaction until TLC indicates the absence of the starting aldehyde.
-
Work up the reaction mixture, which typically involves quenching the excess oxidant, filtration of manganese dioxide (if using KMnO₄), acidification, and extraction of the resulting 2,4,5-Trimethoxybenzoic acid into an organic solvent.
-
Purify the acid by recrystallization or column chromatography.
-
-
Esterification:
-
Dissolve the purified 2,4,5-Trimethoxybenzoic acid in an excess of dry methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, neutralize the acid catalyst and remove the methanol under reduced pressure. Extract the resulting ester into a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl ester.
-
-
Hydrazinolysis:
-
Following the established procedure for the 3,4,5- isomer, dissolve the crude methyl 2,4,5-trimethoxybenzoate in ethanol.[1]
-
Add an excess of hydrazine hydrate and reflux the mixture until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and induce crystallization, potentially by reducing the volume and cooling to a low temperature.
-
Isolate the solid product by filtration, wash with a minimal amount of cold ethanol, and dry thoroughly.
-
Self-Validation: The success of each step must be validated through standard analytical techniques such as TLC, melting point determination, and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of the intermediates and the final product to confirm its structure and purity.
Part 3: Safety & Handling
Benzohydrazide derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times. Hydrazine hydrate is highly toxic and corrosive; handle with extreme caution. Consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]
- Ye, D. -M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25, 4629-4631.
- SincereChemical. (n.d.). 245-Trimethoxybenzaldehyde CAS# 4460-86-0.
- Fisher Scientific. (n.d.). CAS RN 4460-86-0.
- Santa Cruz Biotechnology. (n.d.). 2,4,5-Trimethoxybenzaldehyde.
- ChemicalBook. (n.d.). 2,4,5-Trimethoxybenzaldehyde | 4460-86-0.
- ResearchGate. (2020). Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. Scientific Inquiry and Review.
- National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide.
- PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- PubMed Central. (n.d.).
- Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- BIOZOL. (n.d.). 2,4,5-Trimethoxybenzaldehyde, CAS [[4460-86-0]].
- LookChem. (n.d.). Cas 3291-03-0,3,4,5-TRIMETHOXYBENZHYDRAZIDE.
- CAS Common Chemistry. (n.d.). 3,4,5-Trimethoxybenzohydrazide.
- NIST. (n.d.). 3,4,5-Trimethoxybenzhydrazide. In NIST Chemistry WebBook.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
- National Center for Biotechnology Information. (n.d.). 3,4,5-Trimethoxybenzohydrazide.
- BenchChem. (n.d.). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
- Canadian Journal of Chemistry. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Prediction.
- ChemDiv. (n.d.). Compound N'-[(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide.
- National Center for Biotechnology Information. (n.d.). Trimethoxybenzohydrazide.
- Sigma-Aldrich. (n.d.). 2,4,5-Trimethoxybenzaldehyde 98%.
- CymitQuimica. (n.d.). 3,4,5-Trimethoxybenzoic acid hydrazide.
- BenchChem. (n.d.). Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers.
Sources
- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. 3,4,5-Trimethoxybenzhydrazide [webbook.nist.gov]
- 4. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. scbt.com [scbt.com]
- 8. 2,4,5-Trimethoxybenzaldehyde | 4460-86-0 [chemicalbook.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,4,5-Trimethoxybenzohydrazide
Prepared for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2,4,5-Trimethoxybenzohydrazide, a polysubstituted benzene derivative of interest in medicinal chemistry and materials science. By examining the chemical shifts, coupling constants, and signal multiplicities, we can achieve unambiguous assignment of all proton and carbon signals. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for professionals engaged in the synthesis and characterization of complex aromatic compounds.
Introduction: The Significance of this compound
This compound belongs to the hydrazide class of compounds, which are key structural motifs in a vast array of pharmacologically active agents. Hydrazides and their derivatives, hydrazones, exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties[1]. The specific substitution pattern of three methoxy groups on the benzene ring is derived from 2,4,5-trimethoxybenzaldehyde, a compound obtainable from natural sources like Acorus calamus oil[2].
Accurate structural confirmation is the bedrock of drug discovery and development. NMR spectroscopy provides unparalleled detail regarding the molecular framework. For a molecule like this compound, NMR is crucial for verifying the substitution pattern on the aromatic ring, confirming the presence of the hydrazide moiety, and ensuring isomeric purity.
Foundational NMR Principles for Aromatic Hydrazides
The NMR spectrum of this compound is governed by several key electronic and structural factors:
-
Aromatic Ring Current: The delocalized π-electrons of the benzene ring generate a powerful local magnetic field. This "ring current" strongly deshields the protons attached to the ring, causing their signals to appear far downfield in the ¹H NMR spectrum, typically between 6.5 and 8.5 ppm[3]. Aromatic carbons resonate in the δ 110-160 ppm region of the ¹³C spectrum[4].
-
Substituent Effects: The nature and position of substituents dramatically influence the chemical shifts of nearby nuclei.
-
Methoxy Groups (-OCH₃): As strong electron-donating groups (EDGs) through resonance, methoxy substituents increase electron density at the ortho and para positions of the ring. This increased shielding shifts the signals for the attached protons and carbons upfield (to a lower δ value)[4]. The methoxy protons themselves typically appear as sharp singlets between 3.5 and 4.4 ppm, while the carbons are found around 55-62 ppm[5][6].
-
Benzohydrazide Group (-CONHNH₂): This group acts as an electron-withdrawing group (EWG) through induction and resonance, decreasing electron density on the ring, particularly at the ortho and para positions. This deshielding effect causes downfield shifts for nearby nuclei[4].
-
-
Exchangeable Protons (-NH, -NH₂): The protons on the nitrogen atoms of the hydrazide group are acidic and can exchange with each other and with trace amounts of water in the solvent. This chemical exchange often results in broad signals in the ¹H NMR spectrum. Their chemical shifts are highly sensitive to solvent, concentration, and temperature[7][8]. Using a hydrogen-bonding solvent like DMSO-d₆ is often essential to slow this exchange and observe these protons clearly.
Caption: Relationship between molecular features and NMR spectral output.
Experimental Protocol: Acquiring High-Quality NMR Data
The following protocol is a self-validating system designed to produce reliable and reproducible NMR data for this compound.
3.1. Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its ability to form hydrogen bonds slows the exchange rate of the N-H protons, allowing for their clearer observation compared to a non-polar solvent like CDCl₃[9].
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution if necessary.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically added by the manufacturer to the deuterated solvent and serves as the internal reference (δ 0.00 ppm). If not present, it can be added, but referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) is also a standard practice[10].
3.2. Spectrometer Parameters
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 2 seconds. A longer delay (5-10s) may be needed for accurate integration of quaternary-attached groups if required, but 2s is sufficient for structural confirmation.
-
Number of Scans: 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on sample concentration.
-
Caption: Standard workflow for NMR analysis of this compound.
Detailed Spectral Analysis
The following sections provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, with atom numbering corresponding to the diagram below.
Caption: Structure of this compound with atom numbering.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by five distinct regions: two aromatic proton signals, three methoxy proton signals, and two signals from the hydrazide N-H protons.
Table 1: Predicted ¹H NMR Signal Assignments for this compound (in DMSO-d₆)
| Signal Label | Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-3 | Ar-H | ~6.7-6.9 | Singlet | 1H | Located ortho to two strong EDGs (-OCH₃) and meta to the EWG (-CONHNH₂), leading to a relatively upfield aromatic shift. |
| H-6 | Ar-H | ~7.2-7.4 | Singlet | 1H | Located ortho to the electron-withdrawing hydrazide group, causing a significant downfield shift compared to H-3[4]. |
| H-10 | C4-OCH₃ | ~3.7-3.8 | Singlet | 3H | Methoxy group flanked by two other methoxy groups; its chemical shift is typical for aromatic methoxy protons[11]. |
| H-11 | C5-OCH₃ | ~3.8-3.9 | Singlet | 3H | Methoxy group meta to the carbonyl. |
| H-9 | C2-OCH₃ | ~3.9-4.0 | Singlet | 3H | Methoxy group ortho to the carbonyl group may experience a slightly different electronic environment, potentially shifting it slightly downfield. |
| H-8 | -CONH - | ~9.5-10.5 | Broad Singlet | 1H | The amide proton is typically deshielded and appears significantly downfield. Its broadness is due to quadrupolar coupling with the ¹⁴N nucleus and chemical exchange[7][12]. |
| H-8' | -NH₂ | ~4.4-4.8 | Broad Singlet | 2H | The terminal amine protons are less deshielded than the amide proton and appear further upfield. Broadness is due to exchange[7][8]. |
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, corresponding to the 10 chemically non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Signal Assignments for this compound (in DMSO-d₆)
| Signal Label | Assigned Carbon | Predicted δ (ppm) | Rationale for Assignment |
| C-7 | C =O | ~165-168 | The carbonyl carbon of a hydrazide appears in this characteristic downfield region[13]. |
| C-4 | Ar-C -OCH₃ | ~153-155 | Aromatic carbon attached to an oxygen atom, significantly deshielded. This carbon is para to the carbonyl substituent. |
| C-2 | Ar-C -OCH₃ | ~148-150 | Aromatic carbon attached to oxygen, ortho to the carbonyl group. |
| C-5 | Ar-C -OCH₃ | ~142-144 | Aromatic carbon attached to oxygen, meta to the carbonyl group. |
| C-1 | Ar-C -C=O | ~118-120 | Quaternary aromatic carbon attached to the hydrazide group. Its shift is influenced by the attached methoxy groups. |
| C-6 | Ar-C H | ~113-115 | Protonated aromatic carbon ortho to the carbonyl. Deshielded relative to C-3. |
| C-3 | Ar-C H | ~97-99 | Protonated aromatic carbon shielded by two ortho methoxy groups, resulting in a significantly upfield shift[4][14]. |
| C-10 | C4-OC H₃ | ~56.0-56.5 | Typical chemical shift for an aromatic methoxy carbon[5][6]. |
| C-11 | C5-OC H₃ | ~56.5-57.0 | Slight variation due to different position relative to the other substituents. |
| C-9 | C2-OC H₃ | ~60-62 | Methoxy carbons flanked by two substituents (ortho effect) often appear further downfield, a phenomenon documented for sterically crowded methoxy groups[6][15][16]. |
Conclusion
The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical shift theory and substituent effects. The ¹H spectrum is defined by two distinct aromatic singlets, three sharp methoxy singlets, and two broad, solvent-dependent N-H signals. The ¹³C spectrum confirms the presence of ten unique carbons, with the oxygen-substituted aromatic carbons and the carbonyl carbon appearing at the lowest fields. This guide provides a robust framework and detailed spectral predictions that serve as an authoritative benchmark for researchers working with this compound and its derivatives, ensuring confidence in structural assignment and sample purity.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]
-
Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
-
Di Pietro, O., & Tiznado, W. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(6), 1257–1263. [Link]
-
Williamson, R. T., & Williams, C. M. (2017). On NH Chemical Shifts, Part V: NH and NH2 Chemical Shifts of Hydrazides and Related Compounds. Magnetic Resonance in Chemistry, 55(10), 923-930*. [Link]
-
PubChem. 2,4,5-Trimethoxybenzaldehyde. [Link]
-
Narender, T., Reddy, K. P., & Rao, K. R. (2012). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]
Sources
- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 5. acdlabs.com [acdlabs.com]
- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
biological screening of novel 2,4,5-Trimethoxybenzohydrazide derivatives
An In-Depth Technical Guide to the Biological Screening of Novel 2,4,5-Trimethoxybenzohydrazide Derivatives
Introduction: The Therapeutic Potential of the Hydrazone Scaffold
The hydrazide-hydrazone moiety, characterized by the –(C=O)NHN=CH– linkage, is a privileged structural motif in medicinal chemistry, conferring a wide array of biological activities upon molecules that contain it.[1] Derivatives of this compound, which incorporate this versatile scaffold, have emerged as promising candidates for the development of novel therapeutic agents. The trimethoxy substitution pattern on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these compounds, making them an interesting subject for biological screening. This guide provides a comprehensive overview of the key in vitro screening methodologies to assess the therapeutic potential of novel this compound derivatives, with a focus on their anticancer, antimicrobial, and antioxidant activities. The protocols detailed herein are designed to be self-validating and are accompanied by explanations of the underlying scientific principles to aid researchers in making informed experimental choices.
General Synthesis of this compound Derivatives
The synthesis of the title compounds is typically achieved through a straightforward condensation reaction. The process commences with the reaction of an ester, such as methyl 3,4,5-trimethoxybenzoate, with hydrazine hydrate to yield the key intermediate, 3,4,5-trimethoxybenzohydrazide.[2][3] This hydrazide is then reacted with a variety of aromatic or heteroaromatic aldehydes or ketones in a suitable solvent, often ethanol, under reflux conditions.[2][4] This reaction proceeds via a nucleophilic addition-elimination mechanism to form the corresponding hydrazone derivatives. The ease of this synthesis allows for the creation of a diverse library of compounds for biological evaluation by varying the aldehydic or ketonic reactant.
Anticancer Activity Screening
The evaluation of the cytotoxic effects of novel compounds against cancer cell lines is a fundamental first step in the identification of potential anticancer agents.[5][6] The hydrazide-hydrazone scaffold has been incorporated into numerous compounds exhibiting significant anticancer activity.[1][7][8] A common initial screening approach involves determining the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of cancer cell lines.
The MTT Assay: A Measure of Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[9] It is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay
-
Cell Culture and Seeding:
-
Maintain a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, HT-29 for colon cancer) in an appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[7][9]
-
Incubate the cells in a humidified atmosphere at 37°C with 5% CO2.[9]
-
Harvest the cells upon reaching 80-90% confluency and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.[9]
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for a period of 48-72 hours.[9]
-
Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin or paclitaxel).[7][9]
-
-
MTT Addition and Formazan Solubilization:
-
Absorbance Measurement and IC50 Calculation:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.[9]
-
The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
-
The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Data Presentation: Cytotoxicity of Hydrazide-Hydrazone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 17 | SH-SY5Y (neuroblastoma) | 2.9 | [1] |
| Kelly (neuroblastoma) | 1.3 | [1] | |
| MCF-7 (breast adenocarcinoma) | 14.1 | [1] | |
| MDA-MB-231 (breast adenocarcinoma) | 18.8 | [1] | |
| Compound 3h | PC-3 (prostate cancer) | 1.32 | [7][10] |
| MCF-7 (breast cancer) | 2.99 | [7][10] | |
| HT-29 (colon cancer) | 1.71 | [7][10] | |
| Compound 2a | PC3 (prostate cancer) | 0.2 | [11] |
| Compound 2c | PC3 (prostate cancer) | 0.2 | [11] |
Visualization: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening of novel compounds.
Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[12][13] Hydrazone derivatives have demonstrated promising antibacterial and antifungal activities.[2] The agar well diffusion method is a widely used and cost-effective technique for the preliminary screening of antimicrobial activity.[12][14][15]
The Agar Well Diffusion Method: Assessing Microbial Growth Inhibition
This method relies on the diffusion of an antimicrobial agent from a well through a solidified agar medium that has been inoculated with a test microorganism.[12][14] The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.
Experimental Protocol: Antimicrobial Screening by Agar Well Diffusion
-
Preparation of Inoculum and Agar Plates:
-
Prepare a standardized bacterial or fungal inoculum (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Pour molten and cooled Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri plates and allow it to solidify.
-
Evenly spread the microbial inoculum over the surface of the agar plates.[14][16]
-
-
Well Preparation and Sample Addition:
-
Aseptically create wells (6-8 mm in diameter) in the inoculated agar plates using a sterile cork borer.[14]
-
Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells.[14]
-
Include a negative control (solvent alone) and a positive control (a standard antibiotic like neomycin).[15]
-
-
Incubation and Measurement of Inhibition Zones:
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antioxidant screening using the DPPH assay.
Data Interpretation and Future Directions
The initial biological screening provides valuable preliminary data on the potential therapeutic activities of novel this compound derivatives. Compounds exhibiting potent activity in these primary assays should be selected for further investigation. This may include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs to understand the relationship between chemical structure and biological activity.
-
Mechanism of Action Studies: For promising anticancer compounds, further assays such as apoptosis induction (e.g., Annexin V/PI staining, caspase-3 activation) can elucidate the mechanism of cell death. [7][10]* Advanced Antimicrobial Testing: Determining the Minimum Inhibitory Concentration (MIC) for active antimicrobial compounds.
-
In Vivo Studies: Evaluating the efficacy and toxicity of the most promising compounds in animal models.
Conclusion
The systematic biological screening of novel this compound derivatives is a critical step in the drug discovery process. The in vitro assays described in this guide for anticancer, antimicrobial, and antioxidant activities provide a robust framework for the initial evaluation of these compounds. By understanding the principles behind these methods and adhering to rigorous experimental protocols, researchers can effectively identify promising lead candidates for further development into novel therapeutic agents.
References
- Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH. (n.d.).
- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed. (2022, December 15).
- DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (n.d.).
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
- DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. (n.d.).
- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery - American Chemical Society. (n.d.).
- Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar. (n.d.).
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - NIH. (n.d.).
- Antioxidant effect of the studied hydrazone derivatives (1–15) and... - ResearchGate. (n.d.).
- A review of hydrazide-hydrazone metal complexes' antitumor potential - Frontiers. (n.d.).
- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (n.d.).
- Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC - NIH. (n.d.).
- Hydrazide-hydrazones as novel antioxidants - in vitro, molecular docking and DFT studies. (2024, October 16).
- Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - MDPI. (n.d.).
- Antioxidant properties of designed hydrazone derivatives calculated at... - ResearchGate. (n.d.).
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Synthesis, Characterization, and Antioxidant Activity of the Selected Phenolic Hydrazone Derivatives. (n.d.).
- Screening Strategies to Identify New Antibiotics - Ingenta Connect. (2012, March 1).
- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (n.d.).
- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.).
- The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (n.d.).
- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods - PMC - NIH. (n.d.).
- Simplified, Accurate Method for Antibiotic Assay of Clinical Specimens - ASM Journals. (n.d.).
- DPPH Antioxidant Assay Kit - Zen-Bio. (n.d.).
- DPPH Radical Scavenging Assay - MDPI. (n.d.).
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021, September 24).
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (2020, April 8).
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2).
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (2020, April 9).
- Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed. (n.d.).
- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29).
- Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.).
- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde | Asian Journal of Chemistry. (2013, March 19).
- IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT | Semantic Scholar. (2017, September 1).
- Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide... - ResearchGate. (n.d.).
- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - NIH. (n.d.).
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole - MDPI. (n.d.).
- Design, Synthesis and Biological Evaluation of 3',4',5'-trimethoxy Flavonoid Benzimidazole Derivatives as Potential Anti-Tumor Agents - PubMed. (2017, December 27).
Sources
- 1. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 6. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. | Semantic Scholar [semanticscholar.org]
- 11. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies [mdpi.com]
- 14. botanyjournals.com [botanyjournals.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. hereditybio.in [hereditybio.in]
The Hydrazide Functional Group: A Nexus of Reactivity in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Hydrazide Core
The hydrazide functional group, characterized by a nitrogen-nitrogen single bond flanked by a carbonyl group (R-C(=O)NHNH2), stands as a cornerstone in contemporary organic and medicinal chemistry.[1][2] Its unique electronic architecture, featuring a nucleophilic terminal nitrogen and the potential for diverse chemical transformations, renders it an exceptionally versatile synthon.[3] This guide provides a comprehensive exploration of the chemical reactivity of the hydrazide group, offering field-proven insights into its synthesis, key reactions, and applications, with a particular focus on its pivotal role in drug discovery and bioconjugation. From its historical significance in the development of antituberculosis drugs like isoniazid to its modern application in targeted cancer therapies and advanced bioconjugation strategies, the hydrazide moiety continues to empower innovation across the chemical sciences.[1][4][5]
Synthesis of Hydrazides: Forging the N-N Bond
The construction of the hydrazide functional group can be achieved through several reliable synthetic routes. The choice of method is often dictated by the nature of the starting materials and the desired complexity of the final product.
Classical Synthesis: Hydrazinolysis of Carboxylic Acid Derivatives
The most conventional and widely employed method for synthesizing hydrazides is the hydrazinolysis of carboxylic acid derivatives, particularly esters and acyl chlorides.[1][6]
-
From Esters: This reaction involves the nucleophilic acyl substitution of an ester with hydrazine hydrate. The reaction is typically carried out in a protic solvent such as methanol or ethanol and often requires heating to proceed at a reasonable rate. The lone pair of the terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the alkoxy group.
-
From Acyl Chlorides: The reaction of acyl chlorides with hydrazine is a highly exothermic and rapid process that yields the corresponding hydrazide.[6] Due to the high reactivity of acyl chlorides, this reaction is often performed at low temperatures and may require a base to neutralize the hydrochloric acid byproduct. The Schotten-Baumann technique, using a biphasic system with a base, can be effectively employed for the synthesis of symmetrically substituted dihydrazides.[6]
Modern Approaches: Expanding the Synthetic Toolkit
Recent advancements have introduced milder and more versatile methods for hydrazide synthesis, accommodating a broader range of functional groups.
-
From Activated Amides: Transition-metal-catalyst-free conditions have been developed for the synthesis of acyl hydrazides from activated amides in an aqueous environment at room temperature.[7][8] This method offers high yields and avoids the harsh conditions sometimes required for ester hydrazinolysis.[8]
-
From Carboxylic Acids: Direct conversion of carboxylic acids to hydrazides can be achieved, although it often requires activating agents to overcome the lower reactivity of the carboxylic acid.[9] Continuous flow processes have been developed for the synthesis of acid hydrazides from carboxylic acids, offering scalability and improved yields for certain substrates.[9]
-
From Aldehydes: An interesting approach involves the reaction of aldehydes with azodicarboxylates in a process known as hydroacylation, which forms the acyl hydrazide functionality through C-H bond activation.[10]
Core Reactivity: A Triumvirate of Transformations
The chemical utility of the hydrazide group is primarily defined by three classes of reactions: acylation, condensation, and cyclization. Understanding the principles behind these transformations is key to leveraging the full synthetic potential of hydrazides.
Acylation: Extending the Hydrazide Backbone
The terminal amino group of a hydrazide is nucleophilic and readily undergoes acylation with various acylating agents, such as carboxylic acids, acyl chlorides, and anhydrides. This reaction is fundamental in peptide synthesis, where hydrazides can serve as intermediates for the azide coupling method.[11][12]
Mechanism of Acylation: The reaction proceeds via a nucleophilic attack of the terminal -NH2 group on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., water, chloride).
Causality in Experimental Choices: When using carboxylic acids like acetic or formic acid as both a solvent and an acid catalyst in subsequent reactions (e.g., azide formation), caution is warranted. These acids can act as acylating agents, leading to the formation of acetylated or formylated hydrazide side products.[11][12] Formylation is notably faster than acetylation.[11][12] If this side reaction is problematic, alternative non-acylating acids should be considered, or conditions for the removal of the formyl group (e.g., with hydrazine) can be employed.[11]
Condensation with Carbonyls: The Gateway to Hydrazones
One of the most significant reactions of hydrazides is their condensation with aldehydes and ketones to form hydrazones.[13][14] This reaction is highly efficient and proceeds under mild conditions, making it a cornerstone of bioconjugation chemistry.[14][15]
Mechanism of Hydrazone Formation: The reaction is a nucleophilic addition-elimination. The terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate then dehydrates to yield the stable hydrazone linkage (a C=N double bond). The reaction is typically favored under slightly acidic conditions (pH 5-7), which protonates the carbonyl oxygen, increasing its electrophilicity, but does not excessively protonate the nucleophilic hydrazide.[16]
Experimental Protocol: Hydrazone Formation for Bioconjugation
This protocol outlines a general procedure for labeling a glycoprotein with a fluorescently tagged hydrazide.
-
Oxidation of Glycoprotein:
-
Dissolve the glycoprotein in an appropriate buffer (e.g., acetate buffer, pH 5.5).
-
Add a freshly prepared solution of sodium meta-periodate to the glycoprotein solution. The periodate will cleave the vicinal diols of the sugar moieties to generate aldehyde groups.[13]
-
Incubate the reaction in the dark for a specified time (e.g., 30 minutes) at room temperature.
-
Quench the reaction by adding a quenching agent like glycerol.
-
-
Hydrazone Ligation:
-
Remove the excess periodate and byproducts by buffer exchange (e.g., using a desalting column).
-
Add the fluorescent hydrazide derivative to the aldehyde-containing glycoprotein solution.
-
Incubate the mixture for a set duration (e.g., 2-4 hours) at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE with fluorescence detection.
-
-
Purification:
-
Purify the resulting fluorescently labeled glycoprotein from the unreacted hydrazide using size-exclusion chromatography or dialysis.
-
Aniline Catalysis: The rate of hydrazone formation can be significantly enhanced by the addition of aniline as a catalyst.[16] Aniline rapidly forms a Schiff base with the aldehyde, which is more reactive towards the hydrazide than the original aldehyde.[16]
Cyclization Reactions: Building Heterocyclic Scaffolds
Hydrazides and their hydrazone derivatives are invaluable precursors for the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals.[1][3]
Fischer Indole Synthesis: A classic example is the Fischer indole synthesis, where an arylhydrazone, formed from an arylhydrazine and an aldehyde or ketone, undergoes an acid-catalyzed cyclization to produce an indole.[17][18][19] The reaction proceeds through a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone.[18][19] This method is widely used in the synthesis of drugs like the triptans for migraines.[19]
Japp-Klingemann Reaction: This reaction provides a route to synthesize hydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[20][21] The resulting hydrazones can then be used in subsequent reactions, such as the Fischer indole synthesis, to generate complex heterocyclic systems.[20]
Synthesis of Other Heterocycles: Hydrazides are also key building blocks for synthesizing various other heterocycles, including pyrrolones, pyrazoles, oxadiazoles, thiadiazoles, and triazoles, through cyclization or cycloaddition reactions with appropriate reagents.[1]
Applications in Drug Development and Bioconjugation
The versatile reactivity of the hydrazide group has cemented its importance in several high-impact scientific fields.
Medicinal Chemistry
The hydrazide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][4]
-
Enzyme Inhibition: Hydrazide-based compounds have been successfully developed as inhibitors of various enzymes. A prominent example is their application as histone deacetylase (HDAC) inhibitors for cancer therapy.[22][23][24] The hydrazide group can act as a zinc-binding group in the active site of these enzymes.[23]
-
Antimicrobial and Antitubercular Agents: The foundational antituberculosis drug, isoniazid, is a hydrazide derivative.[1][2] The hydrazide functional group continues to be a key component in the design of new antimicrobial and antifungal agents.[2][3]
-
Antidepressants: Early monoamine oxidase inhibitors (MAOIs) used as antidepressants, such as iproniazid and isocarboxazid, were based on a hydrazide structure.[1][4]
| Drug Name | Therapeutic Class | Role of Hydrazide Group |
| Isoniazid | Antitubercular | Core structural and functional component[1][2] |
| Iproniazid | Antidepressant (MAOI) | Pharmacophoric element[1][4] |
| Benserazide | Anti-Parkinson's | Peripheral DOPA decarboxylase inhibitor[1] |
| UF010 (and derivatives) | HDAC Inhibitor (preclinical) | Zinc-binding group[22][24] |
Bioconjugation and Chemical Biology
The formation of stable hydrazone linkages under mild, aqueous conditions has made hydrazide chemistry an indispensable tool for bioconjugation.[14][15]
-
Labeling of Biomolecules: Hydrazides are widely used to attach labels, such as fluorescent dyes or biotin, to biomolecules.[13] This is often achieved by first generating aldehyde groups on the biomolecule (e.g., by periodate oxidation of carbohydrates on glycoproteins) and then reacting them with a hydrazide-functionalized label.[13][16]
-
Drug Delivery: The reversibility of the hydrazone bond under acidic conditions can be exploited in drug delivery systems.[14][15] A drug can be attached to a carrier molecule via a hydrazone linker, which remains stable at physiological pH but cleaves to release the drug in the more acidic environment of endosomes or lysosomes within target cells.[15]
-
Peptide and Protein Chemistry: The hydrazide group can be used as a C-terminal protecting group in peptide synthesis.[25][26] Furthermore, peptide hydrazides are precursors for acyl azides, which can be used in rapid, one-pot peptide cyclization strategies.[27]
Conclusion: An Enduring and Evolving Functional Group
The hydrazide group is a testament to the power of a single functional group to influence a vast landscape of chemical research and development. Its predictable and versatile reactivity, coupled with the stability of its reaction products, has made it an invaluable tool for scientists. From the synthesis of complex heterocyclic scaffolds in medicinal chemistry to the precise and gentle ligation of sensitive biomolecules, the applications of hydrazide chemistry are both broad and deep. As researchers continue to seek more efficient and selective chemical transformations, the fundamental reactivity of the hydrazide group will undoubtedly continue to be a source of innovative solutions in the molecular sciences.
References
- Saleem, M., Ratwan, A., Yamini, P., & Yadagiri, D. (2024). Synthesis of Acyl Hydrazides and Hydrazones from Activated Amides. Synthesis, 56(15), 2263-2269.
- Nishi, N., & Yajima, H. (1980). Acylation of Hydrazides with Acetic Acid and Formic Acid. Chemical and Pharmaceutical Bulletin, 28(8), 2548-2551.
- Gomes, P. A. C., et al. (2022).
- Nishi, N., & Yajima, H. (1980). Acylation of hydrazides with acetic acid and formic acid. PubMed.
- Kim, M., & Lee, S. (2024).
- Chem-Station. (2014). Fischer Indole Synthesis.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
- Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
- Wikipedia. (n.d.). Japp–Klingemann reaction. Wikipedia.
- Organic Chemistry Portal. (n.d.). Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal.
- Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing.
- ResearchGate. (n.d.). Hydrazide-based drugs in clinical use. [Diagram].
- Journal of Medicinal Chemistry. (2025). Advancements in Hydrazide-Based HDAC Inhibitors: A Review of Recent Developments and Therapeutic Potential.
- Lumiprobe. (n.d.). Hydrazides in Reactive groups. Lumiprobe.
- Kumar, A., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow.
- AxisPharm. (2024).
- Farkaš, J., & Sorm, F. (1971). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-1,2,4-triazino[5,6-b]indoles. Chemical Papers, 25(5), 418-420.
- O'Donovan, D. H., & Connon, S. J. (2018). An overview of the synthesis of acyl hydrazides from aldehydes and reactions of the products thereof. Organic & Biomolecular Chemistry, 16(44), 8499-8511.
- Waldmann, H., & Kunz, H. (1983). Phenylhydrazide as an Enzyme-Labile Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 48(13), 2260–2263.
- Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- International Journal of Advanced Research in Science, Communication and Technology. (2023).
- MDPI. (2013). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
- Sonntag, N. O. V. (1968). Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides. Journal of the American Oil Chemists' Society, 45(8), 571-574.
- Kraft, F. B., et al. (2021). Hydrazide-Based Class I Selective HDAC Inhibitors Completely Reverse Chemoresistance Synergistically in Platinum-Resistant Solid Cancer Cells. Journal of Medicinal Chemistry, 64(15), 11529-11546.
- ChemEurope. (n.d.). Japp-Klingemann reaction. chemeurope.com.
- Stephenson, K. A., et al. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central.
- Kalia, J., & Raines, R. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10339-10372.
- Kalia, J., & Raines, R. T. (2011). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry, 9(21), 7274-7277.
- ResearchGate. (2025). Pharmacological aspects of hydrazides and hydrazide derivatives.
- Drugs.com. (n.d.).
- Journal of Medicinal Chemistry. (2024). Hydrazides as Inhibitors of Histone Deacetylases.
- MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI.
- The Journal of Organic Chemistry. (1983). Cyclization reactions of hydrazones induced by isocyanates. Syntheses of 1,3,4-thiadiazoline and 1,2,4-triazoline derivatives.
- Cheung, H. T., & Blout, E. R. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry, 30(2), 315-319.
- Wikipedia. (n.d.). Hydrazide. Wikipedia.
- Scribd. (n.d.). PROTECTING GROUPs.pptx. Scribd.
- Rapid access to Asp/Glu sidechain hydrazides as thioester precursors for peptide cyclization and glycosyl
- Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. (2024). Journal of the American Chemical Society.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (2025). PMC - NIH.
- ResearchGate. (2016). Amino group is reactive or hydrazide group is reactive towards Nucleophilic addition-elimination?.
- ResearchGate. (n.d.). Japp-Klingemann hydrazone synthesis.
- Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2025). Wiley Online Library.
- Unusual Behaviour During the Route of a Japp-Klingemann Reaction. (2010).
- Pharmacological aspects of hydrazides and hydrazide deriv
- BenchChem. (2025). Technical Support Center: Japp-Klingemann Synthesis of Hydrazones. BenchChem.
- Hydrazine-sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2011). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Sci-Hub. Reactions of fatty acid chlorides: II. Synthesis of monohydrazides or dihydrazides by acylation of hydrazine hydrate with saturated fatty acid chlorides / Journal of the American Oil Chemists' Society, 1968 [sci-hub.box]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 12. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 20. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 21. Japp-Klingemann_reaction [chemeurope.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
2,4,5-Trimethoxybenzohydrazide: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
An In-depth Technical Guide for Drug Development Professionals
Abstract
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. The strategic design and synthesis of novel heterocyclic scaffolds are therefore of paramount importance in drug discovery. 2,4,5-Trimethoxybenzohydrazide has emerged as a highly valuable and versatile starting material, or precursor, for the construction of a diverse range of heterocyclic systems. Its utility stems from the reactive hydrazide functional group, which can readily participate in various cyclization reactions. The trimethoxyphenyl moiety is also a common feature in numerous biologically active natural products and synthetic drugs, often contributing to receptor binding and influencing pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a precursor for generating key heterocyclic compounds, including Schiff bases, 1,3,4-oxadiazoles, and 1,2,4-triazoles. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the established biological significance of these molecular classes.
Introduction: The Strategic Importance of this compound
Hydrazones and their derivatives are recognized for a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, analgesic, anticancer, and anti-inflammatory properties.[1][2] The core of this versatility lies in the hydrazide functional group (-CONHNH₂), a powerful nucleophile that serves as a linchpin for building more complex molecules.
This compound is particularly noteworthy for two key reasons:
-
The Reactive Hydrazide Moiety: This functional group is primed for condensation and cyclization reactions, allowing for the efficient construction of five-membered heterocyclic rings.
-
The Polysubstituted Phenyl Ring: The 2,4,5-trimethoxy substitution pattern is a "privileged scaffold" found in numerous bioactive compounds.[3] This moiety can engage in critical binding interactions with biological targets and can be synthetically modified to fine-tune a drug candidate's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
This guide will demonstrate how this single precursor can be leveraged to create a library of diverse heterocyclic compounds, a crucial strategy in modern medicinal chemistry for lead generation and optimization.
Synthesis of the Precursor: this compound
The synthesis of the core precursor is a straightforward, high-yielding, two-step process starting from the commercially available 2,4,5-trimethoxybenzoic acid. The causality behind this choice is the need for a reliable and scalable route to ensure a consistent supply of the starting material for subsequent derivatization.
Workflow for Precursor Synthesis
Sources
fundamental chemistry of substituted benzohydrazides
An In-depth Technical Guide to the Fundamental Chemistry of Substituted Benzohydrazides for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted benzohydrazides are a fascinating and versatile class of organic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural features and reactivity make them valuable scaffolds for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. This guide provides a comprehensive overview of the , including their synthesis, structural characterization, key reactions, and applications in drug discovery. We will delve into the causality behind experimental choices and provide detailed protocols for key transformations, making this a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Benzohydrazide Scaffold
Benzohydrazides are derivatives of benzoic acid and hydrazine, characterized by the presence of a benzoyl group attached to a hydrazine moiety (-CONHNH₂). The presence of both a nucleophilic amine and a carbonyl group within the same molecule imparts a unique reactivity profile, making them valuable synthetic intermediates. The aromatic ring can be substituted with various functional groups, allowing for the fine-tuning of their steric and electronic properties, which in turn influences their biological activity. This versatility has led to the development of numerous benzohydrazide derivatives with a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3]
Synthesis of Substituted Benzohydrazides
The most common and straightforward method for the synthesis of substituted benzohydrazides involves the reaction of a corresponding substituted benzoic acid ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is typically carried out under reflux in a suitable solvent, such as ethanol.
General Synthetic Protocol: From Ester to Hydrazide
Objective: To synthesize a substituted benzohydrazide from a methyl benzoate derivative.
Principle: This reaction is a classic nucleophilic acyl substitution where the hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The methoxy group is subsequently eliminated as methanol.
Experimental Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted methyl benzoate (1.0 eq) in ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (N₂H₄·H₂O) (1.2-1.5 eq) dropwise.
-
Reaction Condition: Reflux the reaction mixture for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The precipitate can be collected by filtration, washed with cold ethanol or water, and dried. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Structural Characterization
The unambiguous identification and characterization of synthesized substituted benzohydrazides are paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Analysis
| Technique | Key Observables for Benzohydrazides | Typical Wavenumber/Chemical Shift (δ) |
| FT-IR | N-H stretching (amine), C=O stretching (amide), C=C stretching (aromatic), N-H bending | 3200-3400 cm⁻¹ (N-H), 1630-1680 cm⁻¹ (C=O), 1450-1600 cm⁻¹ (C=C), 1500-1600 cm⁻¹ (N-H bend)[1] |
| ¹H NMR | Amine protons (-NH₂), Amide proton (-CONH-), Aromatic protons, Protons of substituents | δ 4.0-5.0 (br s, 2H, -NH₂), δ 8.0-10.0 (br s, 1H, -CONH-), δ 7.0-8.5 (m, Ar-H)[1] |
| ¹³C NMR | Carbonyl carbon, Aromatic carbons, Carbons of substituents | δ 160-175 (C=O), δ 120-150 (Ar-C)[1] |
| Mass Spec | Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Note: The exact positions of peaks will vary depending on the specific substituents on the aromatic ring and the solvent used for NMR.
Key Reactions of Substituted Benzohydrazides
The rich reactivity of the benzohydrazide scaffold makes it a valuable precursor for the synthesis of various heterocyclic systems.
Formation of Hydrazones (Schiff Bases)
One of the most fundamental reactions of benzohydrazides is their condensation with aldehydes and ketones to form N-acylhydrazones, also known as Schiff bases.[1][4] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
Experimental Protocol: Synthesis of a Benzoylhydrazone
-
Reactant Mixture: Dissolve the substituted benzohydrazide (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a protic acid, such as glacial acetic acid or a few drops of concentrated hydrochloric acid.[1]
-
Reaction: Stir the mixture at room temperature or under reflux for a few hours. The reaction progress can be monitored by TLC.
-
Isolation: The resulting hydrazone often precipitates from the reaction mixture upon cooling. The solid can be collected by filtration, washed with a cold solvent, and purified by recrystallization.
Cyclization Reactions
Substituted benzohydrazides and their hydrazone derivatives are excellent precursors for the synthesis of five- and six-membered heterocyclic compounds, which are prevalent in many drug molecules.
N-acylhydrazones can undergo oxidative cyclization to yield 2,5-disubstituted 1,3,4-oxadiazoles. Various oxidizing agents can be employed for this transformation.[5]
Benzohydrazides in Drug Development
The benzohydrazide moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. The ability to easily modify the substituents on the aromatic ring allows for the exploration of structure-activity relationships (SAR).
Biological Activities of Substituted Benzohydrazides
| Biological Activity | Examples of Active Compounds/Derivatives | Key Structural Features |
| Antimicrobial | Hydrazones derived from substituted benzohydrazides and various aldehydes.[1][6] | The azomethine group (-C=N-) is often crucial for activity. The nature of the substituent on the aromatic rings influences potency. |
| Anticancer | Various N'-substituted benzohydrazides have shown cytotoxicity against different cancer cell lines.[2] | The specific substitution pattern on the benzoyl and benzylidene moieties plays a significant role in determining anticancer activity. |
| Antitubercular | Benzohydrazide derivatives have been investigated as inhibitors of Mycobacterium tuberculosis.[7] | The benzohydrazone moiety is a common pharmacophore in many antitubercular agents. |
| Anti-inflammatory | Certain benzohydrazide derivatives have demonstrated anti-inflammatory properties.[1] | The presence of specific functional groups can modulate the anti-inflammatory response. |
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on a single, unified series of benzohydrazides are compound-specific, some general trends can be inferred from the literature on N-acylhydrazone and benzohydrazide analogs. The electronic nature and position of substituents on the aromatic rings significantly impact biological activity. For instance, electron-withdrawing groups like halogens or nitro groups can sometimes enhance antimicrobial or anticancer activity.[8][9] The steric bulk of the substituents also plays a crucial role in the binding of these molecules to their biological targets.
Conclusion
Substituted benzohydrazides represent a cornerstone in modern synthetic and medicinal chemistry. Their straightforward synthesis, well-defined reactivity, and the diverse biological activities of their derivatives make them an invaluable tool for researchers and drug development professionals. A thorough understanding of their fundamental chemistry, as outlined in this guide, is essential for the rational design and development of novel therapeutic agents. The versatility of the benzohydrazide scaffold ensures its continued prominence in the quest for new and effective drugs.
References
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - Der Pharma Chemica. (URL: [Link])
-
Benzohydrazides: As potential bio-active agents - The Pharma Innovation Journal. (URL: [Link])
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. (URL: [Link])
-
Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (URL: [Link])
-
Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. (URL: [Link])
-
Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC - NIH. (URL: [Link])
-
Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (URL: [Link])
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives - ResearchGate. (URL: [Link])
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. (URL: [Link])
-
Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity - ResearchGate. (URL: [Link])
-
Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central. (URL: [Link])
-
Hydrazone - Wikipedia. (URL: [Link])
-
Synthesis, characterization and biological applications of substituted benzohydrazide derivatives | Abstract - Der Pharma Chemica. (URL: [Link])
-
Structure-activity relationships of benzohydroxamic acid inhibitors of ribonucleotide reductase - PubMed. (URL: [Link])
-
(PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis,. (URL: [Link])
-
Direct aerobic oxidative cyclization of N′-phenylbenzohydrazide (1a)... - ResearchGate. (URL: [Link])
-
Design, characterization, computational studies, and pharmacological evaluation of substituted-N′-[(1E) substituted-phenylmethylidene]benzohydrazide analogs | Semantic Scholar. (URL: [Link])
-
Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC - NIH. (URL: [Link])
-
Efficient oxidative cyclization of N-acylhydrazones for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles - SciSpace. (URL: [Link])
-
Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC - NIH. (URL: [Link])
-
The unusual cyclization of benzil monohydrazones to 4,5-diphenylimidazoles - Sci-Hub. (URL: [Link])
-
Intermolecular cyclization of acylhydrazines. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed. (URL: [Link])
-
Synthesis and Spectral Characterization of (E)-2-Amino- N'-[1-(2, 4-dihydroxy phenyl) Ethylidene] Benzohydrazide - IOSR Journal. (URL: [Link])
-
Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC - NIH. (URL: [Link])
-
Benzohydrazide derivatives with interesting antibacterial activity. R =... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Catalytic Synthesis of Nonracemic Azaproline Derivatives by Cyclization of β-Alkynyl Hydrazines under Kinetic Resolution Conditions - PMC - NIH. (URL: [Link])
-
Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])
-
Structure Activity Relationship of Brevenal Hydrazide Derivatives - MDPI. (URL: [Link])
-
Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. (URL: [Link])
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy - Universal Class. (URL: [Link])
-
Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (URL: [Link])
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazone - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structure-activity relationships of dibenzoylhydrazines for the inhibition of P-glycoprotein-mediated quinidine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Schiff Bases from 2,4,5-Trimethoxybenzohydrazide
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of Schiff bases derived from 2,4,5-Trimethoxybenzohydrazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles, step-by-step experimental procedures, characterization techniques, and critical insights for successful synthesis. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only replicate the synthesis but also to rationally design novel Schiff base derivatives with potential therapeutic applications.
Introduction: The Significance of Schiff Bases in Medicinal Chemistry
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1][2] Their diverse pharmacological profiles, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties, have made them a focal point in drug discovery and development.[2][3][4][5][6] The formation of a hydrogen bond between the sp2 hybridized nitrogen atom of the azomethine group and active centers of cellular constituents is believed to be a key factor in their biological mechanism of action.[1]
The precursor, this compound, offers a unique scaffold for the synthesis of novel Schiff bases. The presence of the trimethoxy phenyl ring can influence the lipophilicity and electronic properties of the resulting Schiff base, potentially enhancing its biological activity and pharmacokinetic profile. This guide will focus on the condensation reaction between this compound and various aromatic aldehydes to yield a library of Schiff base derivatives.
Reaction Mechanism and Rationale
The synthesis of a Schiff base from a hydrazide and an aldehyde proceeds via a nucleophilic addition-elimination reaction.[7] The reaction is typically catalyzed by a small amount of acid.
Mechanism of Schiff Base Formation:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolamine.
-
Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.
-
Dehydration: The hydroxyl group is then eliminated as a water molecule, and a double bond is formed between the carbon and nitrogen atoms, yielding the final Schiff base product.[7]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Antimicrobial Activity Assay for 2,4,5-Trimethoxybenzohydrazide Derivatives
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new therapeutic agents.[1] Benzohydrazide derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4] This application note provides a detailed protocol for assessing the antimicrobial activity of a specific subset of these compounds: 2,4,5-Trimethoxybenzohydrazide derivatives.
The core structure of benzohydrazide, characterized by a hydrazide (-CONHNH2) group attached to a benzene ring, serves as a versatile scaffold for chemical modification.[3][5] The addition of a 2,4,5-trimethoxy substitution pattern on the benzaldehyde moiety can significantly influence the compound's biological profile.[6][7] Understanding the antimicrobial efficacy of these derivatives is a critical step in the drug discovery pipeline.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of two standard and widely accepted methods for antimicrobial susceptibility testing: the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC) and the Agar Well Diffusion Method for assessing the zone of inhibition.[8][9][10] Adherence to standardized protocols, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the accuracy and reproducibility of results.[11][12][13][14]
Principle of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility testing aims to determine the effectiveness of a compound against a specific microorganism. The fundamental principle lies in exposing a standardized population of bacteria or fungi to varying concentrations of the test compound and observing the effect on microbial growth.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[9][15] It is a quantitative measure of the potency of an antimicrobial agent against a particular organism. The broth microdilution method is a gold standard for determining MIC values.[9][15]
-
Zone of Inhibition: This is the area around a disk or well containing an antimicrobial agent on an agar plate where bacterial growth is inhibited. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound. The agar well diffusion method is a qualitative or semi-quantitative technique widely used for screening antimicrobial activity.[1][8][10]
Experimental Protocols
PART A: Preparation of Materials and Reagents
1. Test Compounds: this compound Derivatives
-
Synthesis: The this compound derivatives should be synthesized and purified according to established chemical procedures.[5] Characterization of the compounds (e.g., via NMR, mass spectrometry) is crucial to confirm their identity and purity.
-
Stock Solution Preparation: Prepare a stock solution of each derivative, typically at a concentration of 10 mg/mL, in a suitable solvent such as dimethyl sulfoxide (DMSO). Ensure the solvent is sterile and does not exhibit antimicrobial activity at the concentrations used in the assay.
2. Microbial Strains
A panel of clinically relevant bacterial and fungal strains should be used to assess the spectrum of activity. This should include:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Fungal strains: Candida albicans (e.g., ATCC 90028), Aspergillus niger (e.g., ATCC 16404)
3. Culture Media
-
Bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the standard media recommended by CLSI for susceptibility testing of non-fastidious aerobic bacteria.[12]
-
Fungi: RPMI-1640 medium with L-glutamine and buffered with MOPS is recommended for antifungal susceptibility testing. Sabouraud Dextrose Agar (SDA) is suitable for fungal culture.
4. Inoculum Preparation
The preparation of a standardized inoculum is a critical step to ensure reproducible results. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.
PART B: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of the test compound that inhibits visible microbial growth.
Workflow for Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Plate Setup: Aseptically dispense 100 µL of sterile broth (CAMHB or RPMI-1640) into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 200 µL of the highest concentration of the test compound (prepared in broth) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).
-
Inoculation: Dilute the standardized 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Inoculate wells 1 through 11 with 100 µL of this diluted inoculum.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[9] This can be determined visually or with a plate reader.
PART C: Agar Well Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[1][8]
Workflow for Agar Well Diffusion Assay
Caption: Workflow for the Agar Well Diffusion Assay.
Step-by-Step Protocol:
-
Plate Preparation: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cotton swab, spread the standardized microbial suspension (0.5 McFarland) evenly over the entire surface of the agar to create a lawn.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[1]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
-
Controls: Include a positive control (a standard antibiotic with known activity against the test organism) and a negative control (the solvent used to dissolve the test compounds).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 24-72 hours for fungi.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.
Data Presentation and Interpretation
The results of the antimicrobial assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the activity of different derivatives against various microbial strains.
Table 1: Example of MIC Data Presentation for this compound Derivatives
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Derivative 1 | 125 | 250 | >250 | 125 |
| Derivative 2 | 62.5 | 125 | 250 | 62.5 |
| Derivative 3 | 250 | >250 | >250 | 125 |
| Ampicillin | 0.5 | 8 | >256 | N/A |
| Fluconazole | N/A | N/A | N/A | 4 |
Table 2: Example of Zone of Inhibition Data Presentation
| Compound | S. aureus Zone (mm) | E. coli Zone (mm) | P. aeruginosa Zone (mm) | C. albicans Zone (mm) |
| Derivative 1 | 15 | 10 | 0 | 14 |
| Derivative 2 | 18 | 14 | 8 | 17 |
| Derivative 3 | 12 | 8 | 0 | 13 |
| Gentamicin (10 µg) | 22 | 20 | 18 | N/A |
| Nystatin (100 units) | N/A | N/A | N/A | 20 |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, each assay must include a self-validating system:
-
Positive Controls: A standard antibiotic with a known MIC or zone of inhibition for the specific microbial strain must be included in every experiment. This validates that the assay conditions are suitable for detecting antimicrobial activity.
-
Negative Controls: The solvent used to dissolve the test compounds must be tested alone to ensure it does not have any intrinsic antimicrobial activity.
-
Sterility and Growth Controls: In the broth microdilution assay, the sterility control (broth only) should remain clear, and the growth control (microbe only) should show robust turbidity. This confirms the sterility of the medium and the viability of the inoculum.
-
Reference Strains: The use of ATCC (American Type Culture Collection) or other certified reference strains is crucial for inter-laboratory reproducibility.
-
Adherence to Standards: Following established guidelines from organizations like CLSI is the most effective way to ensure the validity and comparability of results.[11][13][16]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the evaluation of the antimicrobial activity of this compound derivatives. By following these detailed methodologies and incorporating robust controls, researchers can generate reliable and reproducible data to advance the development of novel antimicrobial agents. The structural diversity within the benzohydrazide class of compounds offers a rich area for further investigation in the ongoing search for effective treatments against pathogenic microorganisms.
References
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
- Synthesis and Characterization of Chemical Compounds Derived From Benzohydrazide and Evaluation of Their Antibacterial Activities - SID. (2021).
- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021).
- Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule - JOCPR. (n.d.).
- Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. (n.d.).
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).
- Broth Microdilution | MI - Microbiology. (n.d.).
- Different mechanisms of action of quinoline hydrazide/hydrazone... - ResearchGate. (n.d.).
- Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives - Der Pharma Chemica. (n.d.).
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.).
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023).
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023).
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.).
- Agar well-diffusion antimicrobial assay. | Download Scientific Diagram - ResearchGate. (n.d.).
- Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil - AIP Publishing. (n.d.).
- CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. (2018).
- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011).
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. (2020).
- Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives - International Journal of Applied Research. (2015).
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. (n.d.).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.).
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.).
- A Comparative Analysis of the Antimicrobial Activity of 2,4,5-Trimethoxybenzaldehyde and Other Benzaldehydes - Benchchem. (n.d.).
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics - MDPI. (2024).
- Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC - NIH. (n.d.).
- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.).
- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (n.d.).
- A comprehensive analysis of benzohydrazide based molecules for its potent antitubercular, anticancer, antibacterial, antifungal and antimicrobial properties. (n.d.).
- Unveiling the Antimicrobial Potential of 3,4,5-Trimethoxy-benzyl-hydrazine Derivatives: A Comparative Analysis - Benchchem. (n.d.).
Sources
- 1. botanyjournals.com [botanyjournals.com]
- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. viva-technology.org [viva-technology.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 7. asianpubs.org [asianpubs.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nih.org.pk [nih.org.pk]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the In Vitro Anticancer Screening of 2,4,5-Trimethoxybenzohydrazide Compounds
Introduction: The Rationale for Investigating 2,4,5-Trimethoxybenzohydrazide Derivatives in Oncology
The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring a trimethoxyphenyl moiety have garnered significant attention. Notably, the 3,4,5-trimethoxybenzoyl scaffold is a well-established pharmacophore present in numerous potent anticancer agents, including the natural product combretastatin A-4.[1][2] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization by binding to the colchicine site, which disrupts microtubule dynamics, a critical process for mitotic spindle formation and cell division.[1][3] This disruption leads to cell cycle arrest, typically in the G2/M phase, and the subsequent induction of apoptosis in cancerous cells.[2][4]
The hydrazide-hydrazone scaffold (–(C=O)NHN=CH–) is another privileged structural motif in drug discovery, recognized for its broad spectrum of biological activities, including anticancer effects.[5] The combination of a trimethoxybenzoyl core with a hydrazide linker offers a compelling strategy for the development of new anticancer drug candidates.
While the 3,4,5-trimethoxy substitution pattern has been extensively studied, its isomer, the 2,4,5-trimethoxybenzoyl moiety, remains comparatively unexplored in the context of oncology. Structural isomers can exhibit profoundly different pharmacological profiles due to altered electronic and steric properties that influence target binding and metabolic stability. Therefore, the synthesis and evaluation of this compound and its derivatives are of significant scientific interest. Although direct reports on the anticancer activity of this compound are limited—with one study on a related Schiff base showing no cytotoxicity on the Caco-2 cell line[6]—the established potency of its 3,4,5-isomer provides a strong rationale for a comprehensive in vitro screening campaign.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro anticancer screening of novel this compound compounds. The protocols outlined below are designed to assess cytotoxicity, and to elucidate the potential mechanisms of action, such as the induction of apoptosis and cell cycle arrest, which are hallmarks of the broader class of trimethoxybenzoyl-based tubulin inhibitors.
PART 1: Foundational Cytotoxicity Screening
The initial phase of screening aims to determine the concentration-dependent cytotoxic effects of the synthesized this compound compounds against a panel of human cancer cell lines. The choice of cell lines is critical and should ideally represent different cancer types (e.g., breast, lung, colon, leukemia) to assess the breadth of activity.
Strategic Selection of Cancer Cell Lines
The selection of an appropriate panel of cancer cell lines is a crucial first step. It is recommended to include cell lines from various tissue origins to identify potential tissue-specific activity. A well-characterized panel, such as the NCI-60, or a custom selection based on the therapeutic target of interest, is advisable. For initial screening, a panel could include:
-
MCF-7: An estrogen-receptor-positive human breast adenocarcinoma cell line.
-
MDA-MB-231: A triple-negative human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HeLa: A human cervical adenocarcinoma cell line.
-
K562: A human chronic myelogenous leukemia cell line.
A non-cancerous cell line, such as human embryonic kidney cells (HEK293) or normal fibroblasts, should be included to assess selectivity and potential toxicity to non-malignant cells.
Protocol 1: MTT Assay for Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound compounds (dissolved in DMSO to create a stock solution)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Sulforhodamine B (SRB) Assay for Total Protein Content
The SRB assay is a colorimetric method that relies on the binding of the aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under acidic conditions. This provides a measure of total biomass.
Materials:
-
As per MTT assay, with the following substitutions:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
SRB solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Carefully wash the plates four times with slow-running tap water to remove TCA and excess medium. Allow the plates to air-dry completely.
-
SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake for 5-10 minutes.
-
Absorbance Measurement: Read the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.
Data Presentation and Interpretation
Summarize the IC₅₀ values for each compound against the panel of cell lines in a clear, tabular format. This allows for easy comparison of potency and selectivity.
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/HCT-116) |
| TMH-001 | 15.2 | 22.5 | 18.9 | 12.8 | >100 | >7.8 |
| TMH-002 | 5.8 | 9.1 | 7.3 | 4.5 | 85.3 | 18.9 |
| Doxorubicin | 0.12 | 0.25 | 0.18 | 0.09 | 1.5 | 16.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
PART 2: Mechanistic Investigations
For compounds that exhibit significant cytotoxicity (e.g., IC₅₀ < 20 µM), further investigations are warranted to elucidate their mechanism of action. Based on the known activity of 3,4,5-trimethoxybenzoyl derivatives, the primary hypotheses to test are the induction of apoptosis and cell cycle arrest.
Protocol 3: Analysis of Cell Cycle Distribution by Flow Cytometry
This protocol determines the effect of the test compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
6-well plates
-
Test compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 300 µL of PBS and add 700 µL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be consistent with the mechanism of tubulin polymerization inhibitors.[1]
Protocol 4: Detection of Apoptosis using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium iodide is used as a counterstain to identify cells that have lost membrane integrity (late apoptotic/necrotic).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cell line of interest
-
6-well plates
-
Test compound
-
Flow cytometer
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow step 1 of the cell cycle analysis protocol, treating cells for a relevant time point (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells, including those in the supernatant. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (primary necrosis) An increase in the Annexin V-positive populations indicates the induction of apoptosis.
-
PART 3: Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: High-level workflow for in vitro anticancer screening.
Hypothetical Signaling Pathway
Based on the known mechanism of the isomeric 3,4,5-trimethoxybenzoyl compounds, a plausible mechanism for a this compound derivative (TMH) is the disruption of microtubule dynamics.
Caption: Hypothetical mechanism: tubulin inhibition to apoptosis.
References
-
Romagnoli, R., Baraldi, P. G., Lopez-Cara, C., et al. (2011). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. ChemMedChem, 6(10), 1841-1853. [Link]
-
PubMed. (2011). Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis. [Link]
-
Narender, T., Reddy, K. P., & Rao, K. S. (2012). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]
-
ResearchGate. (n.d.). Figure 2 Effects of 2,4,5-trimethoxybenzaldehyde;... [Link]
-
Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2008). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 51(5), 1251-1255. [Link]
-
ResearchGate. (n.d.). Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde;... [Link]
-
Ye, D. M., Zhang, H. L., Wang, L., Yao, Q. Y., Lin, Y., & Li, K. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631. [Link]
-
National Institutes of Health. (n.d.). 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. [Link]
-
RGCC International. (n.d.). Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. [Link]
-
El-Sayed, M. A., Abbas, H. S., El-Henawy, A. A., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(23), 7296. [Link]
-
Preprints.org. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico ADMET Prediction. [Link]
-
ResearchGate. (2022). (PDF) Design, Synthesis, and In Vitro Antiproliferative Screening of New Hydrazone Derivatives Containing cis-(4-Chlorostyryl) Amide Moiety. [Link]
-
PubMed Central. (2023). Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. [Link]
-
MDPI. (2020). In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. [Link]
-
PubMed. (2017). Design, Synthesis and Biological Evaluation of 3',4',5'-trimethoxy Flavonoid Benzimidazole Derivatives as Potential Anti-Tumor Agents. [Link]
-
MDPI. (2023). Anticancer Activity of 2,3′-Dihydroxy-5′-Methoxystilbene Against NSCLC Cell Lines Through AKT-Dependent Mechanisms: A Comprehensive In Vitro and Computational Analysis. [Link]
-
Open Access Research. (2023). Study anticancer and antioxidant activity of the prepared compound 2-methoxy-4-{(E)-[2-(5-sulfanyl-1, 3,4-thiadiazol-2yl)hydrazinylidene]methyl}phenol. [Link]
-
ResearchGate. (2020). (PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. [Link]
-
ACG Publications. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor molecular mechanism of agents based on amino 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan: inhibition of tubulin and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. rgcc-international.com [rgcc-international.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Comprehensive Characterization of 2,4,5-Trimethoxybenzohydrazide
Abstract
This document provides a comprehensive guide to the analytical techniques essential for the thorough characterization of 2,4,5-Trimethoxybenzohydrazide. Intended for researchers, scientists, and professionals in drug development, these notes detail the theoretical underpinnings and practical protocols for a suite of analytical methods. The focus is on establishing the identity, purity, and stability of the compound, ensuring data integrity and reproducibility. Methodologies covered include spectroscopic analysis (FT-IR, NMR, MS), chromatographic separation (HPLC, TLC), and thermal analysis (DSC, TGA). Each section is designed to be a self-contained guide, explaining the causality behind experimental choices and providing step-by-step protocols for immediate application.
Introduction to this compound
This compound is a chemical intermediate, often synthesized from 2,4,5-trimethoxybenzoic acid, which itself can be derived from natural products. Its structure, featuring a benzohydrazide core with three methoxy substitutions on the phenyl ring, makes it a valuable building block in the synthesis of various heterocyclic compounds with potential pharmacological activities.[1][2] The benzohydrazide moiety is a key pharmacophore found in numerous biologically active molecules.[3][4][5]
Given its role as a precursor in multi-step syntheses, rigorous characterization of this compound is paramount. Verifying its chemical identity, quantifying its purity, and understanding its physical properties are critical checkpoints that directly influence the yield, purity, and biological activity of subsequent derivatives. This guide provides the analytical framework to achieve this.
Physicochemical Properties
A foundational understanding of the compound's basic properties is the first step in its analysis. This data informs sample preparation, choice of analytical technique, and interpretation of results. While there is no specific CAS number for the 2,4,5-isomer in the search results, the closely related 3,4,5-Trimethoxybenzohydrazide provides a useful reference for expected properties.[6] For the purpose of this guide, we will use the theoretical properties of the 2,4,5-isomer.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₄N₂O₄ | PubChem[6] |
| Molecular Weight | 226.23 g/mol | PubChem[6] |
| Monoisotopic Mass | 226.09535693 Da | PubChem[6] |
| Appearance | Expected to be a crystalline solid | General Chemical Knowledge |
| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO) | General Chemical Knowledge |
Integrated Analytical Workflow
A multi-technique approach is essential for a comprehensive characterization. Each technique provides a unique piece of the structural puzzle. The following workflow ensures a logical progression from qualitative identification to quantitative purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are the cornerstone of structural elucidation, providing detailed information about the compound's covalent structure and functional groups.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds and functional groups present in the molecule. This technique is excellent for a rapid confirmation of the key functional moieties of this compound, namely the hydrazide and the substituted aromatic ring.
Protocol: KBr Pellet Method
-
Preparation: Gently grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle. The goal is a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O absorptions.
Expected Data & Interpretation:
The spectrum should confirm the presence of the key functional groups. The exact positions can vary slightly based on intermolecular interactions in the solid state.[7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3300 - 3200 | N-H stretching (asymmetric & symmetric) | Hydrazide (-NH-NH₂) |
| 3050 - 3000 | C-H stretching (aromatic) | Benzene Ring |
| 2950 - 2850 | C-H stretching (aliphatic) | Methoxy (-OCH₃) |
| 1680 - 1640 | C=O stretching (Amide I) | Carbonyl of the hydrazide |
| 1620 - 1580 | N-H bending (Amide II) / C=C stretching | Hydrazide / Benzene Ring |
| 1520 - 1480 | C=C stretching | Benzene Ring |
| 1280 - 1200 | C-O stretching (asymmetric) | Aryl-O-CH₃ |
| 1150 - 1020 | C-O stretching (symmetric) | Aryl-O-CH₃ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C). The chemical environment of each nucleus dictates its resonance frequency (chemical shift, δ), providing information on its connectivity.
Protocol: Sample Preparation & Analysis
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for benzohydrazides due to its ability to dissolve polar compounds and the fact that the labile -NH and -NH₂ protons are often observable. Chloroform-d (CDCl₃) can also be used.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (15-25 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.
Expected Data & Interpretation:
-
¹H NMR: The spectrum will reveal the number of different types of protons, their electronic environment, and their proximity to other protons.
-
¹³C NMR: The spectrum will show a signal for each unique carbon atom in the molecule.
Predicted NMR Data for this compound (in DMSO-d₆):
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.1 | s | 1H | H-6 |
| ~6.6 | s | 1H | H-3 | |
| Hydrazide Protons | ~9.5 | s (broad) | 1H | -CONH - |
| ~4.5 | s (broad) | 2H | -NH₂ | |
| Methoxy Protons | ~3.9 | s | 3H | OCH₃ (pos. 2 or 5) |
| ~3.8 | s | 3H | OCH₃ (pos. 4) | |
| ~3.7 | s | 3H | OCH₃ (pos. 5 or 2) |
| ¹³C NMR | δ (ppm) | Assignment |
| Carbonyl Carbon | ~165 | C=O |
| Aromatic Carbons | ~155-140 | C-O (C-2, C-4, C-5) |
| ~125 | C-1 | |
| ~115 | C-6 | |
| ~98 | C-3 | |
| Methoxy Carbons | ~56 | OCH₃ |
Note: Specific chemical shifts are predictions and should be confirmed by experimental data. The broadness of NH signals is due to chemical exchange and quadrupole effects.
Mass Spectrometry (MS)
Principle: Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion and its fragments are measured.
Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Analysis: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.
-
Fragmentation (MS/MS): To gain more structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
Expected Data & Interpretation:
| Ion | Calculated m/z | Observation |
| [M+H]⁺ | 227.1026 | Molecular ion peak, confirming the molecular weight. |
| [M+Na]⁺ | 249.0845 | Sodium adduct, often seen with ESI. |
| Fragments | e.g., 196.07 | Loss of the hydrazide group (-NHNH₂), giving the 2,4,5-trimethoxybenzoyl cation. |
Chromatographic Analysis
Chromatographic techniques are indispensable for determining the purity of the compound by separating it from starting materials, by-products, and degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a high-resolution separation technique used for quantitative purity analysis. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is typically used for quantification.[8]
Protocol: Reversed-Phase HPLC for Purity Assessment
This method is adapted from established protocols for related trimethoxy-substituted aromatic compounds.[9]
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector is required.[8]
-
Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the sample in a suitable diluent (e.g., Methanol or Acetonitrile/Water 50:50) to a concentration of ~1 mg/mL.
-
Working Solution: Dilute the stock solution to ~0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | Standard reversed-phase column for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and provides protons for ESI-MS if coupled. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier to elute the compound from the C18 column. |
| Gradient | 0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B | Gradient elution ensures separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where the aromatic ring exhibits strong absorbance. |
| Injection Vol. | 10 µL | Standard injection volume. |
-
Data Analysis: Purity is calculated based on the area percent method.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Thin-Layer Chromatography (TLC)
Principle: TLC is a rapid, simple, and inexpensive technique for qualitative purity checks, reaction monitoring, and optimizing solvent systems for column chromatography. Separation occurs on a thin layer of adsorbent (e.g., silica gel) on a flat carrier.
Protocol: Qualitative Purity Check
-
Plate: Use a silica gel 60 F₂₅₄ plate.
-
Sample Application: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol). Spot a small amount onto the baseline of the TLC plate using a capillary tube.
-
Mobile Phase: A mixture of Ethyl Acetate and Hexane (e.g., 70:30 v/v) is a good starting point. The polarity can be adjusted to achieve an optimal retention factor (Rf).
-
Development: Place the plate in a developing chamber saturated with the mobile phase vapor. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm). The compound should appear as a single, well-defined spot.
-
Rf Calculation: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Thermal Analysis
Thermal analysis techniques provide information about the physical properties of the material as a function of temperature, which is crucial for understanding its stability and handling requirements.
Caption: Relationship between DSC and TGA in thermal analysis.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to detect other thermal events like polymorphic transitions.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell.
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate ~50 mL/min).
-
Data Interpretation: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. A sharp melting peak is indicative of high purity.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to assess the thermal stability of the compound and to study its decomposition pattern. For hydrazides, decomposition can begin with the loss of the hydrazine moiety.[10][11]
Protocol:
-
Sample Preparation: Place 5-10 mg of the sample onto the TGA balance pan.
-
Analysis: Heat the sample from ambient temperature to an appropriate final temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
Data Interpretation: The resulting curve shows the percentage of weight loss versus temperature. The onset temperature of decomposition is a measure of the compound's thermal stability.
Conclusion
The analytical techniques and protocols outlined in this document provide a robust framework for the comprehensive characterization of this compound. By systematically applying these spectroscopic, chromatographic, and thermal methods, researchers can confidently establish the identity, purity, and key physicochemical properties of this important synthetic intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to successful research and development outcomes.
References
-
PubChem. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793. National Center for Biotechnology Information. Available from: [Link]
-
Noolvi, M. N., et al. (2016). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). Available from: [Link]
-
Diao, Y., et al. (2008). 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o543. Available from: [Link]
-
Zareef, M., et al. (2007). 3,4,5-Trimethoxybenzohydrazidium chloride. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1833–o1834. Available from: [Link]
-
PubChem. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525. National Center for Biotechnology Information. Available from: [Link]
-
Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(5), 6245-6252. Available from: [Link]
-
Newcrom. Separation of 2'-(p-Tosyl)(3,4,5-trimethoxybenzo)hydrazide on Newcrom R1 HPLC column. Available from: [Link]
-
ResearchGate. (2019). (PDF) Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. Available from: [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(9), 5019-5022. Available from: [Link]
-
Molecules. (2020). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules, 25(24), 5897. Available from: [Link]
-
Journal of the American Chemical Society. (1953). Thermal Analysis of the Systems Hydrazine–Methanol and Hydrazine-Ethanol. Journal of the American Chemical Society, 75(15), 3822–3823. Available from: [Link]
-
ResearchGate. (2016). (PDF) Spectroscopic (FT-IR, FT-Raman) and (DFT) studies of 2.4.5-trimethoxybenzaldehyde C 10 H 12 O 4. Available from: [Link]
-
RSC Publishing. (2023). Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides. RSC Advances, 13(33), 22964-22978. Available from: [Link]
-
Brazilian Journal of Pharmaceutical Sciences. (2020). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. Brazilian Journal of Pharmaceutical Sciences, 56. Available from: [Link]
-
Der Pharma Chemica. (2016). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 8(1), 30-41. Available from: [Link]
-
MDPI. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2779. Available from: [Link]
-
ResearchGate. (2016). Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. Available from: [Link]
- Google Patents. (2016). CN105348141A - Preparation and application of benzoyl hydrazine derivative.
-
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Available from: [Link]
-
MDPI. (2022). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Materials, 15(24), 8889. Available from: [Link]
-
Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(11), 5433-5437. Available from: [Link]
-
ResearchGate. (2019). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. Available from: [Link]
-
MDPI. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. Crystals, 12(11), 1599. Available from: [Link]
-
MDPI. (2021). A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations. Separations, 8(6), 86. Available from: [Link]
-
Agilent. (2022). Advanced Mass Spectrometry Strategies for Deciphering the Complex Composition of an Unknown Chinese Patent Medicine. Agilent Technologies. Available from: [Link]
-
Springer. (2024). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. Applied Biological Chemistry, 67(1), 38. Available from: [Link]
-
Insubria. (2012). FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. Available from: [Link]
-
Journal of Pharmaceutical Analysis. (2022). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical Analysis, 12(4), 547-558. Available from: [Link]
-
Environmental Sciences Europe. (2020). Discovering Pesticides and their TPs in Luxembourg Waters using Open Cheminformatics Approaches. Environmental Sciences Europe, 32(1), 108. Available from: [Link]
Sources
- 1. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 2. 3,4,5-Trimethoxybenzohydrazidium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 6. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of 2,4,5-Trimethoxybenzohydrazide
Abstract
This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 2,4,5-Trimethoxybenzohydrazide. The method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol for assessing the purity of the bulk drug substance and identifying potential degradation products. The methodology is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Introduction and Scientific Rationale
This compound is a substituted benzohydrazide derivative. Compounds within this chemical class are recognized for their broad spectrum of biological activities and often serve as key intermediates in the synthesis of novel pharmaceutical agents. The purity of such an active pharmaceutical ingredient (API) precursor is a critical quality attribute (CQA) that can directly influence the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is paramount.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and precision.[1] This note details a reversed-phase HPLC method, which is ideally suited for separating moderately polar compounds like this compound from its potential non-polar and polar impurities.
The core principle of this method is to establish a "stability-indicating" procedure. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[2][3] To achieve this, forced degradation studies were conceptually integrated into the method design, ensuring the method's specificity as mandated by ICH guideline Q1A.[3][4]
The Chromatographic System and Rationale
The selection of chromatographic parameters is a scientifically driven process designed to achieve optimal separation and quantification.
-
Column Chemistry: A C18 (octadecylsilane) stationary phase was selected. This non-polar stationary phase provides effective retention for the aromatic ring of this compound through hydrophobic interactions. The end-capping on modern C18 columns minimizes peak tailing, which can be an issue for basic compounds like hydrazides due to interactions with residual silanols.
-
Mobile Phase: A gradient elution using a phosphate buffer and acetonitrile is employed. The buffer maintains a consistent pH, which is critical for the reproducible ionization state of the analyte and any acidic or basic impurities, thereby ensuring consistent retention times. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable runtime.
-
Detection: The trimethoxybenzoyl moiety contains a strong chromophore. UV detection at a wavelength near the compound's absorbance maximum (λmax) provides high sensitivity for both the main component and related impurities.
The overall workflow of the HPLC system is depicted below.
Caption: HPLC system components and workflow.
Detailed Experimental Protocol
Materials and Reagents
-
This compound Reference Standard (RS) (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)
-
Orthophosphoric Acid (AR Grade)
-
Water (Milli-Q or equivalent HPLC grade)
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector. (e.g., Agilent 1260 Infinity II, Waters Alliance e2695)
-
Chromatography Data System (CDS) software (e.g., OpenLab, Empower)
Chromatographic Conditions
All quantitative data and system parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Preparation of Solutions
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound RS into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used to ensure adequate detection of impurities at the 0.1% level.
System Suitability and Method Validation
System Suitability Testing (SST)
Before commencing any sample analysis, the chromatographic system's performance must be verified. This is a mandatory requirement by regulatory bodies like the USP and ICH to ensure the system is fit for its intended purpose.[5][6][7] A series of injections of the Standard Solution (e.g., five replicates) are made, and the parameters are evaluated against predefined acceptance criteria.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable column interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the sharpness of the peak. |
| Repeatability (%RSD) | ≤ 1.0% for peak area and retention time | Demonstrates the precision of the system for repeated injections of the same standard. |
| Resolution (Rs) | > 2.0 between the main peak and closest impurity | (To be established with a resolution test mixture) Ensures baseline separation from known impurities. |
Overview of Method Validation (ICH Q2(R1))
For use in a regulated environment, the analytical method must be fully validated to prove its suitability.[8][9][10] The validation process provides documented evidence that the method is accurate, precise, and reliable.
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. This is demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress).[2][4] The goal is to achieve 5-20% degradation to ensure that any resulting degradants are detected and separated from the main peak.[2][11]
-
Linearity: Assessed over a range (e.g., 50-150% of the standard concentration) to confirm a proportional relationship between peak area and concentration.[12]
-
Accuracy: Determined by analyzing samples with known amounts of spiked analyte (e.g., at 80%, 100%, and 120% of the target concentration) and calculating the percent recovery.[8]
-
Precision:
-
Repeatability (Intra-assay): Analysis of multiple samples (e.g., n=6) on the same day.
-
Intermediate Precision: Analysis performed by different analysts, on different days, or with different equipment.
-
-
Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably quantified with acceptable precision and accuracy.[8][12]
-
Robustness: The method's reliability is tested by making small, deliberate changes to parameters like pH, column temperature, and mobile phase composition.
Analysis and Calculation
The overall workflow for performing a purity analysis is outlined below.
Caption: Logical workflow for purity analysis.
Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Test by making five replicate injections of the Standard Solution. Verify that all SST criteria are met.
-
Inject the diluent once as a blank to ensure no interfering peaks are present.
-
Inject the Sample Solution in duplicate.
Calculation
The purity of the sample is calculated using the area normalization method. This method assumes that all impurities have a response factor similar to the main component.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
Disregard any peaks originating from the blank and any peaks below the Limit of Quantitation (typically < 0.05%).
Example Data
| Peak | Retention Time (min) | Area (mAU*s) | % Area |
| Impurity 1 | 4.8 | 1500 | 0.08 |
| 2,4,5-TMBH | 9.2 | 1854000 | 99.84 |
| Impurity 2 | 13.5 | 1450 | 0.08 |
| Total | 1856950 | 100.00 |
Conclusion
The RP-HPLC method described in this application note is demonstrated to be a precise, reliable, and specific procedure for the determination of purity for this compound. The method's design, incorporating principles from ICH guidelines for system suitability and stability-indicating assays, ensures its suitability for quality control and drug development environments. The provided protocol offers a clear, step-by-step guide for implementation, enabling researchers and analysts to generate high-quality, reproducible data for this important pharmaceutical intermediate.
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH Harmonised Tripartite Guideline. (1995). Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. ACS. [Link]
-
Jadhav, S. B., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Pharma Guideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Pharma Guideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]
-
Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example. YouTube. [Link]
-
Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]
-
Singh, S., & Junwal, M. (2013). Development of forced degradation and stability indicating studies of drugs—A review. TrAC Trends in Analytical Chemistry. [Link]
-
Resolve Mass Laboratories. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Laboratories. [Link]
-
Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
-
Patel, K., et al. (2012). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]
-
Das, B., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 7. youtube.com [youtube.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ajpaonline.com [ajpaonline.com]
Application Notes & Protocols: The Role of 2,4,5-Trimethoxybenzohydrazide in the Synthesis of Bioactive Molecules
Introduction: Unlocking Molecular Diversity from a Versatile Precursor
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient synthesis of novel therapeutic agents. 2,4,5-Trimethoxybenzohydrazide has emerged as a highly valuable and versatile scaffold for this purpose. Its structure, featuring a reactive hydrazide functional group appended to a polysubstituted benzene ring, provides a unique launchpad for constructing a diverse array of heterocyclic compounds. The 2,4,5-trimethoxy substitution pattern is a known pharmacophore, imparting specific electronic and steric properties that can enhance biological activity, a feature it shares with its aldehyde analogue, 2,4,5-trimethoxybenzaldehyde[1][2].
This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The primary focus will be on its application in synthesizing key bioactive heterocyclic families, namely Schiff bases (hydrazones) and 1,3,4-oxadiazoles, which have demonstrated significant potential as anticancer, anticonvulsant, and antimicrobial agents[3][4][5].
Part 1: Synthesis of Bioactive Schiff Bases (Hydrazones)
The hydrazide moiety of this compound serves as a potent nucleophile, readily undergoing condensation reactions with various aldehydes and ketones. This reaction forms a C=N double bond, yielding a class of compounds known as Schiff bases or, more specifically, hydrazones. Hydrazones are not merely synthetic intermediates; they constitute an important class of biologically active molecules, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties[4][6].
The fundamental transformation involves the acid-catalyzed reaction between the terminal nitrogen of the hydrazide and the electrophilic carbonyl carbon of an aldehyde or ketone. The trimethoxyphenyl ring often serves as a key hydrophobic domain in the resulting molecule, contributing to its interaction with biological targets.
Figure 1: General workflow for the synthesis of Schiff bases from this compound.
Experimental Protocol 1: General Synthesis of a this compound-Derived Schiff Base
This protocol describes a robust method for the synthesis of N'-benzylidene-2,4,5-trimethoxybenzohydrazide, a representative Schiff base. The choice of ethanol as a solvent is strategic; it effectively dissolves the reactants while allowing for easy removal post-reaction. The addition of a catalytic amount of glacial acetic acid is crucial for protonating the aldehyde's carbonyl oxygen, thereby increasing its electrophilicity and accelerating the rate of nucleophilic attack by the hydrazide.
Materials:
-
This compound (1.0 equivalent)
-
Substituted Benzaldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask equipped with a condenser and magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.26 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To this stirring solution, add the selected substituted benzaldehyde (10 mmol) followed by 2-3 drops of glacial acetic acid. The acid acts as a catalyst to facilitate the condensation[7].
-
Reaction Conditions: The reaction mixture is then heated under reflux for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Isolation: After completion, the reaction mixture is cooled to room temperature and then poured slowly into a beaker containing crushed ice[7]. The solid precipitate that forms is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and then purified by recrystallization from ethanol to yield the pure Schiff base derivative.
Part 2: Synthesis of Bioactive 1,3,4-Oxadiazoles
The Schiff bases derived from this compound are excellent precursors for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability and its role as a bioisostere for ester and amide functionalities[8]. Derivatives of this ring system have shown a remarkable range of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects[3][9][10].
The most common synthetic route involves the oxidative cyclization of the precursor Schiff base (N'-acylhydrazone). This transformation requires a dehydrating or oxidizing agent to facilitate the removal of two hydrogen atoms and one oxygen atom (as water) to form the stable five-membered aromatic oxadiazole ring.
Figure 2: Synthetic pathway for the cyclization of a Schiff base to a 1,3,4-oxadiazole.
Experimental Protocol 2: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole
This protocol details the cyclization of a Schiff base using acetic anhydride, a common and effective reagent for this transformation. The acetic anhydride acts as both a solvent and a dehydrating agent, promoting the intramolecular cyclization to form the oxadiazole ring. This method has been successfully used to synthesize related 3-acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles, which show significant antiproliferative activity[3]. A similar principle applies for direct conversion to the aromatic oxadiazole using other cyclizing agents.
Materials:
-
N'-(Arylmethylidene)-2,4,5-trimethoxybenzohydrazide (from Protocol 1) (1.0 equivalent)
-
Phosphorus oxychloride (POCl₃) or Acetic Anhydride
-
Round-bottom flask with condenser
-
Ice bath
-
Sodium bicarbonate solution (20%)
Procedure:
-
Reaction Setup: A solution of the appropriate N'-arylmethylidene-2,4,5-trimethoxybenzohydrazide (5 mmol) in phosphorus oxychloride (10 mL) is prepared in a round-bottom flask. Phosphorus oxychloride is a powerful dehydrating agent commonly used for this type of cyclization[11].
-
Reaction Conditions: The reaction mixture is heated under reflux for 6-7 hours. The reaction should be conducted in a well-ventilated fume hood due to the corrosive nature of POCl₃.
-
Workup and Isolation: After cooling to room temperature, the mixture is carefully and slowly poured onto crushed ice with stirring. This step quenches the excess POCl₃.
-
Neutralization: The acidic solution is neutralized with a 20% sodium bicarbonate solution until a solid mass separates out[11].
-
Purification: The crude solid is collected by filtration, washed thoroughly with water, and then recrystallized from a suitable solvent like methanol or ethanol to afford the pure 2-aryl-5-(2,4,5-trimethoxyphenyl)-1,3,4-oxadiazole.
Part 3: Biological Activity and Data
Derivatives synthesized from this compound have shown promise across several therapeutic areas. The specific substitution on the second aryl ring (introduced via the aldehyde in Schiff base formation) plays a critical role in modulating the biological activity.
-
Anticancer Activity: The 1,3,4-oxadiazole derivatives are of particular interest. Studies on closely related 3,4,5-trimethoxyphenyl analogues have demonstrated potent antiproliferative activities against various cancer cell lines. For instance, certain derivatives showed high efficacy against prostate cancer (PC3) cells, with IC₅₀ values in the sub-micromolar range[3]. Other trimethoxyphenyl-based compounds have been shown to inhibit tubulin polymerization, a validated anticancer mechanism[12][13].
-
Anticonvulsant Activity: The hydrazone scaffold (-CO-NH-N=CH-) is a recognized pharmacophore in the design of anticonvulsant agents[4]. While specific data for this compound derivatives is emerging, related heterocyclic systems like thiosemicarbazides and triazoles have well-documented anticonvulsant properties[5][14][15].
-
Antimicrobial Activity: Schiff bases derived from substituted benzohydrazides can exhibit significant antibacterial and antifungal activity[6]. The mechanism often involves interference with microbial cell wall synthesis or other essential metabolic pathways.
Quantitative Data Summary
The following table summarizes representative biological activity data for compounds structurally related to derivatives of this compound, highlighting their therapeutic potential.
| Compound Class | Target/Assay | Bioactivity (IC₅₀ / ED₅₀) | Reference |
| Benzylidene-trimethoxybenzohydrazide | Antiproliferative (PC3 Cells) | 0.2 µM (Compound 2a) | [3] |
| 3-acetyl-oxadiazole derivative | Antiproliferative (PC3 Cells) | 0.3 µM (Compound 3m) | [3] |
| Pyrrolidine-2,5-dione derivative | Anticonvulsant (6 Hz, 32mA) | 31.3 mg/kg (Compound 14) | [16] |
| 1,3,4-Oxadiazole derivative | Antiproliferative (A549 Cells) | <0.14 µM (Compound 4h) | [10] |
| Trimethoxyphenyl-based analogue | Cytotoxic (HepG2 Cells) | 1.38 µM (Compound 9) | [12][13] |
Conclusion and Future Directions
This compound is a powerful and efficient building block for the synthesis of diverse, biologically active molecules. The straightforward protocols for generating Schiff bases and their subsequent cyclization into 1,3,4-oxadiazoles provide a reliable pathway for drug discovery and development. The potent anticancer and potential anticonvulsant activities of its derivatives underscore the value of the trimethoxyphenyl moiety as a pharmacophore. Future research should focus on expanding the library of derivatives, exploring other heterocyclic transformations of the hydrazide group (e.g., into thiadiazoles and triazoles), and conducting detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.
References
-
Ye, D. M., Zhang, H. L., Wang, L., Yao, Q. Y., Lin, Y., & Li, K. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(9), 4852-4856. [Link][17][18]
-
Nallagondu, R., Sravya, G., & Anusha, A. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 359-369. [Link][6]
-
Zhang, H. L., Yao, Q. Y., & Li, K. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. [Link]
-
Wang, L., Zhang, H., Wang, H., & Quan, Z. (2010). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. Archiv der Pharmazie, 343(5), 267-275. [Link][3]
-
Ye, D. M., Zhang, H. L., Wang, L., Yao, Q. Y., Lin, Y., & Li, K. (Year not available). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Request PDF on ResearchGate. [Link][4]
-
Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Khan, K. M. (2022). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 27(23), 8541. [Link][9]
-
Balalaie, S., Ramezanpour, S., Bararjanian, M., & Hekmat, S. (2013). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 69(1), 78-82. [Link][8]
-
Kumar, S., Narasimhan, B., & Sharma, D. (2013). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2013, 174579. [Link][11]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. . [Link][19]
-
Słoczyńska, K., et al. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxopyrrolidin-1-yl)benzamides. Molecules, 26(23), 7356. [Link][16]
-
Acar, Ç., et al. (2018). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 3(8), 9116-9127. [Link][10]
-
Rajput, S. B., & Karuppayil, S. M. (2013). Effects of 2,4,5-trimethoxybenzaldehyde; 2,3,4-trimethoxybenzaldehyde; 3,4,5-trimethoxybenzaldehyde and 2,4,6-trimethoxybenzaldehyde on the growth of C. albicans ATCC 90028. ResearchGate. [Link]
-
Parmar, S. S., Singh, S. P., & Pandey, A. K. (1974). Antihemolytic and anticonvulsant activities of 1-(2,4-dichloro/2,4,5-trichlorophenoxyacetyl)-4-alkyl/arylthiosemicarbazides and their inhibition of NAD-dependent oxidations and monoamine oxidase. Journal of Pharmaceutical Sciences, 63(7), 1152-1155. [Link][5]
-
Gomha, S. M., et al. (2018). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 23(11), 2997. [Link][20]
-
Patel, D. (2014). Synthesis and Characterization of New Schiff Base Derived from Chalcone. Journal of Chemical, Biological and Physical Sciences, 4(3), 200-202. [Link][7]
-
Stasevych, M., et al. (2022). Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold. Molecules, 27(13), 4243. [Link]
-
Szychowska, A., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24, 3815–3827. [Link]
-
Wang, S. F., et al. (2014). Synthesis and evaluation of the anticonvulsant activity of 8-alkoxy-4,5-dihydrobenzo[b][3][6][17]triazolo[4,3-d][3][17]thiazepine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3469. [Link][14]
-
Kumar, A., et al. (2015). Synthesis, Characterization and Anticonvulsant Activity of Some Novel 4, 5-Disubstituted-1, 2, 4-Triazole Derivatives. ResearchGate. [Link][15]
-
Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4629. [Link][12]
-
Kaplaushenko, A., et al. (2024). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. ScienceRise: Pharmaceutical Science, (4), 4-13. [Link][21]
-
National Center for Biotechnology Information. (n.d.). 2,4,5-Trimethoxybenzaldehyde. PubChem Compound Database. [Link][2]
-
Taylor, C. G., et al. (2022). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 27(19), 6214. [Link]
-
Utepova, I. A., et al. (2024). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. New Journal of Chemistry. [Link]
-
Al-Ostath, A. I., et al. (2024). Novel NO-TZDs and trimethoxychalcone-based DHPMs: design, synthesis, and biological evaluation as potential VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), e2358934. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4629. [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antihemolytic and anticonvulsant activities of 1-(2,4-dichloro/2,4,5-trichlorophenoxyacetyl)-4-alkyl/arylthiosemicarbazides and their inhibition of NAD-dependent oxidations and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 7. jocpr.com [jocpr.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 10. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and evaluation of the anticonvulsant activity of 8-alkoxy-4,5-dihydrobenzo[b][1,2,4]triazolo[4,3-d][1,4]thiazepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 17. asianpubs.org [asianpubs.org]
- 18. asianpubs.org [asianpubs.org]
- 19. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 20. mdpi.com [mdpi.com]
- 21. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
Application Notes and Protocols for the Evaluation of Antidiabetic Activity of 2,4,5-Trimethoxybenzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Preamble: The Rationale for Investigating 2,4,5-Trimethoxybenzohydrazide Analogs in Diabetes Research
Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel, effective, and safe antidiabetic agents is a paramount objective in medicinal chemistry and drug discovery. Within this landscape, hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antidiabetic potential. The core structure of these molecules offers a versatile scaffold for chemical modification, allowing for the fine-tuning of their pharmacological properties.
The 2,4,5-trimethoxy substitution pattern on a benzene ring is a key feature in various bioactive natural products and synthetic compounds. This substitution can influence the molecule's lipophilicity, electronic properties, and steric hindrance, thereby modulating its interaction with biological targets. The conjugation of this moiety with a benzohydrazide scaffold to form analogs presents a compelling strategy for the development of new antidiabetic candidates. These analogs are hypothesized to exert their effects through various mechanisms, including the inhibition of key carbohydrate-metabolizing enzymes and modulation of cellular glucose uptake.
This comprehensive guide provides a structured framework for the systematic evaluation of the antidiabetic activity of this compound analogs. The protocols detailed herein are designed to progress logically from initial in vitro enzymatic and cell-based screening to in vivo validation in a relevant animal model of type 2 diabetes. The emphasis is not merely on the procedural steps but on the underlying scientific principles and the interpretation of the generated data, empowering researchers to make informed decisions in their drug development pipeline.
I. Experimental Workflow: A Strategic Approach to Evaluation
A hierarchical screening approach is recommended to efficiently identify and characterize the antidiabetic potential of novel this compound analogs. This workflow is designed to be cost-effective and to provide a comprehensive pharmacological profile of the test compounds.
Caption: A multi-phase workflow for evaluating antidiabetic agents.
II. Phase 1: In Vitro Enzymatic Inhibition Assays
The initial screening phase focuses on key enzymes involved in carbohydrate digestion and incretin hormone regulation. Inhibition of these enzymes is a clinically validated strategy for managing postprandial hyperglycemia.
A. α-Amylase Inhibition Assay
Scientific Rationale: Pancreatic α-amylase is a crucial enzyme in the digestion of complex carbohydrates into simpler sugars. Inhibiting this enzyme can delay carbohydrate absorption and consequently lower the post-meal glucose surge, a key therapeutic target in type 2 diabetes.[1]
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.02 M, pH 6.9 with 6 mM NaCl): Prepare a 0.02 M sodium phosphate buffer and adjust the pH to 6.9. Dissolve NaCl to a final concentration of 6 mM.
-
α-Amylase Solution (0.5 mg/mL): Dissolve porcine pancreatic α-amylase in the phosphate buffer. Prepare this solution fresh daily.
-
Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer by gently heating.
-
3,5-Dinitrosalicylic Acid (DNSA) Reagent: Dissolve 1 g of DNSA in 50 mL of distilled water. Add 30 g of sodium potassium tartrate and slowly add 20 mL of 2 M NaOH. Adjust the final volume to 100 mL with distilled water.
-
Test Compounds and Acarbose (Positive Control): Prepare stock solutions in DMSO and make serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound solution (or acarbose/buffer for controls) to each well.
-
Add 50 µL of the α-amylase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the starch solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of DNSA reagent to each well.
-
Cover the plate and heat in a boiling water bath for 5 minutes.
-
Cool to room temperature and add 900 µL of distilled water to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting percentage inhibition against the logarithm of the inhibitor concentration.
-
B. α-Glucosidase Inhibition Assay
Scientific Rationale: α-Glucosidase, located in the brush border of the small intestine, is responsible for the final step in carbohydrate digestion, breaking down disaccharides into monosaccharides. Its inhibition is a well-established therapeutic approach for managing type 2 diabetes.[2][3]
Protocol:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.8.
-
α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer.
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) Solution (5 mM): Dissolve pNPG in the phosphate buffer.
-
Sodium Carbonate (Na2CO3) Solution (0.1 M): Dissolve Na2CO3 in distilled water.
-
Test Compounds and Acarbose: Prepare stock solutions in DMSO and make serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the test compound solution (or acarbose/buffer for controls) to each well.
-
Add 100 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the Na2CO3 solution.
-
Measure the absorbance at 405 nm (due to the formation of p-nitrophenol).
-
-
Data Analysis:
-
Calculate the percentage inhibition and IC50 values as described for the α-amylase assay.
-
C. Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
Scientific Rationale: DPP-4 is an enzyme that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[4] Hydrazine derivatives have been investigated as potential DPP-4 inhibitors.[5][6]
Protocol:
-
Reagent Preparation:
-
Tris-HCl Buffer (50 mM, pH 8.0): Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
DPP-4 Enzyme Solution (1.73 mU/mL): Dilute recombinant human DPP-4 in Tris-HCl buffer.
-
Substrate Solution (Gly-Pro-AMC, 200 µM): Dissolve the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (AMC) in Tris-HCl buffer.
-
Test Compounds and Sitagliptin (Positive Control): Prepare stock solutions in DMSO and make serial dilutions in Tris-HCl buffer.
-
-
Assay Procedure (96-well black plate format):
-
Add 26 µL of the test compound solution (or sitagliptin/buffer for controls) to each well.
-
Add 24 µL of the DPP-4 enzyme solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage inhibition and IC50 values based on the fluorescence readings.
-
| Assay | Enzyme Source | Substrate | Positive Control | Detection Wavelength |
| α-Amylase Inhibition | Porcine Pancreas | 1% Starch | Acarbose | 540 nm |
| α-Glucosidase Inhibition | S. cerevisiae | pNPG | Acarbose | 405 nm |
| DPP-4 Inhibition | Recombinant Human | Gly-Pro-AMC | Sitagliptin | Ex: 360 nm, Em: 460 nm |
III. Phase 2: Cell-Based Assays for Antidiabetic Activity
Compounds that demonstrate significant activity in the enzymatic assays are advanced to cell-based models to assess their effects on cellular glucose metabolism and to evaluate their cytotoxicity.
A. Cell Culture and Cytotoxicity Assessment
Scientific Rationale: Before evaluating the metabolic effects of the compounds, it is crucial to determine their cytotoxic profile to ensure that the observed effects are not due to cell death. The 3T3-L1 preadipocyte and L6 myoblast cell lines are used for this purpose as they are the parent cells for the subsequent glucose uptake assays.
Protocol (MTT Assay):
-
Seed 3T3-L1 or L6 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the CC50 (the concentration that causes 50% cytotoxicity).
B. Glucose Uptake in 3T3-L1 Adipocytes
Scientific Rationale: Adipose tissue is a key site for insulin-mediated glucose disposal. The 3T3-L1 cell line can be differentiated into mature adipocytes, providing an excellent in vitro model to study glucose uptake and insulin sensitivity.[7]
Protocol:
-
3T3-L1 Adipocyte Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in DMEM with 10% calf serum.
-
Two days post-confluence (Day 0), induce differentiation with DMEM containing 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin.[8]
-
On Day 2, replace the medium with DMEM containing 10% FBS and 1 µg/mL insulin.
-
From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days. Mature adipocytes are typically formed by Day 8-12.
-
-
Oil Red O Staining for Adipogenesis Confirmation:
-
Glucose Uptake Assay:
-
Serum-starve the mature 3T3-L1 adipocytes for 2-3 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of the test compounds in the presence or absence of a sub-maximal concentration of insulin (e.g., 100 nM) for 30-60 minutes.
-
Add 2-deoxy-D-[³H]-glucose and incubate for 5-10 minutes.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
C. Glucose Uptake in L6 Myotubes
Scientific Rationale: Skeletal muscle is the primary site of insulin-stimulated glucose uptake in the body. Differentiated L6 myotubes provide a relevant in vitro model to investigate the direct effects of compounds on glucose transport in muscle cells.[12][13][14]
Protocol:
-
L6 Myotube Differentiation:
-
Culture L6 myoblasts in DMEM with 10% FBS.
-
Upon reaching confluence, switch to DMEM with 2% FBS to induce differentiation into myotubes over 4-6 days.
-
-
Glucose Uptake Assay:
-
The procedure is similar to that for 3T3-L1 adipocytes, involving serum starvation, treatment with test compounds and/or insulin, incubation with radiolabeled 2-deoxyglucose, and measurement of radioactivity.
-
Caption: Insulin signaling pathway leading to glucose uptake.
IV. Phase 3: In Vivo Validation in an Animal Model of Type 2 Diabetes
Promising lead compounds from the in vitro and cell-based assays should be evaluated in an appropriate animal model of type 2 diabetes to confirm their efficacy and assess their in vivo pharmacological properties.
A. Induction of Type 2 Diabetes in Rats (Streptozotocin-Nicotinamide Model)
Scientific Rationale: The streptozotocin (STZ)-nicotinamide (NA) model is a widely used and well-characterized model of non-insulin-dependent diabetes mellitus. STZ induces β-cell damage, while NA provides partial protection, resulting in a state of hyperglycemia and impaired insulin secretion that mimics type 2 diabetes in humans.[15][16][17][18][19]
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (180-220 g).
-
Induction:
-
Fast the rats overnight.
-
Administer nicotinamide (110 mg/kg, i.p.) dissolved in normal saline.
-
15 minutes later, administer streptozotocin (65 mg/kg, i.p.) dissolved in cold citrate buffer (pH 4.5).
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose levels.
-
Rats with a fasting blood glucose level above 200 mg/dL are considered diabetic and are selected for the study.
-
B. Acute Toxicity Study
Scientific Rationale: An acute toxicity study is essential to determine the safety profile of the lead compound and to establish the dose range for subsequent efficacy studies.
Protocol (OECD Guideline 423):
-
Administer a single oral dose of the test compound to a group of animals.
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Based on the results, determine the LD50 (lethal dose for 50% of the animals) or the maximum tolerated dose.
C. Oral Glucose Tolerance Test (OGTT)
Scientific Rationale: The OGTT is a standard method to assess the effect of a compound on glucose tolerance. It measures the body's ability to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and secretion.[20][21][22][23][24]
Protocol:
-
Fast the diabetic rats overnight.
-
Administer the test compound or vehicle (control) or a standard drug (e.g., metformin) orally.
-
After 30-60 minutes, administer a glucose solution (2 g/kg) orally.
-
Collect blood samples from the tail vein at 0, 30, 60, 90, and 120 minutes after the glucose load.
-
Measure the blood glucose levels using a glucometer.
-
Plot the blood glucose concentration against time and calculate the area under the curve (AUC).
| Time Point (minutes) | Blood Glucose (mg/dL) - Example Data |
| 0 | Baseline |
| 30 | Peak hyperglycemia |
| 60 | |
| 90 | |
| 120 | Return towards baseline |
D. Sub-chronic Antihyperglycemic Study
Scientific Rationale: A longer-term study is necessary to evaluate the sustained antihyperglycemic effect of the compound and its impact on other metabolic parameters.
Protocol:
-
Divide the diabetic rats into groups: diabetic control, standard drug-treated, and test compound-treated (at different doses).
-
Administer the respective treatments orally once daily for 21-28 days.
-
Monitor fasting blood glucose levels and body weight weekly.
-
At the end of the study, collect blood samples for the analysis of biochemical parameters such as serum insulin, total cholesterol, triglycerides, HDL, and LDL.
-
Harvest organs (pancreas, liver, kidney) for histopathological examination.
V. Conclusion and Future Directions
The systematic evaluation pipeline detailed in these application notes provides a robust framework for identifying and characterizing the antidiabetic potential of novel this compound analogs. Positive outcomes from these studies, particularly in the in vivo models, would warrant further investigation into the precise molecular mechanisms of action, pharmacokinetic and pharmacodynamic profiling, and long-term safety studies. The structure-activity relationship data generated will be invaluable for the rational design and optimization of more potent and selective second-generation compounds, ultimately contributing to the development of new therapeutic options for the management of diabetes mellitus.
References
- Chen, S., et al. (2012). Protocol for effective differentiation of 3T3-L1 cells to adipocytes. Analytical Biochemistry, 425(1), 88-90.
- Khan, H., et al. (2022). Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies. RSC Advances, 12(34), 22005-22015.
- Taha, M., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(24), 21481–21494.
-
Various Authors. (2016). What is the effective protocol for oil red staining for adipogeneic differentiated cells. ResearchGate. Retrieved from [Link]
- Kast, K., et al. (2017). Quantitative assessment of adipocyte differentiation in cell culture. Adipocyte, 6(4), 286-294.
- Taha, M., et al. (2022). Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents. Scientific Reports, 12(1), 1-16.
- Ghasemi, A., et al. (2014). Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review). Acta Physiologica Hungarica, 101(4), 408-420.
-
UCLA. (n.d.). ADIPOCYTE STAINING WITH OIL RED O. Retrieved from [Link]
-
Procell. (2025, January 16). A Detailed Guide to 3T3-L1 Adipogenic Differentiation. Retrieved from [Link]
-
Scribd. (n.d.). Oil Red O Staining Protocol. Retrieved from [Link]
- Ghasemi, A., et al. (2014). Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review). Acta Physiologica Hungarica, 101(4), 408-20.
- Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 309-318.
- Taha, M., et al. (2023). Synthesis and In Vitro α-Amylase and α-Glucosidase Dual Inhibitory Activities of 1,2,4-Triazole-Bearing bis-Hydrazone Derivatives and Their Molecular Docking Study. ACS Omega, 8(24), 21481-21494.
-
ResearchGate. (n.d.). Mode of α‐glucosidase inhibition by synthesized hydrazone 3h. Retrieved from [Link]
- Al-Trad, B., et al. (2021).
-
Ghasemi, A., et al. (2014). Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review). AKJournals. Retrieved from [Link]
-
Wisdomlib. (2025, June 23). Streptozotocin-nicotinamide-induced type 2 diabetic rats: Significance and symbolism. Retrieved from [Link]
- Nishiumi, S., & Ashida, H. (2007). Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives. Bioscience, Biotechnology, and Biochemistry, 71(12), 3111-3115.
- Tanwar, O., et al. (2014). Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations. Journal of Molecular Modeling, 20(4), 2118.
-
Bio-protocol. (n.d.). 2.5. Oral Glucose Tolerance Test (OGTT). Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Glucose, Blood, Oral Glucose Tolerance Test (OGTT), Rat. Retrieved from [Link]
- Kim, Y. S., et al. (2012). Antidiabetic Activities Analysis by Oral Glucose Tolerance Test in Rats. Korean Journal for Food Science of Animal Resources, 32(6), 863-868.
- Karthikeyan, G., et al. (2018). Glucose uptake potential in L6 Myotubes by Ficus Racemosa.
- Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(10), 5555-5558.
-
MMPC. (2024, April 1). Oral Glucose Tolerance Test. Retrieved from [Link]
- Sharma, S., & Soman, S. S. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Medicinal Chemistry, 17(9), 947-967.
- Wang, Y., et al. (2022). Glucose Uptake Is Increased by Estradiol Dipropionate in L6 Skeletal Muscle Cells. Molecules, 27(25), 8888.
- Chaimum-aom, U., et al. (2017). Toxicology and Oral Glucose Tolerance Test (OGTT) of Thai Medicinal Plant Used for Diabetes control, Phyllanthus acidus L. Pharmacognosy Journal, 9(1), 58-62.
-
ResearchGate. (n.d.). The structures of approved DPP-IV inhibitors and designing approach to design some carbohydrazide derivatives. Retrieved from [Link]
- Henriksen, E. J. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Journal of Visualized Experiments, (124), 55862.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of benzohydrazide derivatives (4a-e). Retrieved from [Link]
- Kumar, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Current Drug Targets, 24(5), 415-430.
-
ResearchGate. (n.d.). Structure activity relationship (SAR) for antidiabetic activity of synthesized indeno[1,2-c]pyrazol-4-ones (4a‒o). Retrieved from [Link]
- Salehi, B., et al. (2019). Natural compounds with DPP-4 inhibitory effects: Implications for the treatment of diabetes. Nutrients, 11(2), 441.
- Wang, L., et al. (2021). Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties. Bioorganic Chemistry, 108, 104648.
-
ResearchGate. (n.d.). Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide.... Retrieved from [Link]
-
ResearchGate. (n.d.). SAR and lead optimization of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl) thiazolidine-2,4-dione as a potential multi-target antidiabetic agent. Retrieved from [Link]
-
ResearchGate. (n.d.). SAR and lead optimization of (Z)-5-(4-hydroxy-3-methoxybenzylidene)-3-(2-morpholinoacetyl)thiazolidine-2,4-dione as a potential multi-target antidiabetic agent. Retrieved from [Link]
- Syah, Y. M., et al. (2022). Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Pharmacokinetic Study. Indonesian Journal of Chemistry, 22(4), 987-995.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel coumarin–hydrazone hybrids as α-glucosidase inhibitors and their molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vitro α-glucosidase inhibitory activities, and molecular dynamic simulations of novel 4-hydroxyquinolinone-hydrazones as potential antidiabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural compounds with DPP-4 inhibitory effects: Implications for the treatment of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 11. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 12. Rat L6 myotubes as an in vitro model system to study GLUT4-dependent glucose uptake stimulated by inositol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japer.in [japer.in]
- 14. Glucose Uptake Is Increased by Estradiol Dipropionate in L6 Skeletal Muscle Cells | MDPI [mdpi.com]
- 15. Model of Streptozotocin-nicotinamide Induced Type 2 Diabetes: a Comparative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Streptozotocin-nicotinamide-induced rat model of type 2 diabetes (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. akjournals.com [akjournals.com]
- 19. Streptozotocin-nicotinamide-induced type 2 diabetic rats: Significance and symbolism [wisdomlib.org]
- 20. bio-protocol.org [bio-protocol.org]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. e-jarb.org [e-jarb.org]
- 23. mmpc.org [mmpc.org]
- 24. phcogj.com [phcogj.com]
tubulin polymerization inhibition assay for 2,4,5-Trimethoxybenzohydrazide derivatives
Application Notes & Protocols
Topic: Tubulin Polymerization Inhibition Assay for 2,4,5-Trimethoxybenzohydrazide Derivatives For: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Cellular Scaffolding
Microtubules are dynamic, filamentous polymers that form a critical part of the eukaryotic cytoskeleton. Comprised of α- and β-tubulin heterodimers, they are indispensable for a host of vital cellular functions, including the maintenance of cell structure, intracellular transport, and most notably, the formation of the mitotic spindle during cell division.[1][2][3] The highly dynamic nature of microtubules, characterized by rapid phases of polymerization (growth) and depolymerization (shrinkage), is fundamental to their function. This dynamism makes tubulin a premier target for anticancer drug development, as its disruption can halt the cell cycle in rapidly proliferating cancer cells, leading to apoptotic cell death.[1][4]
Small molecule inhibitors that interfere with tubulin dynamics typically bind to one of three well-characterized sites on the tubulin dimer: the colchicine site, the vinca alkaloid site, and the taxane site.[4][5] Compounds binding to the colchicine site are of particular interest as they inhibit polymerization by destabilizing the microtubule structure.[4][6] Structurally, many potent colchicine site inhibitors (CSIs) feature a trimethoxyphenyl moiety, which is crucial for high-affinity binding.[7] This has led to the exploration of novel chemical scaffolds, such as this compound derivatives, as potential CSIs. Previous research on related structures, like 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives, has demonstrated potent tubulin polymerization inhibition, validating this general chemical framework as a promising starting point for new anticancer agents.[8][9]
This guide provides a detailed protocol for an in-vitro fluorescence-based tubulin polymerization assay, a robust and sensitive method for quantifying the inhibitory activity of novel compounds like this compound derivatives.[10][11][12]
The Mechanism of Action: How Colchicine Site Inhibitors Work
Tubulin polymerization is a GTP-dependent self-assembly process that occurs in three main phases: a slow nucleation phase where tubulin dimers form initial aggregates (oligomers), a rapid elongation phase where dimers are added to the growing ends of microtubules, and a steady-state phase where polymerization and depolymerization are balanced.[10][11][13]
Colchicine site inhibitors (CSIs) disrupt this process by binding to a pocket on β-tubulin at the interface between the α- and β-tubulin subunits.[4][7] This binding event induces a conformational change in the tubulin dimer, causing it to adopt a curved structure that is incompatible with its incorporation into the straight microtubule lattice.[7][14] When a CSI-bound tubulin dimer is added to the growing end of a microtubule, it disrupts the lateral contacts between protofilaments, effectively "poisoning" the microtubule end and promoting a switch from growth to shrinkage (a catastrophe).[14][15] This leads to a net depolymerization of microtubules, disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis.
Caption: Mechanism of tubulin polymerization and its inhibition by a colchicine site binder.
Assay Principle: Visualizing Inhibition with Fluorescence
The in-vitro tubulin polymerization assay quantifies the assembly of purified tubulin into microtubules over time. While this can be measured by changes in light scattering (turbidity at 340 nm), a more sensitive and high-throughput approach utilizes a fluorescent reporter.[10][16] This protocol employs a fluorescent dye that exhibits low fluorescence in an aqueous solution but becomes highly fluorescent upon binding to the hydrophobic environment within the polymerized microtubule lattice.[11][12]
The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, generates a sigmoidal curve of increasing fluorescence.[10]
-
Inhibitors of polymerization, such as the this compound derivatives, will decrease the rate and overall extent of this fluorescence increase.
-
Enhancers (stabilizers) of polymerization, like paclitaxel, will increase the rate and extent of fluorescence.
By measuring these changes across a range of compound concentrations, a dose-response relationship can be established and the half-maximal inhibitory concentration (IC₅₀) can be determined.[17][18]
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for screening multiple derivatives and concentrations.
Materials and Reagents
-
Tubulin: >99% pure tubulin (e.g., porcine brain, bovine brain, or HeLa cell-derived), lyophilized powder (e.g., Cytoskeleton, Inc. Cat. # T240).[11][19] Store at -70°C.
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.[16] Filter sterilize and store at 4°C.
-
GTP Stock Solution: 100 mM in water. Store in aliquots at -70°C.
-
Glycerol Cushion Buffer: General Tubulin Buffer (GTB) + 60% (v/v) glycerol. Store at 4°C.
-
Fluorescent Reporter: Included in commercial kits (e.g., Cytoskeleton, Inc. Cat. # BK011P) or DAPI (4',6-diamidino-2-phenylindole) can be used.[16][20]
-
Test Compounds: this compound derivatives dissolved in 100% DMSO to create 10 mM stock solutions. Store at -20°C.
-
Positive Controls:
-
Vehicle Control: 100% DMSO.
-
Equipment:
-
Temperature-controlled microplate reader with fluorescence capability (e.g., excitation ~360 nm, emission ~450 nm).
-
Half-area, 96-well, black, flat-bottom plates.[11]
-
Multichannel pipettes.
-
Ice bucket.
-
Step-by-Step Methodology
Critical Consideration: Tubulin polymerization is highly sensitive to temperature. Keep all tubulin-containing solutions on ice until the moment of initiating the reaction.[21] The assay's success depends on a rapid temperature shift from 4°C to 37°C.[21]
Step 1: Preparation of Compounds and Controls
-
Thaw test compounds, positive controls, and DMSO.
-
Prepare a 10x working stock plate. Serially dilute the 10 mM stock solutions in GTB to create a range of 10x concentrations. For an initial screen, a range from 100 µM to 0.1 µM (10x) is common.
-
Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid artifacts. Prepare the vehicle and control dilutions to match this DMSO concentration.
Step 2: Preparation of Tubulin Reaction Mix
-
On the day of the experiment, resuspend lyophilized tubulin in ice-cold GTB to a concentration of 4 mg/mL. Let it sit on ice for 15 minutes to fully dissolve.
-
On ice, prepare the final Tubulin Reaction Mix. For each 45 µL of mix required per well, combine the following:
-
Keep the complete Tubulin Reaction Mix strictly on ice until use.
Step 3: Assay Plate Setup and Reaction Initiation
-
Pre-warm the microplate reader to 37°C. It is essential that the plate is placed into a pre-warmed reader.[21]
-
Using a multichannel pipette, add 5 µL of the 10x compound dilutions, controls, or vehicle to the appropriate wells of the black 96-well plate.
-
To initiate the reaction, swiftly and carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well. Avoid introducing air bubbles.[10] The final volume will be 50 µL.
-
Immediately place the plate in the pre-warmed 37°C microplate reader.
Step 4: Data Acquisition
-
Begin kinetic reading immediately.
-
Settings:
-
Mode: Kinetic
-
Temperature: 37°C
-
Wavelength: Excitation ~360 nm, Emission ~420-450 nm
-
Duration: 60 minutes
-
Interval: Read every 30-60 seconds.
-
Caption: Experimental workflow for the tubulin polymerization inhibition assay.
Data Analysis and Interpretation
Data Visualization and Parameter Extraction
-
Plot Polymerization Curves: For each well, plot the fluorescence intensity (Y-axis) against time (X-axis). This will generate a set of polymerization curves.
-
Analyze the Curves: From each curve, extract key quantitative parameters that describe the polymerization reaction.[17]
-
Maximum Polymerization Rate (Vmax): The steepest slope of the curve during the elongation phase (dFluorescence/dt). This reflects the speed of microtubule growth.
-
Maximum Polymer Mass (Fmax): The fluorescence value at the steady-state plateau. This is proportional to the total amount of polymerized tubulin.
-
Lag Time (t_lag): The time before a significant increase in fluorescence is observed, representing the nucleation phase.
-
IC₅₀ Determination
-
Normalize Data: For each concentration of a test compound, express the Vmax or Fmax as a percentage of the vehicle control (which represents 100% activity).
-
Plot Dose-Response Curve: Plot the normalized Vmax or Fmax (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic fit) to fit the data. The IC₅₀ is the concentration of the compound that inhibits tubulin polymerization by 50%.[17][22]
Example Data Presentation
Summarize the calculated IC₅₀ values in a clear, structured table for easy comparison of the derivatives' potencies.
| Compound | IC₅₀ for Tubulin Polymerization (µM) |
| Controls | |
| Nocodazole (Positive Control) | 1.5 ± 0.2 |
| Paclitaxel (Stabilizer) | N/A (Enhances Polymerization) |
| Test Compounds | |
| Derivative 1 (Parent Compound) | 12.5 ± 1.1 |
| Derivative 2 (Modification A) | 4.2 ± 0.5 |
| Derivative 3 (Modification B) | > 50 |
| Derivative 4 (Modification C) | 2.1 ± 0.3 |
Data are presented as mean ± SD from three independent experiments.
Interpreting Results
-
Potent Inhibitors (e.g., Derivative 4): Will show a dose-dependent decrease in both Vmax and Fmax, resulting in low µM or nM IC₅₀ values. The polymerization curves will be significantly flattened compared to the vehicle control.
-
Weak or Inactive Compounds (e.g., Derivative 3): Will have little to no effect on the polymerization curve, yielding a high or undetermined IC₅₀ value.
-
Stabilizers (e.g., Paclitaxel): Will cause a rapid increase in fluorescence, often eliminating the lag phase, and result in a higher Fmax compared to the vehicle control.[19] This is a crucial control to confirm the assay is functioning correctly and to differentiate between mechanisms of action.
References
-
Kirschner, M. W., Williams, R. C., Weingarten, M., & Gerhart, J. C. (1974). Mechanism of Tubulin Assembly: Role of Rings in the Nucleation Process and of Associated Proteins in the Stabilization of Microtubules. Proceedings of the National Academy of Sciences, 71(4), 1159–1163. [Link]
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical research, 29(11), 2943–2971. [Link]
-
Caplow, M. Tubulin Structure and Functions. Grantome. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P). [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. [Link]
-
Dráber, P., & Dráberová, E. (2019). Tubulin: Structure, Functions and Roles in Disease. Cells, 8(10), 1294. [Link]
-
Bio-protocol. (n.d.). In Vitro Tubulin Polymerization Inhibition Assay. [Link]
-
Ma, H., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and drug development technologies, 12(5), 285–296. [Link]
-
Wikipedia. (2024). Tubulin. [Link]
-
Hölzel Biotech. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). [Link]
-
Bhat, K. S., & Setty, M. K. (2022). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 27(19), 6296. [Link]
-
Lawrence Berkeley National Laboratory. (1998). Tubulin: Mystery of Vital Cell Protein Solved After 30 Years. [Link]
-
ResearchGate. (2019). (PDF) Tubulin: Structure, Functions and Roles in Disease. [Link]
-
Choudhary, S., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS omega, 8(32), 29199–29206. [Link]
-
Choudhary, S., et al. (2023). Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. ACS Omega, 8(32), 29199-29206. [Link]
-
Semantic Scholar. (n.d.). The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Kit Manual. [Link]
-
Open Access Pub. (n.d.). Tubulin Polymerization | Journal of Polymer Science Research. [Link]
-
Dlium. (2018). Structural basis of tubulin recruitment and assembly by microtubule polymerases with tumor. [Link]
-
Field, J. J., et al. (2009). Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. International journal of molecular medicine, 24(4), 539–546. [Link]
-
ResearchGate. (n.d.). The IC 50 values (µM) of inhibition of tubulin polymerization. [Link]
-
Al-Ostoot, F. H., et al. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4 H )-ones as potential tubulin polymerization inhibitors targeting the colchicine binding site. RSC Advances, 10(6), 3326-3343. [Link]
-
ResearchGate. (n.d.). Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. [Link]
-
Al-Hujaily, E. M., et al. (2022). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. International Journal of Molecular Sciences, 23(15), 8207. [Link]
-
Chen, J., et al. (2022). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal transduction and targeted therapy, 7(1), 168. [Link]
-
Naidoo, D., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 24(19), 14771. [Link]
-
Alvarez, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(20), 7248–7256. [Link]
-
Ramirez, C. N., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. International Journal of Molecular Sciences, 24(3), 2603. [Link]
-
Alvarez, R., et al. (2010). Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry, 18(20), 7248–7256. [Link]
-
Li, L., et al. (2012). 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. Bioorganic & medicinal chemistry letters, 22(12), 4049–4053. [Link]
-
Liou, J. P., et al. (2004). Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of medicinal chemistry, 47(17), 4247–4257. [Link]
-
Brancato, V., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(21), 6614. [Link]
Sources
- 1. Tubulin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review [mdpi.com]
- 8. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. universalbiologicals.com [universalbiologicals.com]
- 12. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 13. Mechanism of tubulin assembly: role of rings in the nucleation process and of associated proteins in the stabilization of microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. maxanim.com [maxanim.com]
- 20. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 21. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2,4,5-Trimethoxybenzohydrazide Synthesis
Welcome to the technical support center for the synthesis of 2,4,5-Trimethoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable chemical intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Overview of the Synthesis
This compound is a key building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. The most common and direct synthetic route involves the nucleophilic acyl substitution reaction between a 2,4,5-trimethoxybenzoate ester (typically the methyl or ethyl ester) and hydrazine hydrate. The reaction is generally performed under reflux in an alcohol solvent, such as methanol or ethanol.
While seemingly straightforward, this reaction can present challenges related to yield, purity, and side-product formation. This guide provides a structured troubleshooting framework to address these issues effectively.
Reaction Mechanism: Nucleophilic Acyl Substitution
Understanding the reaction mechanism is fundamental to troubleshooting. The synthesis is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the terminal nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxy group (e.g., methoxide) as a leaving group to form the stable hydrazide product.
Caption: Figure 1. Mechanism of Hydrazide Formation
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I've recovered only starting material. What went wrong?
This is a common issue that can stem from several factors related to reactants or reaction conditions.
-
Potential Cause A: Purity and Reactivity of Starting Materials
-
Insight: The success of the reaction hinges on the quality of your starting methyl 2,4,5-trimethoxybenzoate and hydrazine hydrate. The ester must be free of acidic impurities that can neutralize the hydrazine. Hydrazine hydrate is susceptible to degradation by atmospheric carbon dioxide and oxidation.
-
Solution:
-
Verify Ester Purity: Confirm the purity of your methyl 2,4,5-trimethoxybenzoate using techniques like HPLC, NMR, or by checking its melting point.[1] The starting ester can be synthesized from 2,4,5-trimethoxybenzoic acid, which in turn is often derived from gallic acid.[2][3]
-
Use Fresh Hydrazine Hydrate: Employ a recently opened bottle of hydrazine hydrate. If you suspect your stock is old, use a fresh, sealed bottle.
-
Check for Acidity: Ensure your ester starting material is not acidic. If it was prepared from the carboxylic acid, ensure all acidic catalyst has been removed.
-
-
-
Potential Cause B: Suboptimal Reaction Conditions
-
Insight: This is an equilibrium-driven reaction that requires sufficient thermal energy to overcome the activation barrier. Inadequate temperature or reaction time will result in poor conversion.
-
Solution:
-
Ensure Reflux: The reaction is typically performed at reflux in a suitable solvent like methanol or ethanol.[4] Ensure your heating apparatus maintains a steady reflux for the duration of the reaction.
-
Increase Reaction Time: If TLC analysis shows significant starting material after the initially planned time, extend the reflux period. Reactions can take anywhere from 4 to 24 hours depending on the substrate's reactivity.[4][5]
-
Solvent Choice: Methanol or ethanol are standard choices. Ethanol's higher boiling point (78 °C vs. 65 °C for methanol) can sometimes lead to faster reaction rates.
-
-
-
Potential Cause C: Incorrect Stoichiometry
-
Insight: To drive the equilibrium toward the product side, Le Châtelier's principle is applied. Using an excess of one reactant (hydrazine hydrate) is crucial.
-
Solution:
-
Use Molar Excess of Hydrazine: Employ a significant molar excess of hydrazine hydrate, typically ranging from 3 to 10 equivalents relative to the ester.[6] This ensures the concentration of the nucleophile remains high throughout the reaction.
-
-
| Parameter | Recommended Condition | Rationale |
| Starting Ester | Methyl 2,4,5-trimethoxybenzoate | Good reactivity and common starting point. |
| Reagent | Hydrazine Monohydrate (or 80% solution) | Standard and effective nucleophile. |
| Molar Ratio | 1 : 3-10 (Ester : Hydrazine) | Excess hydrazine drives the reaction to completion.[6] |
| Solvent | Absolute Ethanol or Methanol | Good solubility for reactants, allows for reflux. |
| Temperature | Reflux (~65-80 °C) | Provides necessary activation energy.[4] |
| Time | 4 - 24 hours | Monitor by TLC until starting material is consumed. |
Question 2: My final product is contaminated with a side product that has a similar polarity. What is it and how do I prevent it?
-
Potential Cause: Diacylhydrazine Formation
-
Insight: Although you are starting with a mono-ester, if the reaction conditions are not carefully controlled, the initially formed hydrazide product can act as a nucleophile itself. It can attack another molecule of the ester, leading to the formation of a symmetrical N,N'-di(2,4,5-trimethoxybenzoyl)hydrazine. This is more likely if there are localized areas of low hydrazine concentration.
-
Solution:
-
Maintain Hydrazine Excess: As mentioned previously, a large excess of hydrazine hydrate minimizes the chance of the product competing as a nucleophile.[6]
-
Reverse Addition: Add the ester (dissolved in a minimal amount of the reaction solvent) dropwise to the heated solution of hydrazine hydrate. This ensures that the ester is always in the presence of a large excess of hydrazine, suppressing the formation of the dimer.
-
-
Caption: Figure 2. Troubleshooting Workflow
Question 3: I have good conversion, but I'm struggling to isolate the product from the reaction mixture. What's the best approach?
-
Insight: this compound, like many aromatic hydrazides, has significantly lower solubility in cold alcohol compared to its corresponding ester.[7] This property is key to its isolation.
-
Solution:
-
Cooling and Precipitation: After the reaction is complete (as confirmed by TLC), cool the reaction mixture in an ice bath (0-5 °C). The product should precipitate as a white or off-white solid.
-
Solvent Removal: If precipitation is minimal, carefully remove a portion of the solvent under reduced pressure. This will increase the concentration of the product and promote crystallization upon cooling.
-
Anti-Solvent Precipitation: A highly effective method is to pour the concentrated reaction mixture into a beaker of cold or ice-cold water with vigorous stirring. The hydrazide is typically insoluble in water and will precipitate out.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a cold non-polar solvent like n-hexane to remove any residual non-polar impurities.[8] Dry the product thoroughly, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).
-
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions when working with hydrazine hydrate?
-
A: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; check glove compatibility charts). Have a spill kit ready. Unused hydrazine should be quenched and disposed of according to your institution's hazardous waste protocols.[6]
-
-
Q: How can I monitor the reaction progress effectively?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture alongside a co-spot of the starting ester. A suitable mobile phase is typically a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1 v/v). The starting ester will be less polar and have a higher Rf value than the more polar hydrazide product, which will remain closer to the baseline. The reaction is complete when the spot corresponding to the starting ester has disappeared.
-
-
Q: My isolated product is slightly colored. How do I purify it?
-
A: Recrystallization is the standard and most effective method for purifying aromatic hydrazides.[5][8] Ethanol or methanol are excellent first choices for a solvent system. Dissolve the crude product in a minimal amount of the hot (boiling) solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the product is too soluble even in cold alcohol, a mixed solvent system like ethanol/water can be effective.
-
-
Q: Which analytical techniques should I use to confirm the identity and purity of my final product?
-
A: A combination of techniques is recommended for full characterization.[9]
-
¹H NMR: Will show characteristic peaks for the aromatic protons, the methoxy groups, and the two sets of hydrazide protons (-NH- and -NH₂), which are often broad singlets.
-
IR Spectroscopy: Will show a strong carbonyl (C=O) stretch for the amide around 1640-1660 cm⁻¹ and N-H stretches in the 3200-3400 cm⁻¹ region.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point is a good indicator of purity. Compare your value to literature reports.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2,4,5-trimethoxybenzoate (e.g., 5.0 g, 1 equiv.).
-
Reagents: Add absolute ethanol (40 mL) followed by hydrazine monohydrate (e.g., 5.5 mL, 5 equiv.).
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress every 1-2 hours using TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).
-
Isolation: Once the starting material is consumed (typically 6-10 hours), cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to induce crystallization.
-
Workup: Collect the resulting white precipitate by vacuum filtration. Wash the solid with a small amount of cold water (2 x 15 mL) and then cold n-hexane (1 x 15 mL).
-
Drying: Dry the solid in a vacuum oven at 50 °C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (start with ~15-20 mL per gram of crude product) and heat the mixture on a hot plate until the solid completely dissolves. Add more solvent in small portions if needed.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
References
- ResearchGate. (n.d.). The proposed mechanism for the reaction of ester 1 with hydrazine hydrate and its molar ratio equation.
- Ye, D.-M., Zhang, H.-L., Wang, L., Yao, Q.-Y., Lin, Y., & Li, K. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(9), 4895-4899.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
- BenchChem. (n.d.). Navigating the Synthesis of TRH Hydrazide: A Technical Support Guide.
- Narayana, B., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1).
- Asian Journal of Chemistry. (2013).
- Molecules. (2022).
- LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- Reddit. (2023).
- Sciencemadness.org. (2002). Reaction of esters with hydrazine?
- Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed.
- PubMed. (n.d.). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)
- ResearchGate. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced.
- Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros.
- ResearchGate. (2023). How to remove impurity from hydrazide.
- Organic Chemistry Portal. (n.d.).
- PubMed Central. (n.d.). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)
- PubMed Central. (n.d.). 3,4,5-Trimethoxybenzohydrazidium chloride.
- BenchChem. (n.d.). Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde.
- RSC Publishing. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- BenchChem. (n.d.). The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols.
- PubMed Central. (2025). Exploration of Aromatic Hydrazides as Inhibitors of Human Carbonic Anhydrases.
- Krishikosh. (n.d.). Note Development and assessment of green synthesis of hydrazides.
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide....
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds.
- Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques.
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Retrieved from [Link]
- The Journal of Organic Chemistry. (n.d.). Reactions of hydrazines with esters and carboxylic acids.
- RSC Publishing. (2022). Ethyl ester/acyl hydrazide-based aromatic sulfonamides: facile synthesis, structural characterization, electrochemical measurements and theoretical studies as effective corrosion inhibitors for mild steel in 1.0 M HCl.
- BenchChem. (n.d.). Comparative Analysis of 3,4,5-Trimethoxy-benzyl-hydrazine Analogs: A Guide for Researchers.
- Google Patents. (n.d.).
- MDPI. (n.d.).
- Google Patents. (n.d.). CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride.
- Google Patents. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. rroij.com [rroij.com]
Technical Support Center: Enhancing Schiff Base Synthesis with 2,4,5-Trimethoxybenzohydrazide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven solutions and in-depth answers to common challenges encountered during the synthesis of Schiff bases (specifically, acylhydrazones) from 2,4,5-Trimethoxybenzohydrazide and various aldehydes or ketones. As Senior Application Scientists, we have structured this resource to address practical issues with scientifically grounded explanations, ensuring you can optimize your reaction yields and purity.
Troubleshooting Guide: From Low Yields to Purification Hurdles
This section directly addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and a validated protocol for resolution.
Q1: Why is my Schiff base yield disappointingly low?
Low yields are the most common issue, often stemming from the reversible nature of the reaction and suboptimal conditions. The reaction between a hydrazide and a carbonyl compound is an equilibrium process where water is a byproduct.[1] Its accumulation can drive the reaction backward, decreasing the product yield according to Le Chatelier's principle.
Root Causes & Solutions:
-
Water Reversing the Equilibrium: The presence of the byproduct, water, can hydrolyze the imine bond, shifting the equilibrium back towards the reactants.[1]
-
Solution: Actively remove water as it forms. The most effective method is using a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene. Alternatively, for smaller-scale reactions, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can be effective.[1][2]
-
-
Incorrect pH Environment: The reaction is typically acid-catalyzed, but the pH must be carefully controlled. The dehydration of the intermediate carbinolamine is the rate-determining step and is accelerated by acid.[3] However, if the pH is too low (highly acidic), the hydrazide's terminal amine group becomes protonated, rendering it non-nucleophilic and halting the initial attack on the carbonyl carbon.[1][3][4][5]
-
Purity of Starting Materials: Impurities in either the this compound or the aldehyde/ketone can interfere with the reaction, leading to side products or inhibiting the desired transformation.
-
Solution: Ensure the purity of your reactants. Recrystallize the hydrazide if necessary. Distill liquid aldehydes/ketones before use.
-
Experimental Workflow: Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Q2: My reaction is slow or fails to reach completion. What should I do?
Incomplete conversion is often related to the issues described above but can also be influenced by reactant stability and steric hindrance.[6]
-
Solution 1: Increase Reactant Concentration: Based on Le Chatelier's principle, using a slight excess (1.1 to 1.2 equivalents) of the more stable or less expensive reactant can help drive the equilibrium towards the product.[1]
-
Solution 2: Increase Temperature: Gently refluxing the reaction mixture in a suitable solvent like ethanol or methanol can significantly increase the reaction rate.[2] For syntheses involving 2,4,5-trimethoxybenzaldehyde, reactions are often successfully carried out at room temperature but may require extended stirring times.[8]
-
Solution 3: Consider a More Effective Catalyst: While acetic acid is common, other catalysts like AlCl₃·6H₂O have been reported to be effective, especially for less reactive aryl ketones in aqueous media.[9]
Q3: I'm observing an unexpected side product. What is it and how can I prevent it?
A common side reaction in hydrazone synthesis is the formation of an azine .[6][10]
-
Cause of Azine Formation: Azines form when the desired hydrazone product reacts with a second molecule of the starting aldehyde or ketone.[10] This is particularly problematic if there is an excess of the carbonyl compound or if the reaction conditions favor this subsequent condensation.
-
Prevention Strategy: The most effective way to prevent azine formation is through strict control of the reaction stoichiometry. Use a 1:1 molar ratio of the hydrazide and carbonyl compound, or even a slight excess of the this compound, to ensure the complete conversion of the carbonyl starting material.[10]
Q4: My Schiff base product is difficult to purify. What are the best methods?
Purification can be challenging, especially if the product is an oil or has similar solubility to the starting materials.
-
Recrystallization: This is the most common and effective method for solid products. The key is finding a suitable solvent system where the Schiff base is soluble at high temperatures but poorly soluble at room or lower temperatures.[6]
-
Solvent Washing: If the product precipitates from the reaction mixture, washing the crude solid with a solvent that dissolves the starting materials but not the product can be very effective. For example, washing with cold diethyl ether can remove unreacted aldehyde.
-
Column Chromatography: If recrystallization fails, column chromatography is a reliable alternative. Use a silica gel stationary phase and an eluent system of increasing polarity (e.g., starting with hexane and gradually adding ethyl acetate) to separate the product from impurities.[11] Monitor the separation using Thin Layer Chromatography (TLC).[6]
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of Schiff base formation from a hydrazide?
The reaction proceeds in two main, reversible steps:
-
Nucleophilic Addition: The terminal nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable tetrahedral intermediate called a carbinolamine.[3]
-
Dehydration: Under mild acid catalysis, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). Subsequent elimination of water and formation of the carbon-nitrogen double bond (imine) yields the final Schiff base product.[3]
Reaction Mechanism: Hydrazone Formation
Caption: The two-step mechanism of Schiff base (hydrazone) synthesis.
Which solvents are most suitable for this synthesis?
The choice of solvent is critical as it affects reactant solubility and can aid in water removal.[1]
-
Protic Solvents: Ethanol and methanol are the most commonly used and are often sufficient to achieve high yields, especially when the reaction is refluxed or stirred for an extended period.[2][8]
-
Aprotic Solvents for Water Removal: Toluene is the solvent of choice when using a Dean-Stark apparatus to azeotropically remove water, which is the most rigorous method for driving the reaction to completion.[1]
-
Green Chemistry Approaches: Water itself can sometimes be used as a solvent, promoting green reaction conditions, especially under microwave irradiation.[12]
How do I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most convenient method.[6][12]
-
Procedure: Spot the starting hydrazide, the starting carbonyl compound, and the reaction mixture on a silica gel TLC plate.
-
Interpretation: The reaction is complete when the spots corresponding to the starting materials have disappeared and a new spot, representing the Schiff base product, has appeared. The product typically has an Rf value intermediate between the polar hydrazide and the less polar aldehyde/ketone.
What are the key parameters to include in an optimization table?
When optimizing the synthesis, it is crucial to systematically vary parameters. A well-structured table helps track these changes and their outcomes.
| Parameter | Recommended Range / Options | Rationale & Key Considerations |
| Solvent | Ethanol, Methanol, Toluene | Ethanol/Methanol are good general-purpose solvents. Toluene is used with a Dean-Stark trap for azeotropic water removal.[1] |
| Catalyst | Glacial Acetic Acid (catalytic) | A few drops are usually sufficient to achieve the optimal mildly acidic pH.[2] Too much acid will inhibit the reaction.[3] |
| Temperature | Room Temp. to Reflux (e.g., ~78°C for EtOH) | Room temperature may suffice with longer reaction times. Refluxing significantly accelerates the rate.[2] |
| Molar Ratio | 1:1 (Hydrazide:Carbonyl) | A slight excess of the hydrazide can help prevent azine side-product formation.[10] |
| Water Removal | None, Molecular Sieves, Dean-Stark | For difficult reactions, active water removal is critical to maximize yield by shifting the equilibrium.[1] |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the point of completion.[12] |
References
-
Ye, D. M., Zhang, H. L., Wang, L., Yao, Q. Y., Lin, Y., & Li, K. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631. Retrieved from [Link]
-
Stilinović, V., Kaitner, B., & Cinčić, D. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 44(42), 18131-18143. Retrieved from [Link]
-
Science.gov. (n.d.). hydrazone schiff base: Topics. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde | Request PDF. Retrieved from [Link]
-
Asian Journal of Chemistry. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
Gorska-Puk, G., et al. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(11), 3575. Retrieved from [Link]
-
Singh, A., & Chaturvedi, P. (2021). REVIEW ON SCHIFF BASES. World Journal of Pharmaceutical Sciences, 9(8), 133-140. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (2019). AlCl3·6H2O-catalyzed Schiff-base reaction between aryl ketones and aromatic acylhydrazines/hydrazines in water. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega, 9(10), 11843–11858. Retrieved from [Link]
-
ResearchGate. (2021). Is there an effective way of purifying schiff bases?. Retrieved from [Link]
-
ResearchGate. (2015). What are the conditions used for schiff base reaction?. Retrieved from [Link]
-
Comparative Study for Synthesis of Schiff Base Ligand. (n.d.). Retrieved from [Link]
-
IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. Retrieved from [Link]
-
ResearchGate. (2025). Role of pH on the formation of the coordination compounds with the Schiff base derived from 3-formylsalicylic acid and 4-amino-2,3-dimethyl-1-phenyl-3- pyrazolin-5-one. Retrieved from [Link]
-
Ghorbani, F., & Ghammamy, S. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 187-199. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Retrieved from [Link]
-
Atiya, Z. I., & Al-Amery, M. H. A. (2022). Synthesis, Spectroscopic Study and Biological Activity of new Bidentate Schiff Base (4-(Dimethylamino) Benzylidene). Egyptian Journal of Chemistry, 65(7), 245-251. Retrieved from [Link]
-
ResearchGate. (2023). How to purify Schiff base?. Retrieved from [Link]
-
Rashidian, M., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(3), 333–344. Retrieved from [Link]
-
Faye, F., et al. (2021). Synthesis of Schiff Bases Compounds from Oxamic Hydrazide: Spectroscopic Characterization, X–ray Diffraction Structure and Antioxidant Activity Study. American Journal of Heterocyclic Chemistry, 7(1), 1-8. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis and Characterization of New Schi. Retrieved from [Link]
-
Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]
-
Głowacka, E., et al. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Medicinal Chemistry Research, 24(10), 3673–3684. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2016). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Applied Pharmaceutical Science, 6(12), 173-178. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpsonline.com [wjpsonline.com]
- 4. echemi.com [echemi.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
Technical Support Center: Purification of 2,4,5-Trimethoxybenzohydrazide and its Derivatives
Welcome to the Technical Support Center for the purification of 2,4,5-trimethoxybenzohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. As a key intermediate in the synthesis of various bioactive molecules, ensuring the purity of this compound is paramount for the reliability and reproducibility of downstream applications.[1][2][3] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to directly address the specific issues you may face in the lab.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific experimental issues, offering potential causes and actionable solutions. The underlying principle of any purification strategy is the differential partitioning of the target compound and its impurities between two phases. The choice of technique hinges on the physicochemical properties of your specific derivative and the nature of the impurities.
Issue 1: My crude product, a derivative of this compound, is an oil and will not solidify or crystallize.
Question: I've completed the synthesis of a this compound derivative, and after work-up, I'm left with a persistent oil. I've tried simple trituration with non-polar solvents like n-hexane, but it remains oily. What are the likely causes, and how can I induce crystallization?
Answer:
The oily nature of your crude product is a common issue that can stem from several factors. Understanding the root cause is key to devising an effective purification strategy.
Potential Causes:
-
Residual Solvents: The presence of high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can prevent your product from solidifying.
-
Presence of Impurities: Unreacted starting materials, byproducts, or excess reagents can act as eutectic-forming impurities, depressing the melting point of your compound and resulting in an oil. For instance, residual hydrazine hydrate is a common impurity in hydrazide synthesis.
-
Hygroscopic Nature: Your compound may be hygroscopic and has absorbed moisture from the atmosphere, leading to an oily appearance.
-
Polymorphism: The desired product may exist in multiple crystalline forms (polymorphs), and you may have isolated a less stable, lower-melting point form or an amorphous solid.
Recommended Solutions:
-
High-Vacuum Drying: Ensure all residual solvents are thoroughly removed by drying the crude product under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Solvent-Induced Crystallization (Trituration): If simple trituration with n-hexane fails, try a systematic approach with a range of solvents.[4] Start with a non-polar solvent and gradually increase the polarity. A good practice is to use a solvent in which your compound is sparingly soluble. Sometimes, a mixture of solvents (e.g., ethyl acetate/hexane, dichloromethane/pentane) can be effective.[5] Stirring the oil vigorously with the chosen solvent at room temperature or with cooling can induce crystallization.[5]
-
Recrystallization: This is the most powerful technique for purifying solid compounds. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: An ideal recrystallization solvent should dissolve your compound poorly at room temperature but readily at its boiling point. Common solvents to screen for this compound derivatives include ethanol, methanol, acetone, and ethyl acetate.[1][2][3][6][7] For highly soluble products, acetonitrile can sometimes be an effective recrystallization solvent.[5]
-
Protocol: A detailed protocol for recrystallization is provided in the "Experimental Protocols" section below.
-
-
"Salting Out": If your compound has basic nitrogen atoms, you could try dissolving the oil in a suitable solvent and adding a non-solvent to precipitate the product.
-
Chromatographic Purification: If all else fails, column chromatography is a reliable method to separate your compound from impurities. This is particularly useful if the impurities have significantly different polarities from your product.[4]
Issue 2: My TLC analysis of the crude reaction mixture shows multiple spots.
Question: I've run a TLC of my crude this compound, and besides the product spot, I see several other spots. How can I identify these impurities and choose the right purification method?
Answer:
Observing multiple spots on a TLC plate is a clear indication of an impure product. A systematic approach is needed to identify the impurities and select an appropriate purification strategy.
Potential Identities of Impurities:
-
Unreacted Starting Materials: This could include 2,4,5-trimethoxybenzaldehyde or the corresponding carboxylic acid/ester, and the hydrazine source.
-
Side Products: Depending on the reaction conditions, side reactions may have occurred. For example, the formation of hydrazones from residual aldehydes is a possibility.[8]
-
Solvent-Related Impurities: Some solvents, like DMF, can decompose at high temperatures to form byproducts that may react with your starting materials.[9]
-
Degradation Products: Hydrazides and their derivatives can be susceptible to hydrolysis or oxidation, especially under harsh work-up conditions.
Troubleshooting and Optimization Workflow:
Caption: Workflow for identifying impurities and selecting a purification method.
Recommended Actions:
-
Co-spotting on TLC: Run a TLC plate spotting your crude product, the starting materials, and a co-spot (a mixture of your crude product and the starting material) in separate lanes. If a spot in your crude mixture has the same Rf value as a starting material, it's likely unreacted starting material.
-
Analytical Techniques: For a more definitive identification of impurities, techniques like LC-MS and NMR of the crude product are invaluable.[10][11] LC-MS can provide the molecular weights of the components, aiding in their identification.
-
Purification Strategy Selection:
-
Washing: If the impurities are significantly more or less polar than your product, a simple wash with a suitable solvent might be sufficient.[4] For example, washing with water can remove water-soluble impurities like hydrazine salts, while a wash with a non-polar solvent like n-hexane can remove non-polar byproducts.[4]
-
Recrystallization: If the product is solid and the impurities are present in smaller amounts, recrystallization is often the most effective method.
-
Column Chromatography: This is the most versatile technique and is recommended when dealing with multiple impurities of similar polarity to your product or when the product is an oil.[4][12]
-
Issue 3: My hydrazone derivative is decomposing on the silica gel column.
Question: I'm trying to purify a hydrazone derivative of this compound using silica gel column chromatography, but I'm observing streaking on the TLC and getting low recovery, suggesting decomposition. What's happening and what can I do?
Answer:
This is a known issue with certain hydrazones, particularly those with an unsubstituted distal nitrogen.[13] The acidic nature of standard silica gel can catalyze the hydrolysis or decomposition of the hydrazone linkage.
Causality:
The surface of silica gel possesses acidic silanol groups (Si-OH). These can protonate the nitrogen atoms of the hydrazone, making it susceptible to hydrolysis, especially if there are trace amounts of water in the eluent.
Solutions:
-
Base-Treated Silica: Deactivate the acidic sites on the silica gel by preparing a slurry with a solvent containing a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v).[13] Alternatively, you can use commercially available base-deactivated silica gel.
-
Use a Different Stationary Phase:
-
Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.[13]
-
Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase (C18) column chromatography is an excellent option as the stationary phase is non-polar and the mobile phases (typically acetonitrile/water or methanol/water) are less likely to cause decomposition.[14]
-
-
Flash Column Chromatography: Minimize the contact time between your compound and the stationary phase by using flash column chromatography, where the solvent is pushed through the column with positive pressure.
-
Alternative Purification Methods: If chromatography remains problematic, consider recrystallization or preparative HPLC.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The common impurities largely depend on the synthetic route. If you are preparing it from the corresponding ester (e.g., methyl 2,4,5-trimethoxybenzoate) and hydrazine hydrate, you should look for:
-
Unreacted starting ester.
-
The corresponding carboxylic acid (2,4,5-trimethoxybenzoic acid) if any hydrolysis occurred.
-
Excess hydrazine hydrate.
-
Diacyl hydrazines (where two acyl groups have reacted with one hydrazine molecule).
If synthesizing from the carboxylic acid using a coupling agent, impurities would include the unreacted acid and byproducts from the coupling agent.
Q2: How can I assess the purity of my final this compound product?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of purity. A single spot in multiple solvent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can separate and quantify impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[10][14] Purity is often calculated as the percentage of the main peak area relative to the total area of all peaks.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and can also be used to detect impurities if they are present in sufficient quantity (typically >1%). Quantitative NMR (qNMR) can be used for highly accurate purity determination.[10]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS or LC-MS can be used to identify volatile and non-volatile impurities, respectively.[10][11]
-
Melting Point: A sharp melting point range is a good indicator of a pure crystalline solid.
Purity Assessment Techniques Comparison
| Technique | Information Provided | Advantages | Limitations |
| TLC | Qualitative purity, number of components | Fast, inexpensive, requires minimal sample | Not quantitative, resolution can be limited |
| HPLC | Quantitative purity, detection of non-volatile impurities[10][14] | High resolution, quantitative, reproducible | More expensive, requires method development |
| NMR | Structural confirmation, detection of impurities | Provides structural information, can be quantitative (qNMR)[10] | Lower sensitivity for impurity detection compared to HPLC |
| MS | Molecular weight confirmation, impurity identification | Highly sensitive, provides molecular weight information | May not be quantitative without standards |
| Melting Point | Indication of purity for crystalline solids | Simple, inexpensive | Only useful for solids, impurities can lower and broaden the range |
Q3: What is a good starting solvent system for column chromatography of this compound derivatives?
A3: A good starting point is a mixture of a non-polar solvent and a more polar solvent. For silica gel chromatography, common solvent systems include:
-
Hexane/Ethyl Acetate: Start with a low percentage of ethyl acetate and gradually increase the polarity.
-
Dichloromethane/Methanol: A good choice for more polar compounds. Start with a low percentage of methanol.
The optimal solvent system should provide a good separation of your product from impurities on a TLC plate, with the Rf value of your product ideally being between 0.2 and 0.4.
Experimental Protocols
Protocol 1: Recrystallization of a this compound Derivative
This protocol outlines the steps for purifying a solid derivative by recrystallization.
-
Solvent Selection: In a small test tube, add a small amount of your crude product (around 20-30 mg). Add a few drops of a test solvent. If the compound dissolves immediately at room temperature, it is too soluble. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot and recrystallizes upon cooling, you have found a suitable solvent. Test solvents like ethanol, methanol, and acetone.[1][2][3]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of a this compound Derivative
This protocol is for the purification of a compound using flash column chromatography on silica gel.
-
TLC Analysis: Determine the appropriate eluent system by TLC. The ideal system will give your product an Rf value of ~0.3.
-
Column Packing:
-
Dry Packing: Plug the bottom of a glass column with cotton or glass wool. Add a layer of sand. Fill the column with dry silica gel (230-400 mesh). Gently tap the column to ensure even packing. Add another layer of sand on top.
-
Wet (Slurry) Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the column and allow the solvent to drain until it is just above the silica gel level.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully pipette it onto the top of the column.
-
Dry Loading: Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.
-
-
Elution: Carefully add the eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC to identify the fractions containing your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified compound.
Caption: Decision tree for the purification of this compound derivatives.
References
- Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde. (n.d.). Benchchem.
- Technical Support Center: Purification of TRH Hydrazide Products. (2025, November). Benchchem.
-
How to remove impurity from hydrazide. It's not going away even after washing with water and n hexane? (2023, May 16). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Saeed, A., et al. (2008). 3,4,5-Trimethoxybenzohydrazidium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2336. Retrieved January 18, 2026, from [Link]
- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (n.d.). Journal of Chemical and Pharmaceutical Research.
- The Pivotal Role of 2,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Natural Products: Application Notes and Protocols. (2025). Benchchem.
-
2,4,5-Trimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
Need a purification method for a free hydrazone. (2021, July 26). Reddit. Retrieved January 18, 2026, from [Link]
-
Ye, D. M., et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631. Retrieved January 18, 2026, from [Link]
- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. (n.d.). Asian Journal of Chemistry.
-
3,4,5-Trimethoxybenzohydrazidium chloride. (2008, November 6). IUCr Journals. Retrieved January 18, 2026, from [Link]
-
3,4,5-Trimethoxy-benzohydrazidium chloride. (n.d.). SciSpace. Retrieved January 18, 2026, from [Link]
- Addressing issues with hydrazine hydrate concentration and purity. (2025, December). Benchchem.
-
Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
How to purify hydrazone? (2020, August 31). ResearchGate. Retrieved January 18, 2026, from [Link]
- Process for the preparation of 2,4,5-trimethoxybenzaldehyde. (1974, December 17). Google Patents.
-
Column Chromatography Procedures. (2015, August 31). University of Colorado Boulder. Retrieved January 18, 2026, from [Link]
-
Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]
-
(E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
-
3,4,5-Trimethoxybenzohydrazide. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
(PDF) N′-(2-Chlorobenzylidene)-3,4,5-trimethoxybenzohydrazide methanol solvate. (n.d.). Retrieved January 18, 2026, from [Link]
-
3,4,5-Trimethoxybenzohydrazide. (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from [Link]
-
Quantitative Analysis of Trimethobenzamide Hydrochloride by Ion-Pair Column Chromatography and Semiquantitative Analysis of 3,4,5-trimethoxybenzoic Acid by Thin-Layer Chromatography. (1984, April). Journal of Pharmaceutical Sciences, 73(4), 542-5. Retrieved January 18, 2026, from [Link]
- A Comparative Guide to Purity Assessment of Synthesized 2,4,5-Trichloropyrimidine. (n.d.). Benchchem.
-
Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (n.d.). LCGC North America. Retrieved January 18, 2026, from [Link]
-
Analytical Techniques in Pharmaceutical Reverse Engineering. (2025, October 4). ResolveMass Laboratories Inc. Retrieved January 18, 2026, from [Link]
-
A Continuous Procedure Based on Column Chromatography to Purify Anthocyanins from Schisandra chinensis by a Macroporous Resin plus Gel Filtration Chromatography. (n.d.). Molecules. Retrieved January 18, 2026, from [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020, November 3). ACS Omega, 5(45), 29248–29255. Retrieved January 18, 2026, from [Link]
Sources
- 1. 3,4,5-Trimethoxybenzohydrazidium chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. rsc.org [rsc.org]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Impurities in 2,4,5-Trimethoxybenzohydrazide Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2,4,5-Trimethoxybenzohydrazide. This document is designed for researchers, chemists, and drug development professionals who utilize this important chemical intermediate. Achieving high purity is critical for downstream applications, and controlling impurity formation is the most significant challenge in this synthesis.
This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common impurities. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic protocols.
Part 1: Frequently Asked Questions (FAQs) - Understanding Potential Impurities
This section addresses the most common initial questions regarding the synthesis and its potential pitfalls.
Q1: What is the standard and most reliable method for synthesizing this compound?
The most widely employed and robust method is the hydrazinolysis of a corresponding ester, typically methyl 2,4,5-trimethoxybenzoate, using hydrazine hydrate.[1] This reaction involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine. The reaction is generally performed in a protic solvent like ethanol or methanol to facilitate the dissolution of the reactants.[2]
Q2: What are the primary impurities I should anticipate, and what is the chemical basis for their formation?
Expecting and understanding potential impurities is the first step toward controlling them. The four most common impurities are unreacted starting material, the corresponding carboxylic acid, a diacylhydrazine byproduct, and various oxidation products.
| Impurity Name | Common Source / Reason for Formation | Analytical Signature |
| Methyl 2,4,5-trimethoxybenzoate | Incomplete Reaction: Insufficient reaction time, low temperature, or suboptimal stoichiometry (not enough hydrazine). | Corresponds to starting material spot/peak in TLC, HPLC, GC-MS. |
| 2,4,5-Trimethoxybenzoic Acid | Ester Hydrolysis: Presence of water in the reaction medium can hydrolyze the starting ester.[3] Impure Starting Material: The starting ester may contain residual acid from its own synthesis. | Acidic spot/peak in TLC/HPLC; can be confirmed by a basic wash during workup. |
| N,N'-bis(2,4,5-trimethoxybenzoyl)hydrazine | Diacylation: The product, this compound, is still nucleophilic and can react with a second molecule of the ester, especially if hydrazine is depleted or at elevated temperatures.[4] | High molecular weight peak in MS (~418.4 g/mol ); distinct symmetrical signals in ¹H NMR. |
| Aryl Diazenes & Oxidation Products | Oxidation: The hydrazide moiety is susceptible to oxidation by atmospheric oxygen, a reaction that can be accelerated by trace metal ions.[5][6] | Results in a yellow, red, or brown discoloration of the final product.[5] |
Q3: My final product is off-white or has a distinct yellow/red color. What is the likely cause?
A colored product is almost always indicative of oxidation. Hydrazides can be oxidized to form highly colored aryl diazene species.[5] This process is often catalyzed by air and trace metals and can occur during the reaction, workup, or even storage.[6]
Q4: My mass spectrometry data shows a significant peak with a mass of approximately 418.4 g/mol . What is this impurity?
This high-molecular-weight peak corresponds to the diacyl impurity, N,N'-bis(2,4,5-trimethoxybenzoyl)hydrazine . It forms when one molecule of hydrazine is acylated by two molecules of the ester. This is a very common byproduct in hydrazide synthesis and its formation must be carefully controlled.[4]
Part 2: Visualizing the Reaction and Impurity Pathways
Understanding the chemical transformations is key to troubleshooting. The following diagrams illustrate the desired reaction and the formation of key byproducts.
Caption: Primary synthesis route for this compound.
Sources
- 1. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 2. Synthesis and Biological Evaluation of Fatty Hydrazides of By-products of Oil Processing Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. CN103408454B - A kind of preparation method of hydrazide kind compound - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hydrazide derivatives produce active oxygen species as hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Common Issues in the Synthesis of Hydrazones
Welcome to the Technical Support Center for hydrazone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Hydrazones are a critical class of compounds with wide applications, and their synthesis, while often straightforward, can present challenges. This resource aims to provide scientifically grounded, practical solutions to common problems encountered in the lab.
I. Frequently Asked Questions (FAQs)
This section addresses some of the most common questions regarding hydrazone synthesis, providing quick and actionable answers.
Q1: What is the optimal pH for hydrazone formation, and why is it so critical?
A1: The formation of hydrazones is highly pH-dependent and typically requires mildly acidic conditions, with an optimal pH range of 4-6.[1] This is because the reaction is acid-catalyzed; the acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[1][2] However, if the pH is too low (highly acidic), the hydrazine nucleophile itself becomes protonated, rendering it unreactive.[1][3] Conversely, under neutral or basic conditions, the reaction is often very slow.
Q2: I'm observing a significant amount of a byproduct. What is the most common side reaction in hydrazone synthesis?
A2: The most common side reaction is the formation of an azine.[1] This occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[1] This is particularly prevalent when using hydrazine hydrate (H₂N-NH₂). Using a slight excess of the hydrazine starting material can often minimize azine formation.[1] Another potential issue is the hydrolysis of the hydrazone back to the starting materials, especially in the presence of excess water.[1][4]
Q3: How can I effectively monitor the progress of my hydrazone synthesis reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[1][2] By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate, you can visually track the disappearance of the starting materials and the appearance of the new product spot. If the compounds are not UV-active, staining with an appropriate reagent, such as potassium permanganate, can be used for visualization.[1] For more quantitative analysis, techniques like LC-MS or NMR spectroscopy can be employed.[2]
Q4: What are the key spectroscopic signatures I should look for to confirm the formation of my hydrazone?
A4: Several spectroscopic techniques are crucial for confirming the structure of the synthesized hydrazone:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretching band from the starting carbonyl compound and the appearance of a C=N stretching band.[1] An N-H stretching band will also be present.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a characteristic chemical shift for the imine proton (-CH=N-) will be observed. In ¹³C NMR, a signal corresponding to the imine carbon (C=N) will appear.[1]
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the desired hydrazone product.[1]
II. Troubleshooting Guides
This section provides a more detailed, cause-and-effect analysis of common problems, offering step-by-step solutions.
Guide 1: Low or No Product Yield
A low or nonexistent yield is one of the most frequent issues in hydrazone synthesis. The following guide will help you systematically troubleshoot the problem.
Decision-Making Workflow for Low Yield
Sources
Technical Support Center: Characterization of 2,4,5-Trimethoxybenzohydrazide Derivatives
Welcome to the technical support center for the characterization of 2,4,5-Trimethoxybenzohydrazide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this important class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.
Introduction
This compound derivatives are a significant class of compounds in medicinal chemistry, often investigated for their potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Their structural elucidation is paramount for understanding structure-activity relationships and ensuring the purity and identity of synthesized molecules. However, the characterization of these compounds is not without its challenges, often stemming from their unique structural features. This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Q1: My reaction to form the 2,4,5-trimethoxybenzohydrazone derivative is giving a low yield and multiple spots on TLC. What could be the issue?
A1: This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
-
Causality: The condensation reaction between this compound and an aldehyde or ketone is a reversible equilibrium-driven process. Inefficient removal of the water byproduct can lead to a backward reaction, reducing the yield. The presence of multiple spots on TLC could indicate incomplete reaction, side-product formation, or the presence of starting materials.
-
Troubleshooting Protocol:
-
Catalyst Choice: Ensure you are using an appropriate acid catalyst. A few drops of glacial acetic acid or a catalytic amount of hydrochloric acid are commonly used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2]
-
Solvent and Reaction Conditions: The choice of solvent is crucial. Ethanol or methanol are often effective.[3][4] Refluxing the reaction mixture for an adequate duration (typically 2-4 hours) is usually necessary to drive the reaction to completion.[5]
-
Water Removal: If the reaction is still sluggish, consider using a Dean-Stark apparatus to azeotropically remove water, especially if you are working with less reactive ketones.
-
Purification: For purification, column chromatography is often effective. A gradient elution with a mixture of non-polar (like hexane or petroleum ether) and polar (like ethyl acetate) solvents can separate the desired product from impurities. Recrystallization from a suitable solvent like ethanol can be used to obtain highly pure crystals.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q2: I'm observing broad peaks or multiple sets of signals for what should be a single compound in the ¹H NMR spectrum of my 2,4,5-trimethoxybenzohydrazone derivative. Why is this happening?
A2: This is a classic challenge in the NMR analysis of hydrazones and is often attributable to the presence of rotamers or geometric isomers.
-
Causality: The amide (C-N) bond in the hydrazone linkage has a partial double bond character, which restricts free rotation. This can lead to the existence of conformational isomers (rotamers) that are stable on the NMR timescale, resulting in separate signals for each conformer.[6] Additionally, the C=N bond can exist as E/Z geometric isomers, further complicating the spectrum.[7]
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: This is the most definitive way to investigate dynamic processes like bond rotation. Acquiring NMR spectra at elevated temperatures can cause the rotamers to interconvert more rapidly, leading to the coalescence of the multiple signals into a single, sharper set of peaks.[8]
-
Solvent Effects: The equilibrium between rotamers can be solvent-dependent. Acquiring spectra in different NMR solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) can sometimes simplify the spectrum by favoring one conformer over the other.[8]
-
2D NMR Techniques: Techniques like COSY and HSQC can help in assigning the correlated protons and carbons for each isomeric species, aiding in the overall structural elucidation despite the spectral complexity.
-
Q3: The integration of the N-H proton in my ¹H NMR spectrum is lower than expected or the peak is very broad. How can I confirm its presence?
A3: The N-H proton of the hydrazide moiety is exchangeable and can exhibit broad signals, making its integration unreliable.
-
Causality: The acidic nature of the N-H proton leads to chemical exchange with residual water in the NMR solvent or with other acidic/basic species. This exchange process broadens the signal and can affect its integration.
-
Troubleshooting Protocol:
-
D₂O Exchange: A simple and effective method is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The deuterium will exchange with the N-H proton, causing its signal to disappear from the spectrum, thus confirming its identity.[8]
-
Use of Dry Solvents: Ensure that your NMR solvent is anhydrous to minimize proton exchange with water. Using freshly opened ampules of deuterated solvents or storing them over molecular sieves can help.
-
Mass Spectrometry (MS)
Q4: I am having difficulty obtaining a clear molecular ion peak for my this compound derivative in the mass spectrum. What could be the reason?
A4: The stability of the molecular ion can be influenced by the ionization technique and the inherent structure of the molecule.
-
Causality: Electron Impact (EI) ionization can sometimes be too harsh for these molecules, leading to extensive fragmentation and a weak or absent molecular ion peak. The hydrazone linkage can be susceptible to cleavage upon ionization.
-
Troubleshooting Protocol:
-
Soft Ionization Techniques: Employ softer ionization methods such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques impart less energy to the molecule, increasing the likelihood of observing the protonated molecule [M+H]⁺ or other adducts with a strong signal.[9]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, even if the molecular ion peak is of low intensity.
-
Fragmentation Pattern Analysis: Carefully analyze the fragmentation pattern. Common fragmentation pathways for benzohydrazides include cleavage of the N-N bond and the C-N bond, which can provide valuable structural information to support your proposed structure.[10]
-
X-ray Crystallography
Q5: I am struggling to grow single crystals of my this compound derivative suitable for X-ray diffraction.
A5: Crystal growth is often a trial-and-error process, but several strategies can improve your chances of success.
-
Causality: The ability of a compound to form high-quality single crystals depends on factors like purity, solvent system, and the rate of crystallization. The presence of multiple methoxy groups can sometimes lead to conformational flexibility, which may hinder ordered packing in a crystal lattice.
-
Troubleshooting Protocol:
-
Purity is Paramount: Ensure your compound is highly pure. Impurities can inhibit crystal nucleation and growth.
-
Systematic Solvent Screening: Experiment with a variety of solvents and solvent mixtures with different polarities. Common techniques include:
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed container with a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.
-
Solvent Layering: Carefully layer a poor solvent on top of a solution of your compound in a good solvent. Crystals may form at the interface.
-
-
Control the Rate of Crystallization: Slower crystallization generally leads to better quality crystals. Avoid rapid cooling or fast evaporation.
-
Consider Polymorphism: Be aware that your compound may exhibit polymorphism, meaning it can crystallize in different crystal forms. The crystallization conditions can influence which polymorph is obtained.
-
Data Presentation & Experimental Protocols
Table 1: Typical ¹H NMR Chemical Shifts for 2,4,5-Trimethoxybenzohydrazone Derivatives
| Proton Type | Typical Chemical Shift (ppm) in CDCl₃ | Notes |
| N-H | 8.0 - 11.0 | Often broad, exchangeable with D₂O |
| Aromatic-H (Trimethoxy ring) | 6.5 - 7.5 | Specific shifts depend on substitution |
| Aromatic-H (Aldehyde/Ketone moiety) | 7.0 - 8.5 | Dependent on the specific derivative |
| -OCH₃ (Methoxy groups) | 3.8 - 4.0 | Typically appear as sharp singlets |
| Imine-H (-N=CH-) | 8.0 - 8.5 | For derivatives of aldehydes |
Experimental Protocol: Synthesis of a 2,4,5-Trimethoxybenzohydrazone Derivative
-
Dissolve Reactants: In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add Carbonyl Compound: To this solution, add 1.1 equivalents of the desired aldehyde or ketone.
-
Catalyze the Reaction: Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cool and Isolate: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Purify: Collect the solid by filtration and wash with cold solvent. If necessary, purify further by recrystallization or column chromatography.
-
Characterize: Characterize the purified product using appropriate analytical techniques (NMR, IR, MS, etc.).
Visualizations
Diagram 1: General Workflow for Characterization
Caption: A typical workflow for the synthesis and characterization of this compound derivatives, including troubleshooting checkpoints.
Diagram 2: Decision Tree for Troubleshooting Complex ¹H NMR Spectra
Caption: A decision tree to guide researchers in troubleshooting complex ¹H NMR spectra of hydrazone derivatives.
References
-
Pergamon Press Ltd. The Determination of Hydrazino–Hydrazide Groups. [Link]
-
Elsevier. The Determination of Hydrazino-Hydrazide Groups - 1st Edition. [Link]
-
Der Pharma Chemica. Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]
-
PubMed. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. [Link]
-
ResearchGate. (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]
-
National Institutes of Health. (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. [Link]
-
ResearchGate. (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
-
ResearchGate. A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]
-
PubMed Central. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. [Link]
-
Asian Journal of Chemistry. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. [Link]
-
National Institutes of Health. 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]
-
AIP Publishing. Synthesis and Characterization of Novel Benzohydrazide as Potential Antibacterial Agents from Natural Product Vanillin and Wintergreen Oil. [Link]
-
Asian Journal of Chemistry. Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. [Link]
-
San Diego State University NMR Facility. Common Problems in NMR. [Link]
-
ResearchGate. Crystal structure of (E)-N′-(3,4-dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide, C17H16Cl2N2O4. [Link]
-
PubChem. Benzoylhydrazine. [Link]
-
The Pharma Innovation Journal. Benzohydrazides: As potential bio-active agents. [Link]
-
ResearchGate. (PDF) (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]
-
ACS Publications. Carbon-13 NMR of para-substituted hydrazones, phenylhydrazones, oximes, and oxime methyl ethers: substituent effects on the iminyl carbon. [Link]
-
MDPI. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
ACS Sensors. Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches: A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents. [Link]
-
MDPI. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. [Link]
-
ResearchGate. Synthesis, Spectral Characterization and Crystal Structure of Hydroxy-N -(2-methoxybenzylidene) benzohydrazide. [Link]
-
Sci-Hub. N′-(4-Fluorobenzoyl)-3,4,5-trimethoxybenzohydrazide monohydrate. [Link]
-
Sci-Hub. (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. [Link]
-
Sci-Hub. (E)-4-Hydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]
-
Current issues in pharmacy and medicine. QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Enhancing the Solubility of 2,4,5-Trimethoxybenzohydrazide for Biological Assays
Welcome to the technical support guide for 2,4,5-Trimethoxybenzohydrazide. This document provides in-depth troubleshooting advice and detailed protocols for researchers, chemists, and drug development professionals who encounter solubility challenges with this and similar substituted benzohydrazide compounds during biological evaluation. Our goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Introduction: The Benzohydrazide Solubility Challenge
Substituted benzohydrazides are a class of compounds recognized for their wide-ranging biological activities, including antimicrobial, antitubercular, and enzyme inhibition properties[1][2][3][4]. This compound, with its rigid aromatic core and multiple methoxy groups, is predicted to have low aqueous solubility. This common characteristic of lipophilic small molecules presents a significant hurdle for accurate and reproducible biological assays. The primary issue often arises when a stock solution, typically in a potent organic solvent like DMSO, is diluted into an aqueous buffer or cell culture medium, leading to compound precipitation[5]. This guide will walk you through a systematic approach to overcome this critical experimental bottleneck.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when working with this compound.
Category: Initial Assessment & Stock Solution Preparation
Q1: What are the fundamental properties of this compound, and why is it poorly soluble in water?
A: this compound (CAS 588677-34-3) is an organic molecule with a molecular weight of approximately 226.23 g/mol . Its structure consists of a benzene ring substituted with a hydrazide functional group (-CONHNH₂) and three methoxy (-OCH₃) groups.
-
Application Scientist's Insight: The poor aqueous solubility stems from its molecular structure. The benzene ring is inherently hydrophobic. While the hydrazide group can form hydrogen bonds with water, the three electron-donating methoxy groups increase the molecule's lipophilicity (fat-solubility) and molecular weight, further disfavoring dissolution in water. The analogous compound, 2,4,5-Trimethoxybenzaldehyde, is reported to have a water solubility of less than 1 mg/mL, and we can expect a similar profile for the hydrazide derivative[6].
Q2: I'm having trouble dissolving the powder to make a concentrated stock solution. What is the recommended starting solvent?
A: For initial stock solution preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for most non-polar small molecules. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of compounds. For many hydrazide derivatives used in biological assays, DMSO is the solvent of choice for preparing concentrated stock solutions[1][3][7].
-
Application Scientist's Insight: If you encounter difficulty even with DMSO, it may indicate issues with compound purity or the presence of insoluble aggregates. Gentle warming (to 30-37°C) and sonication can aid dissolution. However, always be mindful of compound stability at elevated temperatures. If DMSO fails, other organic solvents like N,N-Dimethylformamide (DMF) or 1-Methyl-2-pyrrolidinone (NMP) can be tested, but their compatibility with your specific assay must be verified, as they are generally more aggressive towards plastics and biological systems.
Category: Precipitation in Aqueous Assay Media
Q3: My 10 mM DMSO stock solution looks perfectly clear, but a precipitate forms instantly when I dilute it into my cell culture medium or phosphate-buffered saline (PBS). What is happening?
A: This is the most common manifestation of poor solubility and is known as "crashing out." When the highly concentrated DMSO stock is introduced into the aqueous environment, the local concentration of the compound momentarily exceeds its thermodynamic solubility limit in the final DMSO/water mixture. The compound then rapidly precipitates or forms an amorphous suspension[5].
-
Application Scientist's Insight: You are transitioning from a solvent system where the compound is highly soluble (e.g., 100% DMSO) to one where it is poorly soluble (e.g., 0.1% DMSO in water). The final DMSO concentration is often too low to keep the compound dissolved at the desired final concentration. The key is to ensure your final assay concentration is below the compound's solubility limit in the final solvent mixture.
Q4: How can I prevent my compound from precipitating upon dilution?
A: There are several strategies, which should be approached systematically.
-
Lower the Stock Concentration: Prepare a less concentrated DMSO stock (e.g., 1 mM instead of 10 mM). This reduces the magnitude of the supersaturation effect upon dilution.
-
Increase Final DMSO Concentration: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological outcome (typically 0.1% to 0.5% for cell-based assays). A higher final DMSO concentration will better solvate the compound[8][9].
-
Modify the Dilution Method: Instead of pipetting the DMSO stock directly into the full volume of buffer, perform a serial dilution or add the stock to a vigorously vortexing tube of buffer. This rapid mixing can sometimes prevent the formation of localized high concentrations that trigger precipitation.
-
Utilize a Co-Solvent System: If DMSO alone is insufficient, a co-solvent strategy can be effective. Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds[8][10]. See the protocols section for more details.
Q5: Can I use pH adjustment to improve the solubility of this compound?
A: Yes, this can be an effective strategy. The hydrazide moiety has a basic nitrogen atom that can be protonated at acidic pH. The resulting cationic form of the molecule will likely have significantly higher aqueous solubility.
-
Application Scientist's Insight: You must first determine if your biological assay can tolerate a pH shift. Many enzymatic and cellular assays are highly sensitive to pH. The pKa of the conjugate acid of benzohydrazide is approximately 3.0[11]. Therefore, you would need to lower the pH of your buffer to below 3.0 to ensure the majority of the compound is in its protonated, more soluble form. This is often not feasible for biological experiments. However, even a modest decrease in pH (e.g., to 6.0) might provide a marginal but sufficient increase in solubility for some compounds. A systematic pH-solubility screen is recommended.
Q6: I'm running an enzyme assay, not a cell-based assay. Can I use detergents?
A: Absolutely. For cell-free systems like enzyme kinetics or protein binding assays, non-ionic detergents are a valuable tool. Low concentrations (e.g., 0.01% - 0.05%) of Tween-20 or Triton X-100 can form micelles that encapsulate the hydrophobic compound, keeping it dispersed and bioavailable in the aqueous buffer[5].
-
Application Scientist's Insight: It is crucial to stay below the detergent's Critical Micelle Concentration (CMC) if you want to avoid potential artifacts from the drug being sequestered within micelles. However, for pure solubility enhancement, working above the CMC is the goal. Always run a control with just the detergent to ensure it does not independently affect your enzyme's activity. This method is generally unsuitable for cell-based assays due to the membrane-disrupting nature of detergents[5].
Part 2: Visual Guides & Workflows
Diagram 1: Troubleshooting Precipitation in Aqueous Media
This decision tree provides a systematic workflow for addressing compound precipitation upon dilution from a DMSO stock.
Caption: A decision tree for troubleshooting compound precipitation.
Part 3: Data Summaries & Protocols
Table 1: Properties of Common Solvents & Additives
| Solvent/Additive | Type | Typical Use | Max % in Cell Assays | Key Considerations |
| DMSO | Dipolar Aprotic Solvent | Primary stock solutions | ~0.5% | Can be toxic at >1%. Can affect cell differentiation. |
| Ethanol | Polar Protic Solvent | Co-solvent | ~1.0% | Volatile. Can have biological effects. |
| PEG 400 | Polymer Co-solvent | Co-solvent, formulation | ~1.0% | High viscosity. Generally low toxicity. |
| Tween-20 | Non-ionic Detergent | Solubilizer (cell-free) | <0.01% | Disrupts cell membranes. Can interfere with protein assays. |
| (2-Hydroxypropyl)-β-cyclodextrin | Complexation Agent | Advanced formulation | Variable | Forms inclusion complexes to shield hydrophobic molecules. |
Protocol 1: Systematic Solubility Screening
This protocol outlines a method to determine the approximate solubility of this compound in different solvent systems.
Objective: To identify a suitable solvent system that maintains compound solubility at the desired final assay concentration.
Materials:
-
This compound powder
-
DMSO (Anhydrous, cell-culture grade)
-
Ethanol (200 proof)
-
PEG 400
-
Aqueous buffer of choice (e.g., PBS pH 7.4, Tris pH 7.4)
-
96-well clear flat-bottom plate or glass vials
-
Plate reader capable of measuring light scattering at ~600 nm (optional)
Methodology:
-
Prepare Primary Stock: Accurately weigh and dissolve this compound in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM). Ensure complete dissolution using sonication or gentle warming if necessary.
-
Set up Test Plate: In a 96-well plate, prepare your target aqueous buffer containing varying percentages of co-solvents.
-
Row A: Buffer + 0.5% DMSO
-
Row B: Buffer + 1.0% DMSO
-
Row C: Buffer + 0.5% DMSO / 0.5% Ethanol
-
Row D: Buffer + 0.5% DMSO / 0.5% PEG 400
-
-
Perform Serial Dilution:
-
Add 100 µL of each buffer system from step 2 to columns 2-12 of the corresponding row.
-
Add 200 µL of the appropriate buffer system to column 1.
-
Add 2 µL of your 20 mM primary stock to column 1 of each row. This creates a starting concentration of 200 µM in a final co-solvent concentration matching the rest of the row.
-
Mix column 1 thoroughly.
-
Perform a 1:2 serial dilution by transferring 100 µL from column 1 to column 2, mix, then 100 µL from column 2 to 3, and so on, to column 11. Do not add compound to column 12 (blank control).
-
-
Equilibration & Analysis:
-
Seal the plate and let it equilibrate at room temperature for 1-2 hours.
-
Visual Inspection: Carefully inspect each well against a dark background for any signs of cloudiness, crystals, or precipitate.
-
(Optional) Quantitative Analysis: Read the plate on a plate reader at a wavelength of 550-650 nm. An increase in absorbance/scattering compared to the blank indicates precipitation.
-
-
Determine Solubility Limit: The highest concentration for each condition that remains clear (visually and/or by light scatter) is the approximate kinetic solubility limit in that system. Choose the system that keeps your target assay concentration soluble with the lowest concentration of organic solvent.
References
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Küçükgüzel, İ., Mazi, A., Çıkla, P., & Anil, B. (2016). Synthesis and biological activities of new hydrazide derivatives. Turkish Journal of Chemistry. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
LookChem. Cas 3291-03-0, 3,4,5-TRIMETHOXYBENZHYDRAZIDE. [Link]
-
PubChem. 3,4,5-Trimethoxybenzohydrazide. National Center for Biotechnology Information. [Link]
-
CAS Common Chemistry. 3,4,5-Trimethoxybenzohydrazide. American Chemical Society. [Link]
-
NIST. 3,4,5-Trimethoxybenzohydrazide. National Institute of Standards and Technology. [Link]
-
PubChem. Benzoylhydrazine. National Center for Biotechnology Information. [Link]
-
PubChem. 2,4,5-Trimethoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
ACS Omega. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]
-
ResearchGate. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
Carradori, S., et al. (2017). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules. [Link]
-
Sztanke, K., et al. (2016). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
PubChem. Trimethoxybenzohydrazide. National Center for Biotechnology Information. [Link]
-
Acta Crystallographica Section E. (2009). 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. [Link]
-
Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. [Link]
-
ResearchGate. (2024). Exploring the Therapeutic Potential of Benzohydrazide Derivatives: Synthesis, Characterization, and Profound Antimicrobial Activity. [Link]
-
Acta Crystallographica Section E. (2008). 3,4,5-Trimethoxybenzohydrazidium chloride. [Link]
-
Acta Crystallographica Section E. (2008). (E)-N′-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. longdom.org [longdom.org]
- 10. wjbphs.com [wjbphs.com]
- 11. Benzoylhydrazine | C7H8N2O | CID 11955 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability testing of 2,4,5-Trimethoxybenzohydrazide under different conditions
Welcome to the comprehensive technical support guide for the stability testing of 2,4,5-Trimethoxybenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of ensuring the stability and integrity of this molecule throughout the experimental and development lifecycle. Here, we synthesize fundamental principles of chemical stability with practical, field-tested insights to empower you to design robust stability studies, troubleshoot common issues, and interpret your findings with confidence.
I. Core Concepts in the Stability of this compound
This compound is a molecule of interest in various research and development areas. Understanding its inherent stability is paramount for reliable experimental outcomes and for the development of safe and effective products. The stability of this compound can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents or incompatible excipients.
The core structure, featuring a hydrazide functional group and a trimethoxy-substituted benzene ring, presents specific potential liabilities. The hydrazide moiety can be susceptible to hydrolysis and oxidation, while the electron-rich aromatic ring may be prone to electrophilic attack and photolytic degradation.
II. Troubleshooting Guide: Navigating Common Stability Challenges
This section addresses specific issues you might encounter during your stability studies, providing potential causes and actionable solutions.
Issue 1: Unexpectedly Rapid Degradation in Aqueous Solution
-
Observation: You observe a significant decrease in the concentration of this compound shortly after preparing an aqueous solution, even at room temperature.
-
Potential Cause 1: Hydrolysis of the Hydrazide Bond. The hydrazide functional group (-CONHNH₂) can be susceptible to hydrolysis, particularly in acidic or basic conditions, to yield 2,4,5-Trimethoxybenzoic acid and hydrazine.
-
Troubleshooting Steps:
-
pH Profiling: Determine the pH of your solution. Conduct a pH-rate profile study by preparing solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the degradation rate. This will help identify the pH of maximum stability.
-
Analyte Identification: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), to identify the degradation products. The presence of a peak corresponding to the mass of 2,4,5-Trimethoxybenzoic acid would support the hydrolysis hypothesis.
-
Buffer Selection: Once the optimal pH is determined, use a suitable buffer system to maintain this pH in your formulations.
-
-
Potential Cause 2: Presence of Metal Ion Contaminants. Trace metal ions in your solvent or reagents can catalyze the degradation of hydrazide compounds.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or purified water (e.g., Milli-Q®).
-
Chelating Agents: If metal ion contamination is suspected, consider the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your formulation to sequester metal ions.
-
Issue 2: Discoloration or Precipitation Upon Exposure to Light
-
Observation: Your solid material or solutions of this compound turn yellow or form a precipitate after exposure to ambient or UV light.
-
Potential Cause: Photodegradation. The trimethoxy-substituted benzene ring is electron-rich and can absorb UV radiation, leading to the formation of colored degradation products or insoluble polymers. Photodegradation of a related compound, 2,4,5-trichlorophenoxyacetic acid, has been shown to proceed via photoionization and cleavage of bonds on the benzene ring[1].
-
Troubleshooting Steps:
-
Conduct a Formal Photostability Study: Following ICH Q1B guidelines, expose the solid drug substance and solutions to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration[2][3].
-
Light Protection: Store the material in amber-colored vials or containers that protect it from light. Conduct all experimental manipulations under low-light conditions or using light-protective coverings.
-
Characterize Photodegradants: Analyze the stressed samples by LC-MS to identify the photolytic degradation products. This information is crucial for understanding the degradation pathway.
-
Issue 3: Inconsistent Results in Thermal Stress Studies
-
Observation: You observe variable degradation rates when subjecting this compound to elevated temperatures.
-
Potential Cause 1: Inadequate Temperature Control. Fluctuations in oven temperature can lead to inconsistent thermal stress.
-
Troubleshooting Steps:
-
Calibrate and Monitor Equipment: Ensure your stability chambers or ovens are properly calibrated and maintain a consistent temperature. Use a calibrated thermometer to verify the temperature independently.
-
-
Potential Cause 2: Polymorphism. Different crystalline forms (polymorphs) of a compound can exhibit different thermal stabilities.
-
Troubleshooting Steps:
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to characterize the solid form of your starting material. DSC can reveal melting points and the presence of different polymorphs. A study on a related acylhydrazone compound showed a sharp endothermic peak corresponding to melting, followed by decomposition[4].
-
Control Crystallization Conditions: If polymorphism is suspected, carefully control the crystallization conditions (solvent, temperature, cooling rate) to ensure you are consistently working with the same solid form.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
Based on the chemical structure and general principles for similar compounds, solid this compound should be stored in a cool, dry, and dark place. A refrigerator (2-8 °C) is recommended for long-term storage to minimize thermal degradation[5]. The container should be well-sealed to protect it from moisture.
Q2: How can I perform a forced degradation study for this compound?
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods[6][7][8]. A typical forced degradation study for this compound would involve subjecting it to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for a specified time.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for a specified time.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at a temperature below the melting point (e.g., 80 °C).
-
Photodegradation: Exposure to light as per ICH Q1B guidelines[2].
The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.
Q3: What analytical techniques are best suited for stability testing of this compound?
A combination of analytical techniques is recommended to obtain a comprehensive stability profile[9][10][11]:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for quantifying the parent compound and its degradation products. A reversed-phase C18 column is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of unknown degradation products.
-
Differential Scanning Calorimetry (DSC): To investigate thermal properties, melting point, and potential polymorphism.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition profile of the solid material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To detect changes in functional groups and for drug-excipient compatibility screening.
Q4: Are there any known incompatibilities with common pharmaceutical excipients?
IV. Experimental Protocols
Protocol 1: General Purpose Stability-Indicating HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute both the polar parent compound and potentially less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a wavelength of maximum absorbance for this compound (to be determined by UV-Vis spectrophotometry).
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines. The specificity is confirmed by analyzing samples from forced degradation studies to ensure that all degradation products are well-resolved from the parent peak.
Protocol 2: Drug-Excipient Compatibility Screening using DSC
-
Sample Preparation: Prepare 1:1 (w/w) physical mixtures of this compound with each excipient.
-
DSC Analysis:
-
Accurately weigh 2-5 mg of the individual components and the physical mixtures into separate aluminum pans.
-
Seal the pans and place them in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above the melting point of the drug substance.
-
Record the thermograms.
-
-
Data Interpretation: Compare the thermogram of the physical mixture with those of the individual components. The appearance of new peaks, the disappearance of existing peaks, or a significant shift in the melting point of the drug substance can indicate an interaction.
V. Visualization of Key Workflows
Diagram 1: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Sources
- 1. A mechanistic study of the photodegradation of herbicide 2,4,5-trichlorophenoxyacetic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. rdlaboratories.com [rdlaboratories.com]
- 4. soachim.info [soachim.info]
- 5. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Review of Characteristics and Analytical Methods for Determination of Thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. quercus.be [quercus.be]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Reactions with 2,4,5-Trimethoxybenzohydrazide
Welcome to the technical support center for 2,4,5-Trimethoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its experimental use. Our focus is on anticipating and resolving challenges to ensure the success of your synthetic endeavors.
Part 1: Understanding the Reactivity of this compound
This compound is a versatile reagent, primarily utilized in the synthesis of Schiff bases (hydrazones) and subsequent heterocyclic compounds like 1,3,4-oxadiazoles. The electron-donating nature of the three methoxy groups on the benzene ring enhances the nucleophilicity of the hydrazide moiety, influencing its reactivity and, consequently, the potential for side reactions.
Core Reaction: Hydrazone Formation
The primary reaction involves the condensation of this compound with an aldehyde or ketone to form a hydrazone. This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon.
Caption: General workflow for hydrazone synthesis.
Part 2: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues that may arise during the use of this compound and provides actionable solutions.
Issue 1: Low or No Yield of the Desired Hydrazone
Symptoms:
-
Thin Layer Chromatography (TLC) analysis shows significant amounts of unreacted starting materials.
-
Minimal precipitation of the product is observed, even after extended reaction times.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Incorrect pH | The reaction is acid-catalyzed. However, a pH that is too low will protonate the hydrazide, rendering it non-nucleophilic.[1] An optimal pH range of 4-6 is generally recommended.[1] | 1. Check the pH of the reaction mixture. 2. If the pH is outside the 4-6 range, adjust it accordingly. A few drops of glacial acetic acid often suffice as a catalyst.[1] |
| Steric Hindrance | Bulky substituents on either the benzohydrazide or the carbonyl compound can impede the reaction. | 1. Increase the reaction temperature to provide more energy for the molecules to overcome the steric barrier. 2. Prolong the reaction time. |
| Reversible Reaction | The formation of hydrazones is a reversible process. The presence of water can drive the equilibrium back towards the starting materials.[1] | 1. Use a Dean-Stark apparatus to azeotropically remove water as it is formed. 2. Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture. |
| Poor Reagent Quality | Impurities in the starting materials can inhibit the reaction. | 1. Ensure the purity of this compound and the carbonyl compound using appropriate analytical techniques (e.g., NMR, melting point). 2. Purify the starting materials if necessary. |
Issue 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
TLC analysis shows multiple spots in addition to the desired product.
-
The isolated product has a broad melting point range or shows unexpected peaks in its NMR spectrum.
Potential Side Reactions and Mitigation Strategies:
A. Azine Formation
This is a common side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1][2]
Caption: Formation of an azine side product.
Mitigation:
-
Stoichiometry Control: Use a slight excess (1.1 to 1.2 equivalents) of this compound to ensure that the aldehyde or ketone is consumed before it can react with the hydrazone product.[1]
-
Gradual Addition: Add the carbonyl compound dropwise to the solution of the hydrazide to maintain a low concentration of the carbonyl compound throughout the reaction.
B. Hydrolysis of the Hydrazone
The hydrazone product can hydrolyze back to the starting materials in the presence of water, especially under acidic or basic conditions.[1]
Mitigation:
-
Anhydrous Conditions: Use dry solvents and reagents to minimize the presence of water.
-
Neutral Work-up: During product isolation, use a neutral work-up procedure to avoid acid- or base-catalyzed hydrolysis.
C. Oxidation of the Hydrazide
Hydrazides can be susceptible to oxidation, which can lead to the formation of various byproducts, including the corresponding carboxylic acid (2,4,5-trimethoxybenzoic acid).
Mitigation:
-
Inert Atmosphere: For sensitive substrates, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Avoid Oxidizing Agents: Ensure that the solvents and other reagents are free from oxidizing impurities.
D. Ring-Cleavage of the Trimethoxyphenyl Moiety
While less common under standard hydrazone formation conditions, aggressive reaction conditions (e.g., strong oxidizing agents, high temperatures for prolonged periods) could potentially lead to the cleavage of the electron-rich trimethoxyphenyl ring.[3][4][5]
Mitigation:
-
Mild Reaction Conditions: Employ the mildest possible reaction conditions (temperature, reaction time) that afford a reasonable yield of the desired product.
-
Careful Selection of Reagents: Avoid the use of strong oxidizing agents unless a subsequent oxidation is intended.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy groups in this compound?
A1: The three methoxy groups are electron-donating, which increases the electron density on the benzene ring and, through resonance, on the carbonyl oxygen of the hydrazide. This enhanced electron density increases the nucleophilicity of the terminal nitrogen atom of the hydrazide, making it more reactive towards carbonyl compounds compared to unsubstituted benzohydrazide.[6][7]
Q2: Can I use a base as a catalyst for hydrazone formation?
A2: While acid catalysis is more common, some hydrazone formations can be carried out under basic conditions. However, for this compound, acid catalysis is generally preferred to activate the carbonyl group of the aldehyde or ketone.[1] Basic conditions might promote undesired side reactions, such as enolate formation from the carbonyl compound.
Q3: How can I purify my hydrazone product if it is contaminated with azine?
A3: Azines are generally less polar than the corresponding hydrazones. Therefore, column chromatography on silica gel can be an effective method for separation.[1] A solvent system with a gradually increasing polarity (e.g., a gradient of ethyl acetate in hexane) should allow for the elution of the azine first, followed by the desired hydrazone. Recrystallization can also be an effective purification method if a suitable solvent is found.[1]
Q4: My hydrazone appears to be unstable on silica gel during chromatography. What are my options?
A4: Some hydrazones, particularly those with an unsubstituted N-H group, can be unstable on silica gel.[8] If you observe degradation on the column, consider the following:
-
Deactivate the Silica Gel: Use silica gel that has been treated with a small amount of a base, such as triethylamine (typically 1% in the eluent), to neutralize acidic sites.[8]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic).
-
Reverse-Phase Chromatography: If the compound is sufficiently soluble, reverse-phase HPLC can be a good alternative.
-
Recrystallization: This is often the best method for purifying sensitive compounds.
Q5: I am planning a subsequent cyclization reaction to form a 1,3,4-oxadiazole. What are the key considerations?
A5: The cyclization of a hydrazone derived from this compound to a 1,3,4-oxadiazole typically requires a dehydrating agent or an oxidizing agent. Common reagents include acetic anhydride, polyphosphoric acid, or an oxidizing agent like iodine. Key considerations include:
-
Purity of the Hydrazone: Ensure the starting hydrazone is pure, as impurities can lead to side products in the cyclization step.
-
Reaction Conditions: The choice of cyclizing agent and reaction conditions will depend on the specific substrate. Overly harsh conditions can lead to degradation.
-
Potential for Side Reactions: Be aware of potential side reactions, such as N-acetylation if using acetic anhydride, or other rearrangements depending on the substrate and reaction conditions.
Part 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Hydrazone from this compound
-
Dissolve this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Add the aldehyde or ketone (1.0-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the product by filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent (e.g., hexane) or by cooling in an ice bath.
-
Wash the isolated solid with a cold solvent and dry under vacuum.
Protocol 2: Monitoring Hydrazone Formation by Thin Layer Chromatography (TLC)
-
Prepare a TLC plate with three lanes: one for the this compound starting material, one for the aldehyde/ketone starting material, and one for the reaction mixture.
-
Develop the TLC plate in an appropriate solvent system (e.g., 30% ethyl acetate in hexane).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., potassium permanganate).
-
The reaction is complete when the spots corresponding to the starting materials have disappeared and a new, single spot for the product has appeared.
References
- Technical Support Center: Hydrazone Formation and Purific
- Suzana, S., Ardhayanti, E., & Budiati, T. (2022). Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material. Berkala Ilmiah Kimia Farmasi, 9(2).
- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(9), 13684-13701.
- Acetone hydrazone. Organic Syntheses, Coll. Vol. 5, p.5 (1973); Vol. 40, p.1 (1960).
- Bühlmann, P., & Vue, J. W. (2022). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. Tetrahedron, 119, 132852.
- Hydrazides in Reactive groups. Lumiprobe.
- The proposed mechanism of formation of azines by reaction between carbonyl compounds and hydrazine hydrate with ester as catalyst.
- Stilinović, V., Kaitner, B., & Cinčić, D. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 41(19), 10834-10845.
- Rader, J. S., & Jaworski, A. A. (2014). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ACS Chemical Biology, 9(12), 2739-2744.
- Hydrazone synthesis. Organic Chemistry Portal.
- da Silva, A. B., de Souza, R. M., & de Oliveira, H. C. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13347-13354.
- Need a purification method for a free hydrazone. Reddit.
- Reaction between hydrazide and aldehyde, which forms hydrazone conjugate. The hydrazone double bond is further reduced to a more stable secondary amine by NaBH3CN.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2108.
- Method for preparing azines.
- Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 323-331.
- Ye, D. M., Zhang, H. L., Wang, L., Yao, Q. Y., Lin, Y., & Li, K. (2013). Synthesis, crystal structural and activities of a new Schiff base derived from 2,4,5-trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631.
- Direct Azine Synthesis from Alcohols and Hydrazine. ChemistryViews.
- Process for the preparation of azines.
- Synthesis of azines
- Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E, 78(Pt 10), 953-957.
- 4-Methoxybenzohydrazide.
- Dao, T. H., Nguyen, T. K. C., Nguyen, T. C., & Le, T. H. (2020). Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 3,4,5-Trimethoxybenzohydrazide. CAS Common Chemistry.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Request PDF.
- 3,4,5-Trimethoxybenzohydrazide. PubChem.
- (E)-N′-(2,4,5-Trimethoxybenzylidene)isonicotinohydrazide dihydrate. Acta Crystallographica Section E, 67(Pt 12), o3283.
- Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(8), 4629-4631.
- 3,4,5-Trimethoxybenzohydrazide hemihydrate.
- 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide. Acta Crystallographica Section E, 65(Pt 11), o2412.
- T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. SynOpen, 02(04), 234-239.
- Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology, 54(14), 8649-8658.
- Synthesis routes of 2,4,5-Trimethoxybenzoyl chloride. Benchchem.
- Efficient Oxidative Cleavage of Olefins to Carboxylic Acids with Hydrogen Peroxide Catalyzed by Methyltrioctylammonium Tetrakis(oxodiperoxotungsto)phosphate(3-) under Two-Phase Conditions. Synthetic Aspects and Investigation of the Reaction Course. The Journal of Organic Chemistry, 63(21), 7190-7206.
-
Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][6][9]Triazino[5,6-b]quinoline Derivatives. ResearchGate.
- Oxidative Cleavage of Double Bonds. Chemistry LibreTexts.
- Synthesis of (Carboxymethylidene)cyclopentenedione Derivatives via the Oxidative Cleavage of the Allylic Double Bond in 2-Allyl-2,4-dichloro-5-(2,4,6-trimethoxyphenyl)cyclopent-4-ene-1,3-dione. Request PDF.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
- 8.
- Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combin
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material | Berkala Ilmiah Kimia Farmasi [e-journal.unair.ac.id]
- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Method Development for the Analysis of 2,4,5-Trimethoxybenzohydrazide in Complex Mixtures
Welcome to the technical support center for the analysis of 2,4,5-Trimethoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting analytical methods for this compound, particularly within complex matrices such as pharmaceutical formulations, biological fluids, or during stability studies. As your virtual application scientist, I will provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions during your method development and validation journey.
The analysis of benzohydrazide derivatives like this compound presents unique challenges due to the reactivity of the hydrazide moiety and the potential for complex sample matrices to interfere with accurate quantification. This guide provides a structured approach to method development, validation, and troubleshooting, grounded in established scientific principles and regulatory expectations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise at the beginning of a project involving the analysis of this compound.
Q1: What is the most suitable initial analytical technique for quantifying this compound?
A1: For most applications, Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the ideal starting point.[1][2]
-
Expertise & Causality: this compound possesses a benzoyl chromophore, which allows for strong UV absorbance, ensuring good sensitivity. Its moderate polarity makes it well-suited for retention and separation on standard C18 columns.[1][2] This technique is robust, widely available, and cost-effective, making it the workhorse for quality control and routine analysis in the pharmaceutical industry.[3]
Q2: How should I prepare my sample for analysis, especially from a complex matrix like a cream formulation or plasma?
A2: Sample preparation must effectively extract the analyte and remove interfering matrix components. The specific protocol depends on the matrix.
-
For Pharmaceutical Formulations (e.g., tablets, creams):
-
Dissolution/Dispersion: Use a solvent in which this compound is freely soluble but excipients are less so. A good starting point is a mixture of methanol or acetonitrile with water.[1]
-
Mechanical Disruption: Employ sonication or vigorous vortexing to ensure complete dissolution of the analyte.[1]
-
Precipitation/Filtration: In many cases, adding a high percentage of organic solvent will precipitate proteins and polymers. Centrifugation followed by filtration through a 0.45 µm syringe filter is critical to protect the HPLC column.[4]
-
-
For Biological Matrices (e.g., plasma, urine):
-
Protein Precipitation (PPT): This is the simplest method. Add 3 parts of cold acetonitrile or methanol to 1 part plasma, vortex, and centrifuge to pellet the precipitated proteins. The supernatant can then be analyzed.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT. Use an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) to extract the analyte from the aqueous biological fluid.
-
Solid-Phase Extraction (SPE): Provides the cleanest samples and allows for concentration of the analyte. A C18 or mixed-mode SPE cartridge would be appropriate.
-
Q3: Why is a "stability-indicating" method crucial for this compound?
A3: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products, impurities, and matrix components.[5] The hydrazide functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, and oxidation.[6][7] Without a stability-indicating method, you cannot be certain if a decrease in the analyte's concentration over time is due to degradation or an analytical artifact, which is a critical requirement for stability studies under ICH guidelines.[5][8]
Section 2: RP-HPLC Method Development & Troubleshooting Guide
This section provides a detailed protocol for a starting HPLC method and a troubleshooting guide for common issues encountered in the lab.
Foundational RP-HPLC Method Protocol
This protocol is a robust starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector is required.[1]
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended as a starting point.[1]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate silanols on the silica packing, reducing peak tailing, and ensures consistent ionization of the analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.22 µm filter and degas before use.[6]
-
-
Chromatographic Conditions:
-
Gradient Elution: A gradient is recommended to ensure elution of late-running impurities and to clean the column after each injection. A typical starting gradient is:
-
0-15 min: 30% B to 80% B
-
15-17 min: 80% B to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.[5]
-
Injection Volume: 10 µL
-
UV Detection: Scan for the optimal wavelength using a standard solution. A starting wavelength of 254 nm is often a good choice for benzoyl derivatives.
-
-
Sample Preparation:
-
Prepare a stock solution of your reference standard in methanol or acetonitrile.
-
Prepare working standards and samples in the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to avoid peak distortion.
-
-
System Suitability: Before running samples, inject a standard solution five times to check for system suitability parameters (e.g., retention time RSD < 1%, peak area RSD < 2%, tailing factor < 2.0).[1]
HPLC Method Development Workflow
Caption: A typical workflow for developing a robust RP-HPLC method.
Troubleshooting Common HPLC Issues (Q&A Format)
Q: My peak for this compound is tailing significantly. What are the likely causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
-
Cause 1: Silanol Interactions. The basic nitrogen atoms in the hydrazide moiety can interact with acidic silanol groups on the silica backbone of the C18 column.
-
Solution:
-
Lower Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase (0.05-0.1%). This protonates the silanol groups, minimizing the interaction.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to this issue.
-
-
-
Cause 2: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase.
-
Solution: Dilute your sample and re-inject. If the peak shape improves, you were overloading the column.
-
-
Cause 3: Column Contamination or Void. Buildup of matrix components at the head of the column or a void (a physical gap in the packing material) can distort peak shape.
-
Solution: First, try flushing the column with a strong solvent (like 100% isopropanol). If that fails, reverse the column (if permissible by the manufacturer) and flush it. If the problem persists, the column may need to be replaced.
-
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree to diagnose the root cause of peak tailing.
Q: I'm seeing poor resolution between my analyte and an impurity. How can I improve it?
A: Improving resolution (Rs) involves manipulating the three factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k').
-
To Increase Selectivity (α): This is often the most effective approach.
-
Change Organic Modifier: Switch from acetonitrile to methanol, or use a combination of both. These solvents have different interactions with the analyte and stationary phase, which can dramatically alter selectivity.
-
Change Stationary Phase: If changing the mobile phase isn't enough, try a column with a different chemistry, such as a Phenyl-Hexyl or a Polar-Embedded phase.
-
-
To Increase Retention Factor (k'):
-
Decrease Mobile Phase Strength: Lower the percentage of the organic solvent (Mobile Phase B). This will increase retention times for all components, potentially pulling them apart. This is most effective for early-eluting peaks.
-
-
To Increase Efficiency (N):
-
Use a Longer Column or Smaller Particle Size: A longer column or one packed with smaller particles (e.g., 3 µm or sub-2 µm for UHPLC) will generate narrower peaks, which can improve resolution.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase efficiency, but at the cost of longer run times.
-
Q: I suspect matrix effects are suppressing or enhancing my analyte's signal. How can I confirm and mitigate this?
A: Matrix effects are a common problem in complex mixtures, where co-eluting components affect the ionization or detection of the analyte.[9]
-
Confirmation:
-
Post-Column Infusion: Continuously infuse a standard solution of this compound post-column while injecting a blank matrix extract. A dip or spike in the baseline signal at the retention time of your analyte confirms the presence of matrix effects.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that does not contain the analyte. Compare the slope of this curve to a curve prepared in a clean solvent. A significant difference (>15-20%) indicates a matrix effect.[9]
-
-
Mitigation:
-
Improve Sample Cleanup: Use a more rigorous sample preparation technique like SPE to better remove interfering components.
-
Modify Chromatography: Adjust the HPLC gradient to move the analyte's peak away from the interfering matrix components.
-
Use an Internal Standard: An isotopically labeled internal standard is ideal. If unavailable, a close structural analog can be used. The internal standard co-elutes and experiences the same matrix effects, allowing for accurate ratio-based quantification.
-
Section 3: Advanced Techniques & Stability Studies
LC-MS/MS Analysis
Q: When should I consider using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)?
A: LC-MS/MS is the preferred method when:
-
High Sensitivity is Required: For analyzing trace levels, such as in biological fluids for pharmacokinetic studies.
-
High Specificity is Needed: When dealing with extremely complex matrices where co-eluting peaks are unavoidable with UV detection. MS/MS can selectively monitor for a specific parent-to-daughter ion transition, providing exceptional specificity.
-
Confirmation of Identity is Necessary: To definitively identify degradation products or metabolites.
Hydrazide compounds can be analyzed effectively by mass spectrometry.[10][11][12] In some cases, derivatization may be employed to improve chromatographic retention or ionization efficiency.[9]
Stability-Indicating Method Development: Forced Degradation
Forced degradation (or stress testing) is the process of subjecting the drug substance to harsh conditions to intentionally produce degradation products.[5] This is essential for developing a truly stability-indicating method.
Step-by-Step Protocol for Forced Degradation Studies:
-
Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Expose to Stress Conditions: For each condition, treat the stock solution as described in the table below. The goal is to achieve 5-20% degradation of the active ingredient.[5]
-
Neutralization: For acid and base samples, neutralize the solution before dilution to prevent further degradation.
-
Analysis: Dilute all samples to a suitable concentration for HPLC analysis. Run a non-stressed sample as a control.
-
Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess peak purity of the main analyte peak in each stressed sample. This helps ensure that no degradation product is co-eluting.
| Stress Condition | Reagent/Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 0.1 M HCl | 2 hours at 60 °C |
| Base Hydrolysis | 0.1 M NaOH | 30 minutes at 60 °C[7] |
| Oxidation | 3% H₂O₂ | 24 hours at Room Temperature[5] |
| Thermal | Dry Heat | 48 hours at 80 °C |
| Photolytic | UV/Visible Light (ICH Q1B) | Expose solid & solution to light |
Section 4: Data & Protocols Summary
Table 1: Typical HPLC Method Validation Parameters (as per ICH Q2(R1))
| Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time from placebo, impurities, or degradants. Peak purity index > 0.999. | Ensures the method is selective for the analyte.[13] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). | Demonstrates a proportional relationship between concentration and response.[13] |
| Accuracy | % Recovery typically between 98.0% and 102.0% at three concentration levels. | Measures the closeness of the test results to the true value.[13] |
| Precision | Repeatability: RSD ≤ 2.0% for ≥6 replicates. Intermediate Precision: RSD ≤ 2.0% between different days/analysts/instruments. | Measures the degree of scatter in the results.[13] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | The lowest amount of analyte that can be detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. | The lowest amount of analyte that can be accurately quantified. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C). | Demonstrates the reliability of the method during normal use. |
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- BenchChem. (2025). Troubleshooting guide for the synthesis of benzohydrazide derivatives.
- PharmaInfo. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Journal of Pharmaceutical and Scientific Innovation. (n.d.). Analytical method validation: A brief review.
- PubMed. (n.d.). Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes.
- BenchChem. (2025). Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde.
- ResearchGate. (2025, August 7). Simultaneous Quantitation of Trace Level Hydrazine and Acetohydrazide in Pharmaceuticals by Benzaldehyde Derivatization with Sample 'Matrix Matching' Followed by Liquid Chromatography–Mass Spectrometry.
- PubMed. (n.d.). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser desorption/ionization Mass Spectrometry to Detect Steroids With Carbonyl Groups.
- Scripta Scientifica Pharmaceutica. (n.d.). Application of a RP-HPLC method for determination of chemical and physiological stability of two newly synthesized methoxy-benzoylhydrazone derivatives.
- ResearchGate. (2025, August 10). Hydrazide and Hydrazine Reagents as Reactive Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry to Detect Steroids with Carbonyl Groups.
- Journal of Applied Pharmaceutical Science. (2025, February). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- ResearchGate. (2025, December 22). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide.
- PubMed. (2024, August 22). Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging.
- BenchChem. (2025). Application Note: Quantitative Analysis of 2,4,5-Trimethoxybenzoic Acid by High-Performance Liquid Chromatography.
- Asian Journal of Chemistry. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde.
- Asian Journal of Chemistry. (2013, March 19). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde.
- PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.
- NIH. (n.d.). 3,4,5-Trimethoxybenzohydrazidium chloride.
- BenchChem. (2025). Theoretical Insights into the Molecular Structure of Benzohydrazide Derivatives: A Technical Guide.
- Proteomics and Mass Spectrometry Core Facility. (n.d.). Sample preparation questions.
- Research Journal of Pharmacy and Technology. (n.d.). Method development and validation of a new stability indicating HPLC and LC-APCI-MS methods for the determination of Bumetanide.
- NIH. (n.d.). 2,4-Dihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide.
- NIH PubChem. (n.d.). Benzoylhydrazine.
- Sigma-Aldrich. (n.d.). Benzhydrazide Benzoic acid hydrazide.
- Agilent. (n.d.). 5975 Series MSD Troubleshooting and Maintenance Manual for MassHunter.
- BUSM Mass Spectrometry Resource. (2002, February 5). Practical MS of proteins: sample preparation techniques.
- NIH PubMed Central. (n.d.). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate.
- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry.
- NIH PubMed Central. (n.d.). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. particle.dk [particle.dk]
- 4. japsonline.com [japsonline.com]
- 5. ijsdr.org [ijsdr.org]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. rjptonline.org [rjptonline.org]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydrazide and hydrazine reagents as reactive matrices for MALDI-MS to detect gaseous aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrazide and hydrazine reagents as reactive matrices for matrix-assisted laser desorption/ionization mass spectrometry to detect steroids with carbonyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Potential of 2,4,5-Trimethoxybenzohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, benzohydrazide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of the antimicrobial activity of 2,4,5-trimethoxybenzohydrazide analogs. While direct comparative studies on a series of this compound analogs are limited, this guide synthesizes available data on closely related isomers, particularly the well-studied 3,4,5-trimethoxybenzohydrazide analogs, to provide valuable insights into the structure-activity relationships governing their antimicrobial efficacy.
The core structure, a benzohydrazide moiety, offers a versatile backbone for chemical modification, allowing for the fine-tuning of its biological properties. The presence and position of substituents on the benzene ring play a pivotal role in determining the antimicrobial potency and spectrum of these compounds. This guide will delve into the synthesis, experimental evaluation, and structure-activity relationships of these analogs, offering a data-driven perspective for researchers in the field of antimicrobial drug discovery.
The 2,4,5-Trimethoxy Scaffold: A Promising Starting Point
The 2,4,5-trimethoxy substitution pattern on the benzohydrazide core presents a unique electronic and steric profile that can influence its interaction with microbial targets. The methoxy groups, being electron-donating, can modulate the electron density of the aromatic ring and the reactivity of the hydrazide functional group. Furthermore, their specific placement can affect the overall conformation of the molecule, influencing its ability to bind to target enzymes or disrupt cellular membranes.
While extensive comparative data for a series of this compound analogs is still emerging, studies on the isomeric 3,4,5-trimethoxybenzohydrazide analogs provide a valuable framework for understanding the potential of this class of compounds.
Comparative Antimicrobial Activity: Insights from 3,4,5-Trimethoxybenzohydrazide Analogs
A study on a series of (E)-N'-(substituted)-3,4,5-trimethoxybenzohydrazide analogs revealed significant antimicrobial activity against a panel of bacterial and fungal pathogens.[1] The data from this study, presented below, offers a clear indication of how modifications to the N'-substituent can dramatically impact the antimicrobial profile.
Table 1: Antimicrobial Activity of (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs (Zone of Inhibition in mm) [1]
| Compound ID | N'-Substituent | S. aureus | S. pyogenes | E. coli | P. aeruginosa | A. niger | C. albicans |
| 4a | 4-Fluorobenzylidene | 18 | 17 | 19 | 18 | 10 | 11 |
| 4b | 4-Chlorobenzylidene | 20 | 19 | 20 | 19 | 11 | 12 |
| 4c | 4-Bromobenzylidene | 21 | 20 | 20 | 20 | 12 | 13 |
| 4d | 4-Nitrobenzylidene | 19 | 18 | 18 | 17 | 10 | 11 |
| 4e | 2,4-Dichlorobenzylidene | 17 | 16 | 17 | 16 | 09 | 10 |
| 4f | 3,4,5-Trimethoxybenzylidene | 15 | 14 | 19 | 18 | 10 | 11 |
| 4g | Thiophen-2-ylmethylene | 14 | 13 | 13 | 12 | 08 | 09 |
| 4h | 5-Nitrothiophen-2-ylmethylene | 15 | 14 | 14 | 13 | 09 | 10 |
| 4i | Furan-2-ylmethylene | 12 | 11 | 12 | 11 | 07 | 08 |
| 4j | Pyridin-4-ylmethylene | 10 | 09 | 11 | 10 | 06 | 07 |
| 4k | Pyridin-3-ylmethylene | 08 | 07 | 10 | 09 | 05 | 06 |
| 4l | 1H-indol-3-ylmethylene | 13 | 12 | 11 | 10 | 07 | 08 |
| Ciprofloxacin | (Standard Antibiotic) | 25 | 24 | 26 | 25 | - | - |
| Ketoconazole | (Standard Antifungal) | - | - | - | - | 18 | 20 |
Data Interpretation:
The results clearly demonstrate that the nature of the N'-substituent significantly influences the antimicrobial activity.
-
Halogenated Benzylidene Analogs (4a, 4b, 4c, 4e): These compounds exhibited the most potent antibacterial activity, with the 4-bromo substituted analog (4c) showing the highest zone of inhibition against all tested bacterial strains. This suggests that the presence of a halogen atom, particularly at the para position of the benzylidene ring, enhances antibacterial efficacy.
-
Heterocyclic Analogs (4g, 4h, 4i, 4j, 4k, 4l): The introduction of heterocyclic rings generally resulted in moderate to good antimicrobial activity. The 5-nitrothiophen-2-ylmethylene analog (4h) displayed notable activity among this subset.
-
Antifungal Activity: The antifungal activity of the tested compounds was generally moderate compared to the standard drug, ketoconazole. However, the halogenated analogs still showed the most promising results against A. niger and C. albicans.
Structure-Activity Relationship (SAR)
The observed antimicrobial activities of the 3,4,5-trimethoxybenzohydrazide analogs allow for the deduction of several key structure-activity relationships:
-
Lipophilicity: The enhanced activity of the halogenated analogs can be partly attributed to increased lipophilicity, which may facilitate their transport across microbial cell membranes.
-
Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens, nitro group) on the N'-benzylidene ring appears to be favorable for antibacterial activity.
-
Steric Factors: The substitution pattern on the N'-aromatic ring also plays a role, with para-substitution often yielding better activity than other substitution patterns.
It is plausible that these SAR principles would also apply to the this compound series, making halogenated and nitro-substituted benzylidene analogs promising candidates for synthesis and evaluation.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are crucial. The following sections describe the methodologies for the synthesis of benzohydrazide analogs and the evaluation of their antimicrobial activity.
Synthesis of N'-(Substituted)-2,4,5-Trimethoxybenzohydrazide Analogs
The synthesis of these analogs typically involves a two-step process:
-
Esterification and Hydrazinolysis: 2,4,5-Trimethoxybenzoic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to yield this compound.
-
Condensation: The synthesized this compound is then condensed with various substituted aldehydes in a suitable solvent, such as ethanol, often with a catalytic amount of acid, to produce the final N'-(substituted)-2,4,5-trimethoxybenzohydrazide analogs.
Caption: General workflow for the synthesis of N'-(Substituted)-2,4,5-Trimethoxybenzohydrazide Analogs.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
The antimicrobial activity of the synthesized compounds is commonly evaluated using the agar well diffusion method. This technique provides a qualitative and semi-quantitative measure of the antimicrobial potency.
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial suspension over the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile borer.
-
Compound Application: Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Caption: Experimental workflow for the Agar Well Diffusion antimicrobial susceptibility test.
Potential Mechanisms of Action
The precise mechanism of action of benzohydrazide analogs is not fully elucidated and may vary depending on the specific microbial target. However, several potential mechanisms have been proposed for hydrazide-containing compounds:
-
Enzyme Inhibition: Hydrazides are known to inhibit various microbial enzymes. For instance, some hydrazide derivatives have been shown to inhibit enzymes involved in cell wall synthesis or DNA replication.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some analogs may allow them to intercalate into the microbial cell membrane, disrupting its structure and function, leading to leakage of intracellular contents and cell death.
-
Chelation of Metal Ions: The hydrazide moiety can chelate essential metal ions that are required as cofactors for microbial enzymes, thereby inhibiting their activity.
Caption: Hypothesized mechanisms of antimicrobial action for benzohydrazide analogs.
Conclusion and Future Directions
The comparative analysis of 3,4,5-trimethoxybenzohydrazide analogs provides compelling evidence for the potential of the trimethoxybenzohydrazide scaffold as a source of novel antimicrobial agents. The structure-activity relationships derived from these studies offer a rational basis for the design of more potent and selective this compound analogs.
Future research in this area should focus on:
-
Systematic Synthesis and Screening: A comprehensive series of N'-(substituted)-2,4,5-trimethoxybenzohydrazide analogs should be synthesized and screened against a broad panel of clinically relevant microbial pathogens, including multidrug-resistant strains.
-
Quantitative Structure-Activity Relationship (QSAR) Studies: The development of QSAR models will aid in the rational design of new analogs with improved antimicrobial activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of the most potent analogs will be crucial for their further development as therapeutic agents.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of novel benzohydrazide-based antimicrobials to combat the growing threat of infectious diseases.
References
-
Rambabu, N., et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1), 435-443. Available at: [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2,4,5-Trimethoxybenzohydrazide
In the landscape of pharmaceutical development and quality control, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2,4,5-Trimethoxybenzohydrazide, a key chemical moiety, requires precise analytical measurement to ensure product quality and consistency. This guide provides a comprehensive comparison of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
This document is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5] The focus is not merely on the procedural steps but on the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy analytical approach.
Introduction to Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] For the quantification of this compound, this translates to selecting a method that is not only accurate and precise but also specific, sensitive, and robust enough for routine application in a quality control environment. The choice between a chromatographic technique like HPLC and a spectrophotometric method like UV-Vis depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the desired throughput.
High-Performance Liquid Chromatography (HPLC): A High-Fidelity Approach
HPLC is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the separation and quantification of individual components in a mixture.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, leveraging the compound's hydrophobicity for separation.
Principle of RP-HPLC Separation
In RP-HPLC, the stationary phase (typically a C18 column) is nonpolar, while the mobile phase is a polar solvent mixture, such as acetonitrile and water.[7] this compound, being a moderately polar compound, will partition between the stationary and mobile phases. By carefully controlling the composition of the mobile phase, we can achieve a reproducible retention time for the analyte, allowing for its separation from potential impurities and degradation products.
Experimental Protocol for HPLC Method Validation
The following protocol outlines the steps for developing and validating an RP-HPLC method for this compound quantification.
Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution (50 µg/mL): Accurately weigh an appropriate amount of the sample containing this compound, dissolve in the mobile phase, and dilute to a final concentration of 50 µg/mL.
HPLC Workflow Diagram
Caption: Workflow for HPLC quantification of this compound.
UV-Visible Spectrophotometry: A Rapid and Accessible Method
UV-Vis spectrophotometry is a simpler and faster technique that relies on the principle of light absorption by the analyte at a specific wavelength.[8] The chromophoric nature of the this compound molecule, due to its aromatic rings and conjugated system, makes it a suitable candidate for this method.[9][10]
Principle of UV-Vis Quantification
According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of this compound at its wavelength of maximum absorbance (λmax), we can determine its concentration.
Experimental Protocol for UV-Vis Method Validation
Instrumentation and Parameters:
| Parameter | Setting |
| Spectrophotometer | Double-beam UV-Vis Spectrophotometer |
| Wavelength Scan | 200 - 400 nm (to determine λmax) |
| Analytical Wavelength (λmax) | To be determined experimentally (e.g., 290 nm) |
| Solvent (Blank) | Methanol |
Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10, 12 µg/mL) by serial dilution of the stock solution with methanol.
-
Sample Solution (8 µg/mL): Accurately weigh an appropriate amount of the sample containing this compound, dissolve in methanol, and dilute to a final concentration of 8 µg/mL.
UV-Vis Workflow Diagram
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pasg.nhs.uk [pasg.nhs.uk]
- 9. Structural Attributes of Organic Compounds for UV-Spectrophotometric Determination of Dissociation Constant – A Systematic Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
A Comparative Analysis of Hydrazone Schiff Bases as Antimicrobial Agents: Investigating the Role of the 2,4,5-Trimethoxybenzoyl Moiety
This guide provides a comparative analysis of the antimicrobial efficacy of Schiff bases, with a specific focus on derivatives of 2,4,5-Trimethoxybenzohydrazide. In drug discovery, understanding why a compound is effective is as crucial as knowing why it is not. This document explores the broader context of hydrazone Schiff bases as a promising class of antimicrobials, contrasts their performance with established drugs, and critically examines a specific case study of a 2,4,5-trimethoxy substituted derivative to illustrate key principles of structure-activity relationships.
Introduction: The Promise of Schiff Bases in an Era of Antimicrobial Resistance
Schiff bases, characterized by their azomethine or imine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of primary amines with aldehydes or ketones.[1] Their unique structural properties have made them a focal point in medicinal chemistry, with demonstrated activities including antifungal, antibacterial, antiviral, and antiproliferative effects.[2] The imine group is a critical pharmacophore that is believed to be instrumental in their biological activity.[1]
Within this class, hydrazone derivatives (-NH-N=CH-) have garnered significant attention. The addition of the amide functionality enhances their chelating and hydrogen bonding capabilities, potentially increasing their interaction with biological targets.[3] This has made them attractive candidates in the search for novel antimicrobial agents to combat the growing threat of multidrug-resistant pathogens.[4]
The Azomethine Engine: Hypothesized Mechanism of Action
The precise mechanism of antimicrobial action for Schiff bases can vary but is often linked to the electrophilic carbon and nucleophilic nitrogen of the imine bond. One widely discussed theory is Overtone's Concept of cell permeability, which posits that compounds with higher lipid solubility can more easily penetrate microbial cell membranes. The lipophilic nature of many Schiff bases allows them to disrupt the membrane's integrity.
Another prominent hypothesis, Tweedy's Chelation Theory, suggests that the chelation of metal ions essential for microbial metabolism is a key mechanism. Schiff bases can form stable complexes with transition metal ions (e.g., Fe²⁺, Cu²⁺, Ni²⁺) within the bacterial cell.[5] These ions are vital cofactors for numerous enzymes, and their sequestration by the Schiff base ligand can inhibit critical metabolic pathways, ultimately leading to cell death. The formation of these coordination complexes can also enhance the lipophilicity and antimicrobial potency of the compound compared to the free ligand.[5][6]
A Case Study: The Unexpected Inactivity of a this compound Derivative
The antimicrobial potential of a Schiff base is highly dependent on the nature and position of substituents on its aromatic rings. These groups can modulate the compound's electronic properties, steric profile, and lipophilicity, thereby influencing its biological activity.
In an investigation into a new Schiff base, 3,5-dihydroxy-N'-(2,4,5-trimethoxy-benzylidene)benzohydrazide hydrate (DTBH), synthesized from 2,4,5-trimethoxybenzaldehyde, the compound surprisingly showed no antibacterial activity .[7][8] This finding is critical as it underscores that not all Schiff bases are inherently effective antimicrobials. The specific substitution pattern of the 2,4,5-trimethoxy group on the benzaldehyde ring, combined with the dihydroxy substitution on the benzohydrazide moiety, resulted in an inactive compound.
This contrasts sharply with other studies where different substitutions lead to potent antimicrobial agents. For example, certain Schiff bases derived from 5-aminopyrazoles were found to be more active than ciprofloxacin against Staphylococcus epidermidis.[2] This highlights a crucial principle in drug development: the molecular architecture is paramount. The electron-donating effects of the three methoxy groups in DTBH may alter the electronic distribution of the azomethine group in a way that reduces its ability to chelate metal ions or interact with its biological target.
Comparative Efficacy: Hydrazone Schiff Bases vs. Standard Antimicrobials
To illustrate the potential of the broader Schiff base class, the following table summarizes the Minimum Inhibitory Concentration (MIC) data for various active Schiff base derivatives from the literature, compared against standard antimicrobial agents. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism and is a key metric for antimicrobial efficacy.
Table 1: Comparative MIC Data (µg/mL) of Various Schiff Bases and Standard Drugs
| Compound / Drug | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference(s) |
| Reference Antimicrobials | |||||
| Ciprofloxacin | 15.62 | 0.024 | 62.50 | N/A | [2][9] |
| Ampicillin | 12.5 | 100 | N/A | N/A | [2] |
| Fluconazole | N/A | N/A | N/A | ≥128 | [2] |
| Active Schiff Bases | |||||
| 5-aminopyrazole derivative (cpd 1) | 7.81 | - | - | - | [2] |
| Pyrazole derivative (cpd 8) | 12.5 | - | - | - | [2] |
| Isatin derivative (cpd 12) | - | - | 7.81 | - | [2] |
| Sulfamethoxazole derivative (L1) | 0.61 (M. smegmatis) | - | - | - | [10] |
| Benzohydrazide derivative (PC1) | 62.5 | 62.5 | - | 250 |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution. "-" indicates data not reported in the cited source.
As the data indicates, specific structural modifications can lead to Schiff bases with potent activity, sometimes exceeding that of standard antibiotics against certain strains.[2] For instance, the isatin Schiff base (cpd 12) showed significantly better activity against P. aeruginosa than the reference drug chloramphenicol in its respective study.[2]
Experimental Protocols: Assessing Antimicrobial Susceptibility
The data presented in this guide is generated using standardized antimicrobial susceptibility testing (AST) methods. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are fundamental to ensuring reproducible and comparable results.[11]
This method is considered a reference standard for quantitative AST.[12][13]
-
Preparation of Antimicrobial Stock Solutions: Accurately weigh and dissolve the test compounds (Schiff bases) and reference drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions.[14] For fungi, RPMI-1640 medium is typically used.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solutions with the broth to achieve a range of final test concentrations.
-
Inoculum Preparation: Culture the test microorganisms overnight on an appropriate agar medium. Prepare a direct colony suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add 100 µL of the final inoculum to each well of the microtiter plate. Include a growth control well (inoculum without drug) and a sterility control well (broth only). Incubate the plates at 35±1°C for 18-24 hours.[15]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]
This qualitative or semi-quantitative method is widely used in clinical laboratories.[16]
-
Media Preparation: Prepare Mueller-Hinton (MH) agar plates with a uniform depth of 4.0 ± 0.5 mm. Ensure the agar surface is dry before use.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test organism as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.[15]
-
Disk Application: Using sterile forceps, apply paper disks impregnated with a standard concentration of the test compound and reference drugs onto the inoculated agar surface. Ensure firm, even contact.
-
Incubation: Invert the plates and incubate at 35±1°C for 18-24 hours within 15 minutes of disk application.
-
Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone correlates with the organism's susceptibility to the agent.
The following diagrams illustrate the core processes for determining antimicrobial efficacy.
Caption: Workflow for antimicrobial susceptibility testing via agar disk diffusion.
Conclusion and Future Directions
While the broad class of hydrazone Schiff bases continues to show significant promise as a source of new antimicrobial leads, the case of the this compound derivative serves as a vital scientific lesson. [7][8]It demonstrates that antimicrobial efficacy is not guaranteed by the mere presence of a Schiff base scaffold but is exquisitely sensitive to the electronic and steric nature of its substituents. The inactivity of this specific compound suggests that extensive electron-donating groups on the benzaldehyde ring may be detrimental to activity.
Future research should focus on systematic Structure-Activity Relationship (SAR) studies. By synthesizing and testing a library of analogues with varied substitution patterns on both aromatic rings, researchers can build predictive models for antimicrobial activity. This will enable the rational design of novel Schiff base derivatives with enhanced potency and a broader spectrum of activity, providing new hope in the ongoing battle against infectious diseases.
References
- Dharmaraj, N., Viswanathamurthi, P., & Natarajan, K. (2001). Ruthenium(II) and Ruthenium(III) Complexes of Schiff Bases Derived from 5-Aminopyrazoles: Synthesis, Characterization, and Antimicrobial Activity. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 31(4), 549-566. (This is a representative reference for Schiff base activity; specific data points in the text are from the search results which provide a general overview of many studies).
- Jorge, J., Del Pino Santos, K., Timóteo, F., Piva Vasconcelos, R. R., Ignacio Ayala Cáceres, O., Juliane Arantes Granja, I., ... & Rafique, J. (Year not available). Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Current Medicinal Chemistry.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 20(8), 13958-13987.
- Ye, D. M., Zhang, H. L., Wang, L., Yao, Q. Y., Lin, Y., & Li, K. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 25(10), 5527-5530.
-
Request PDF. (n.d.). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. ResearchGate. Retrieved from [Link]
-
EUCAST. (2026). Disk Diffusion and Quality Control, Version 16.0. European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI.
-
National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. Retrieved from [Link]
- Koç, Z. E., & Uysal, A. (2015). Investigation of Novel Monopodal and Dipodal Oxy-Schiff Base Triazine from Cyanuric Chloride: Structural and Antimicrobial Studies. Journal of Chemistry.
-
EUCAST. (n.d.). EUCAST disk diffusion method for antimicrobial susceptibility testing. Retrieved from [Link]
- Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, W. A., & Taha, M. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465.
- da Silva, P. B., de Souza, P. C., & de Almeida, L. R. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 28(3), 1335.
- Clinical and Laboratory Standards Institute. (2012).
- Mala, G. A., Waziri, I., & Abba, H. (2023). Exploring the Antibacterial Properties of Hydrazone Schiff Bases Derived from 4-Aminodimethylbenzaldehyde. Journal of Chemical Society of Nigeria, 48(5).
-
Medires Publishing. (n.d.). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Retrieved from [Link]
-
CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). Retrieved from [Link]
- Silas, P. I., et al. (2025). Synthesis, Characterization, and Study of Anti-Microbial Properties of Fe (III) Schiff Base Complex Derived from Hydrazone and Benzaldehyde. International Journal of Latest Technology in Engineering, Management & Applied Science, XIV(IX).
- Clinical and Laboratory Standards Institute. (2009).
- Schofield, C. B. (2012). Updating Antimicrobial Susceptibility Testing Methods.
-
CLSI. (2019). CLSI-EUCAST Recommendations for Disk Diffusion Testing. Retrieved from [Link]
Sources
- 1. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]
- 2. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azjournalbar.com [azjournalbar.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. nih.org.pk [nih.org.pk]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. clsjournal.ascls.org [clsjournal.ascls.org]
- 15. cgspace.cgiar.org [cgspace.cgiar.org]
- 16. EUCAST: Disk Diffusion and Quality Control [eucast.org]
A Comparative Guide to the Biological Activity of 2,4,5-Trimethoxybenzohydrazide Derivatives Versus Other Hydrazides
Introduction: The Privileged Hydrazide Scaffold in Medicinal Chemistry
In the landscape of drug discovery, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures." The hydrazide-hydrazone scaffold, characterized by the -CONH-N=CH- functional group, is a quintessential example of such a structure.[1][2][3][4] Its remarkable versatility and broad spectrum of pharmacological properties—including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities—make it a focal point of intensive research.[1][3][4] The urgent need for novel therapeutics, driven by the escalating crisis of drug-resistant pathogens and complex diseases, has further amplified the interest in this chemical class.[2][4]
This guide provides an in-depth comparative analysis of a specific, lesser-explored subclass—2,4,5-Trimethoxybenzohydrazide derivatives—and contrasts their biological performance with other well-established hydrazide families. We will dissect experimental data across key therapeutic areas, explain the causality behind experimental designs, and provide actionable protocols for researchers. Our objective is to furnish a clear, evidence-based perspective on the potential and standing of the 2,4,5-trimethoxybenzoyl moiety within the broader field of hydrazide-based drug development.
Core Synthesis: A Gateway to Structural Diversity
The synthetic accessibility of hydrazides is a primary reason for their widespread investigation. The fundamental synthesis involves the reaction of an ester or acyl chloride with hydrazine hydrate, a robust and high-yielding process.[5][6] The resulting hydrazide is a stable intermediate that serves as a versatile building block.
The true explosion in structural diversity comes from the subsequent condensation of the hydrazide with a vast array of aldehydes and ketones.[7][8] This reaction forms a Schiff base, yielding the final hydrazone. This modular approach allows chemists to systematically modify different parts of the molecule—the acyl side (e.g., the 2,4,5-trimethoxybenzoyl group) and the aldehyde/ketone side—to fine-tune its physicochemical properties and biological activity.
Comparative Analysis of Biological Activities
Antimicrobial Activity: A Tale of Substitution Patterns
The hydrazide scaffold is renowned for its antimicrobial potential, a legacy established by the antitubercular drug isoniazid. However, our comparative analysis reveals that not all substitution patterns are created equal.
Performance of this compound Derivatives: Direct evidence for this specific subclass is limited and points towards weak activity. A notable study on 3,5-dihydroxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide, a direct derivative, reported no significant antibacterial activity against a panel of bacteria.[7][9] This finding is critical, as it suggests that the 2,4,5-substitution pattern, in this context, may not be optimal for antimicrobial action. This contrasts with the closely related 3,4,5-trimethoxybenzoyl hydrazones, which have demonstrated significant antibacterial effects, underscoring the profound impact of methoxy group positioning.[10]
Performance of Other Hydrazide Classes: Other hydrazide families consistently demonstrate potent antimicrobial activity, making them valuable benchmarks.
-
Isonicotinic Acid Hydrazides: These are among the most potent, with certain derivatives showing very strong activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 1.95–7.81 µg/mL.[1][3]
-
5-Nitrofuran & Quinoline Hydrazides: These derivatives are also highly effective. Hydrazones of 5-nitrofuran-2-carboxylic acid can exhibit MIC values below 1 µg/mL (e.g., 0.48 µg/mL).[1] Similarly, certain quinoline-based hydrazones have shown activity against E. coli and S. aureus that is two-fold higher than the standard antibiotic ampicillin.[2][3]
Data Summary: Antimicrobial Activity (MIC, µg/mL)
| Hydrazide Class | S. aureus (Gram+) | E. coli (Gram-) | Reference(s) |
|---|---|---|---|
| 2,4,5-Trimethoxybenzoyl | No Activity Reported | No Activity Reported | [7][9] |
| Isonicotinoyl | 1.95 - 7.81 | >125 | [1][3] |
| 5-Nitrofuranoyl | 0.48 - 3.91 | 1.95 - 7.81 | [1] |
| Quinolinoyl | 6.25 | 12.5 | [2][3] |
| Ampicillin (Control) | 12.5 | 25 |[2][3] |
Expert Insight: The lack of antimicrobial activity in the tested 2,4,5-trimethoxy derivative is a key finding. It strongly suggests that the electronic and steric properties conferred by this specific methoxy arrangement may hinder interaction with bacterial targets. In contrast, the electron-withdrawing nitro group in the nitrofuran series or the heterocyclic nitrogen in the isonicotinic series appears crucial for potent activity.
This protocol describes a trustworthy, standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Stock Solution:
-
Accurately weigh the test hydrazide and dissolve it in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Causality Note: DMSO is used for poorly aqueous-soluble compounds. Its final concentration in the assay must be kept low (<1%) to prevent solvent-induced toxicity to the bacteria.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and inoculate into a sterile broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in fresh broth to achieve a final working concentration of ~1.5 x 10⁶ CFU/mL.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of sterile broth to all wells.
-
Add an additional 100 µL of the stock compound solution to the first column of wells, resulting in a 200 µL total volume.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, then transferring 100 µL to the third, and so on. Discard 100 µL from the last column. This creates a concentration gradient.
-
Add 10 µL of the diluted bacterial inoculum to each well.
-
-
Controls (Essential for Validation):
-
Positive Control: Wells with broth and bacteria only (should show growth).
-
Negative Control: Wells with broth only (should show no growth).
-
Vehicle Control: Wells with broth, bacteria, and the highest concentration of DMSO used (to ensure the solvent is not inhibitory).
-
-
Incubation and Reading:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (no turbidity).
-
Anticancer Activity: The Power of the Trimethoxy Pharmacophore
In stark contrast to its antimicrobial profile, the trimethoxybenzoyl scaffold is a powerhouse in the anticancer arena. The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore found in potent tubulin polymerization inhibitors like combretastatin A-4.
Performance of Trimethoxybenzohydrazide Derivatives: While direct data on the 2,4,5-isomer is scarce, extensive research on the closely related 3,4,5-trimethoxybenzoyl hydrazide derivatives demonstrates exceptional potency.[11] These compounds have been shown to be highly effective against various cancer cell lines, particularly prostate cancer (PC3), with IC₅₀ values reaching the sub-micromolar range (e.g., 0.2 - 1.8 µM) .[11] Their primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[12][13]
Performance of Other Hydrazide Classes: Other hydrazide derivatives also exhibit significant, though often less potent, anticancer activity.
-
Thiazole-based Hydrazides: Derivatives incorporating a thiazole ring have shown cytotoxicity against breast cancer (MCF7, MDA-MB-231) and leukemia (K562) cell lines, with IC₅₀ values typically in the 11–26 µM range.[14]
-
Quinazoline-based Hydrazones: These have demonstrated cytotoxic effects against breast cancer cell lines like MDA-MB-231.[15]
-
General Arenoxybenzaldehyde Hydrazones: This broad class shows variable activity. For example, certain derivatives exhibit IC₅₀ values of ~13 µM against lung cancer (A549) and ~23 µM against breast cancer (MDA-MB-231) cell lines.[16]
Data Summary: Anticancer Activity (IC₅₀, µM)
| Hydrazide Class | PC-3 (Prostate) | MDA-MB-231 (Breast) | A549 (Lung) | Reference(s) |
|---|---|---|---|---|
| 3,4,5-Trimethoxybenzoyl | 0.2 - 1.8 | - | - | [11] |
| Thiazole-based | - | 26 | - | [14] |
| Arenoxybenzaldehyde | 38.4 | 22.7 | 13.4 | [16] |
| Doxorubicin (Control) | ~1-5 | ~0.5-2 | ~0.5-2 | (General Literature) |
Expert Insight: The trimethoxybenzoyl moiety is clearly a privileged scaffold for anticancer activity. The sub-micromolar potency of the 3,4,5-derivatives positions them as highly promising lead compounds. While the 2,4,5-isomer remains to be thoroughly tested, its structural similarity suggests it is a high-priority candidate for synthesis and evaluation as a tubulin inhibitor.
Mechanism Visualization: Tubulin Inhibition and Apoptosis Induction
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
-
Cell Seeding:
-
Culture human cancer cells (e.g., PC3) in appropriate media.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test hydrazide in culture media from a DMSO stock.
-
Remove the old media from the plate and add 100 µL of the media containing the test compound at various concentrations.
-
Include a "vehicle control" group treated only with the highest percentage of DMSO.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality Note: Living cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into dark purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: An Area of Untapped Potential
Inflammation is a key pathological process in numerous diseases, and hydrazides have emerged as promising candidates for developing new anti-inflammatory agents.[17]
Performance of this compound Derivatives: Currently, there is a lack of specific experimental data on the anti-inflammatory properties of this particular subclass. However, given the known anti-inflammatory effects of other hydrazides and related trimethoxybenzyl moieties, this remains a promising and underexplored area of investigation.[12]
Performance of Other Hydrazide Classes: Several classes of hydrazides have demonstrated significant anti-inflammatory effects through various mechanisms.
-
Triazole-based Hydrazides: The incorporation of a 1,2,3-triazole ring into other molecular scaffolds has yielded compounds that can significantly inhibit the production of key inflammatory cytokines like TNF-α and IL-1β, with reported IC₅₀ values in the 7-16 µM range.[18][19]
-
Benzimidazole Hydrazides: These derivatives have been synthesized and screened, with several compounds showing significant anti-inflammatory properties in cellular and animal models.[20]
-
General Mechanism: The anti-inflammatory action of these compounds often involves the suppression of pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, active compounds reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[19]
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the test hydrazide for 1-2 hours.
-
Self-Validation Step: Simultaneously, run a parallel plate to test the compound's cytotoxicity (using the MTT assay described above) to ensure that any reduction in NO is not simply due to cell death.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.
-
Incubate for 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
NO is unstable and quickly oxidizes to nitrite in the culture medium. The Griess assay quantifies this nitrite.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells.
-
Structure-Activity Relationship (SAR) and Future Directions
Our comparative analysis provides several key insights into the structure-activity relationships governing hydrazide bioactivity:
-
The Benzoyl Ring is a Key Modulator: The substitution pattern on the benzoyl ring is paramount. The 2,4,5-trimethoxy pattern appears to ablate antimicrobial activity but holds theoretical potential for anticancer effects, while the 3,4,5-trimethoxy pattern is a validated pharmacophore for potent tubulin inhibition.
-
The Hydrazone Moiety Fine-Tunes Activity: The aldehyde or ketone condensed with the hydrazide core plays a crucial role. Incorporating heterocyclic rings (like furan, quinoline, thiazole) or functionalities with specific electronic properties (electron-donating or -withdrawing groups) can drastically alter potency and selectivity across different biological targets.[2]
-
Lipophilicity and Steric Factors: The overall lipophilicity and shape of the molecule, dictated by the combined substitutions, govern its ability to cross cell membranes and fit into the binding pockets of target proteins.
The this compound scaffold presents a dichotomous profile. Based on current evidence, it does not appear to be a promising framework for developing new antimicrobial agents. However, its structural analogy to the highly potent 3,4,5-trimethoxybenzoyl anticancer agents makes it a compelling, yet underexplored, candidate for oncological research.
Future research should prioritize:
-
Synthesis and Anticancer Screening: A focused library of this compound derivatives should be synthesized and evaluated against a panel of cancer cell lines, with a direct comparison to their 3,4,5-isomers.
-
Anti-inflammatory Evaluation: Given the lack of data, these compounds should be screened in standard anti-inflammatory assays (e.g., NO inhibition) to assess their potential in this therapeutic area.
-
Mechanistic Studies: For any active compounds discovered, detailed mechanistic studies, such as tubulin polymerization assays and cell cycle analysis, will be essential to confirm their molecular targets and pathways of action.
This guide illustrates that in drug discovery, even subtle changes in chemical structure can lead to dramatic shifts in biological function. While the path for 2,4,5-trimethoxybenzohydrazides as antimicrobials seems limited, their journey as potential anticancer or anti-inflammatory agents has only just begun.
References
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5243. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Semantic Scholar. [Link]
-
Popiołek, Ł. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. PMC, NIH. [Link]
-
Unknown Author. (2015). Antimicrobial Potential of Hydrazide-Hydrazone Derivatives: A Review. Impactfactor.org. [Link]
-
Unknown Author. (n.d.). Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule. JOCPR. [Link]
-
Verma, S. et al. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone... ResearchGate. [Link]
-
Ye, D. M. et al. (2012). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. [Link]
-
Babu, N. R. et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]
-
Wang, S. F. et al. (2011). Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives. PubMed. [Link]
-
Głowacka, E. et al. (2023). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC, NIH. [Link]
-
Ye, D. M. et al. (2013). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry. [Link]
-
Kwiecień, H. et al. (2016). Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. [Link]
-
Manivannan, S. et al. (2017). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]
-
Babu, N. R. et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. ResearchGate. [Link]
-
Borik, R. M. et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. [Link]
-
Borchhardt, D. M. et al. (n.d.). Scheme 2. Synthesis of 3,4,5-trimethoxybenzohydrazide and hydrazide... ResearchGate. [Link]
-
Unknown Author. (n.d.). Actual vs. predicted activities of benzohydrazide derivatives (XVI.a-XXI.i). ResearchGate. [Link]
-
Popiołek, Ł. et al. (2023). 3-methoxy aroylhydrazones – free radicals scavenging, anticancer and cytoprotective potency. Semantic Scholar. [Link]
-
Zhang, Y. et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers. [Link]
-
Panda, S. S. et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Pharmaceutical Chemistry Journal. [Link]
-
El-Sayed, N. N. E. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. [Link]
-
Zhang, Y. et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC, PubMed Central. [Link]
-
Gökçe, B. et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. MDPI. [Link]
-
Eltsov, O. S. et al. (2023). Synthesis and Cytotoxic Activity of (2-arylquinazolin-4-yl)hydrazones of 2-hydroxybenzaldehydes. Chemistry of Heterocyclic Compounds. [Link]
-
Al-Qawasmeh, R. A. et al. (2020). Anticancer Activity and In silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives. PubMed. [Link]
-
Kim, M. et al. (2014). Anticancer Effect of (E)-2-hydroxy-3',4,5'-trimethoxystilbene on Breast Cancer Cells by Mitochondrial Depolarization. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, structure, and bioactivity of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide and 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer Activity and In Silico ADMET Properties of 2,4,5-Trisubstitutedthiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. elar.urfu.ru [elar.urfu.ru]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 19. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 2,4,5-Trimethoxybenzohydrazide
Introduction
2,4,5-Trimethoxybenzohydrazide is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in a range of molecules exhibiting diverse biological activities, making its efficient synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. This guide provides a comparative analysis of different synthetic pathways to this compound, offering an in-depth look at the methodologies, experimental data, and practical considerations for each route. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy based on their specific needs, considering factors such as yield, cost, and experimental feasibility.
Synthetic Strategies: An Overview
The synthesis of this compound primarily originates from two key precursors: 2,4,5-Trimethoxybenzoic acid or 2,4,5-Trimethoxybenzaldehyde. The choice of starting material dictates the subsequent synthetic steps and overall efficiency of the process. This guide will explore the following primary routes:
-
Route 1: Synthesis from 2,4,5-Trimethoxybenzoic Acid via Esterification and Hydrazinolysis.
-
Route 2: Direct Synthesis from 2,4,5-Trimethoxybenzoic Acid using a Coupling Agent.
-
Route 3: Synthesis from 2,4,5-Trimethoxybenzaldehyde via Oxidation and subsequent Hydrazide Formation.
Each of these routes will be discussed in detail, including the underlying chemical principles, step-by-step protocols, and a comparative analysis of their respective advantages and disadvantages.
Route 1: Esterification Followed by Hydrazinolysis
This classical two-step approach is a widely used method for the preparation of benzohydrazides. The first step involves the esterification of the carboxylic acid, which is then reacted with hydrazine hydrate to yield the desired hydrazide.
Causality of Experimental Choices
The initial esterification step is crucial as it activates the carboxyl group, making it more susceptible to nucleophilic attack by hydrazine. The choice of alcohol for esterification (e.g., methanol or ethanol) is often dictated by the ease of removal of the excess alcohol and the reactivity of the resulting ester. The subsequent hydrazinolysis is typically carried out in an alcoholic solvent to ensure the solubility of the ester.
Experimental Protocol
Step 1: Synthesis of Methyl 2,4,5-Trimethoxybenzoate
-
To a solution of 2,4,5-trimethoxybenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 2,4,5-trimethoxybenzoate.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 2,4,5-trimethoxybenzoate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.[1][2]
Visualizing the Pathway
Caption: Route 1: Esterification and Hydrazinolysis.
Route 2: Direct Coupling with Hydrazine Hydrate
This method offers a more direct approach by employing a coupling agent to facilitate the amide bond formation between the carboxylic acid and hydrazine hydrate. This can potentially reduce the number of steps and improve the overall efficiency.
Causality of Experimental Choices
The use of a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid to form a highly reactive intermediate that readily reacts with hydrazine hydrate. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is necessary to neutralize the acid formed during the reaction and to facilitate the coupling process.
Experimental Protocol
-
Dissolve 2,4,5-trimethoxybenzoic acid (1 equivalent) in THF (10 volumes) and cool the solution to 5°C.
-
Add DIPEA (1.2 equivalents) to the solution.
-
In a separate flask, dissolve HATU (1 equivalent) in THF.
-
Add the HATU solution dropwise to the reaction mixture, maintaining the temperature at 5°C.
-
Stir the reaction at room temperature for 4 hours.
-
Add hydrazine hydrate (1.1 equivalents) and continue stirring for another 2 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be further purified by recrystallization.[3]
Visualizing the Pathway
Caption: Route 2: Direct Coupling Reaction.
Route 3: Synthesis from 2,4,5-Trimethoxybenzaldehyde
This route begins with the readily available 2,4,5-trimethoxybenzaldehyde, which is first oxidized to the corresponding benzoic acid. The resulting acid is then converted to the target hydrazide using one of the methods described in Route 1 or 2. A notable precursor for the starting aldehyde is asarone, a major component of calamus oil, which can be converted to 2,4,5-trimethoxybenzaldehyde via ozonolysis or oxidation.[4][5]
Causality of Experimental Choices
The oxidation of the aldehyde to a carboxylic acid is a standard transformation in organic synthesis. The choice of oxidant is critical to ensure high yield and to avoid over-oxidation or side reactions. Ozonolysis of asarone offers a high-yield and rapid method for producing the aldehyde.[4] Alternatively, traditional oxidizing agents like potassium dichromate can be used.[4]
Experimental Protocol
Step 1: Synthesis of 2,4,5-Trimethoxybenzaldehyde from Asarone (Ozonolysis)
-
Dissolve calamus oil (containing asarone) in ethanol.
-
Ozonize the solution at room temperature for approximately 10 minutes.[4]
-
Work up the reaction by adding ethyl acetate and washing with water to remove by-products.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent to obtain 2,4,5-trimethoxybenzaldehyde.[4]
Step 2: Oxidation to 2,4,5-Trimethoxybenzoic Acid
-
Dissolve 2,4,5-trimethoxybenzaldehyde (1 equivalent) in a suitable solvent like acetone.
-
Add a solution of potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in dilute sulfuric acid dropwise while maintaining the temperature below 10°C.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding a reducing agent (e.g., sodium bisulfite) to quench the excess oxidant, followed by extraction with an organic solvent.
-
Acidify the aqueous layer to precipitate the carboxylic acid, which is then filtered, washed, and dried.
Step 3: Conversion to this compound
-
Follow the procedure outlined in Route 1 (Step 2) or the entire procedure for Route 2 .
Visualizing the Pathway
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide: LC-MS versus HPLC-UV for the Detection of 2,4,5-Trimethoxybenzaldehyde
Executive Overview: Choosing the Right Tool for the Task
In the landscape of pharmaceutical development and chemical synthesis, the accurate and precise quantification of intermediates like 2,4,5-Trimethoxybenzaldehyde is not merely a procedural step but a cornerstone of quality control and process optimization.[1] This compound serves as a critical building block for various pharmaceutical agents, making its purity and concentration key quality attributes that directly influence the final product's safety and efficacy.[1]
The choice of analytical instrumentation is a critical decision point, dictated by the specific requirements of the analysis—be it routine quality control or complex bioanalytical studies. High-Performance Liquid Chromatography (HPLC) is the foundational separation technique, but the choice of detector—Ultraviolet (UV) versus Mass Spectrometry (MS)—fundamentally alters the capabilities, sensitivity, and specificity of the method.
This guide provides an in-depth, experience-driven comparison of HPLC-UV and LC-MS for the analysis of 2,4,5-Trimethoxybenzaldehyde. We will move beyond a simple listing of specifications to explore the causality behind experimental choices, empowering you to select the most appropriate technique for your laboratory's unique challenges and goals.
The Bedrock Principles: How They Work and Why It Matters
Understanding the fundamental principles of each detector is crucial to appreciating their respective strengths and limitations. Both techniques begin with an HPLC system that separates the components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).[2][3] It is what happens after this separation that sets them apart.
HPLC-UV: The Workhorse of Quantitative Analysis
The UV detector operates on the principle of the Beer-Lambert Law. Many organic molecules, including 2,4,5-Trimethoxybenzaldehyde, possess chromophores that absorb ultraviolet light at specific wavelengths. As the separated analyte passes through a flow cell, a UV lamp shines light through it. The amount of light absorbed is directly proportional to the concentration of the analyte in the cell.[4]
-
The "Why": This technique is robust, reliable, and relatively inexpensive. Its strength lies in its simplicity and direct quantitative output. The choice of a specific wavelength, ideally the analyte's absorbance maximum (λmax), is critical for achieving the best sensitivity.[5]
LC-MS: The Gold Standard for Sensitivity and Specificity
Liquid Chromatography-Mass Spectrometry is a powerful hybrid technique that couples the separation capabilities of HPLC with the detection power of a mass spectrometer.[2][6] After the analyte elutes from the HPLC column, it enters the MS ion source, where it is converted into charged ions.[7] The mass spectrometer then acts as a "mass filter," separating these ions based on their mass-to-charge ratio (m/z).[6]
-
The "Why": This method provides two critical dimensions of data for each analyte: its retention time from the LC and its mass from the MS.[8] This dual selectivity provides unparalleled confidence in compound identification and can measure molecular weight and provide structural information, making it exceptionally powerful for complex samples.[2]
Head-to-Head Performance: A Data-Driven Comparison
The decision between HPLC-UV and LC-MS often hinges on a trade-off between performance needs and practical constraints like cost and complexity. The following table summarizes the key performance characteristics based on compiled data from scientific studies and established analytical methodologies.
| Validation Parameter | HPLC-UV | LC-MS / LC-MS/MS | Causality & In-Depth Insight |
| Sensitivity (LOD/LOQ) | Good (ng/mL to µg/mL range) | Excellent (pg/mL to ng/mL range) | LC-MS is typically one to two orders of magnitude more sensitive.[9] This is because MS detects specific mass-to-charge ratios, filtering out background noise far more effectively than a UV detector, which makes it ideal for trace analysis.[8][10] |
| Specificity / Selectivity | Good, but susceptible to interference | Excellent | HPLC-UV can be misled by co-eluting impurities that absorb light at the same wavelength.[11][12] LC-MS provides structural confirmation and can easily distinguish between compounds with identical retention times but different masses, or even differentiate isobaric compounds through fragmentation (MS/MS).[11][12] |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both techniques are capable of producing highly linear calibration curves over a defined concentration range, demonstrating a direct and reproducible relationship between signal response and analyte concentration.[12] |
| Accuracy (% Recovery) | Typically 98-102% | Typically 95-105% | Both methods can achieve high accuracy.[12] However, LC-MS accuracy is significantly enhanced by the use of stable isotope-labeled internal standards, which co-elute with the analyte and correct for variations in sample preparation and matrix effects.[9] |
| Precision (%RSD) | < 2% | < 15% | Both techniques demonstrate excellent precision. HPLC-UV is often highly reproducible for simple matrices. LC-MS precision is robust even in complex matrices, especially when internal standards are used to account for variability.[9][13] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are more affordable to purchase, operate, and maintain.[9] LC-MS instruments represent a significant capital investment and require more extensive training and expertise for method development, operation, and maintenance.[14][15] |
Validated Experimental Protocols
A robust protocol is the foundation of reliable data. The following methodologies provide detailed, step-by-step frameworks for the analysis of 2,4,5-Trimethoxybenzaldehyde.
Protocol 1: Purity Determination by HPLC-UV
This method is adapted from a standard, robust protocol for the purity analysis of 2,4,5-Trimethoxybenzaldehyde, suitable for quality control environments.[1]
A. Instrumentation and Conditions:
-
HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis detector.[1]
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[1]
-
Mobile Phase A: HPLC Grade Water.[1]
-
Mobile Phase B: HPLC Grade Acetonitrile.[1]
-
Gradient: 40-70% B over 10 min; 70-40% B over 2 min; re-equilibration.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
B. Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 2,4,5-Trimethoxybenzaldehyde reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Sample Solution (1 mg/mL): Accurately weigh ~25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[1]
-
Final Steps: Sonicate both solutions for 5 minutes to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1]
Protocol 2: Trace Quantification by LC-MS
This protocol is designed for high sensitivity and specificity, making it suitable for pharmacokinetic studies or detecting trace impurities.
A. Instrumentation and Conditions:
-
LC-MS System: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (for faster analysis).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid is a volatile modifier that is compatible with mass spectrometry, unlike non-volatile acids (e.g., phosphoric acid) which can contaminate the ion source.[16]
-
Gradient: 20-95% B over 5 min; hold for 2 min; re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
B. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Rationale: ESI is a soft ionization technique suitable for moderately polar molecules like 2,4,5-Trimethoxybenzaldehyde.
-
Precursor Ion: m/z 197.08 ([M+H]+).[17]
-
Product Ions (for MS/MS): Monitor characteristic fragment ions (e.g., m/z 169.09, 154.06) for high-specificity quantification using Multiple Reaction Monitoring (MRM).
-
Key Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
C. Sample Preparation:
-
Stock Solution (1 mg/mL): Prepare as in the HPLC-UV method.
-
Working Standards: Perform serial dilutions of the stock solution with the initial mobile phase (80:20 A:B) to create calibration standards ranging from 0.1 ng/mL to 200 ng/mL.
-
Sample Solution: Dilute the sample to fall within the calibration range. Filter through a 0.22 µm syringe filter.
Visualizing the Workflow
To clarify the procedural flow of each technique, the following diagrams illustrate the key stages from sample handling to final data output.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS analysis.
Senior Application Scientist's Recommendation
The theoretical and practical data converge on a clear set of recommendations. The choice between HPLC-UV and LC-MS is not about which is "better," but which is "fitter" for the analytical purpose.
-
Choose HPLC-UV for:
-
Routine Quality Control and Purity Assays: When analyzing the primary compound at high concentrations and separating it from known process-related impurities, HPLC-UV is a cost-effective, robust, and reliable workhorse.[1][9]
-
Budget-Constrained Environments: Its lower acquisition and operational costs make it an accessible and practical choice for many laboratories.[9]
-
Method Simplicity: When ease of use and straightforward method development are priorities.
-
-
Choose LC-MS for:
-
Trace-Level Quantification: For applications requiring the detection of low-level impurities, degradants, or for pharmacokinetic studies where analyte concentrations are minimal.[9][10]
-
Analysis in Complex Matrices: When analyzing samples containing numerous endogenous components (e.g., biological fluids, plant extracts), the superior selectivity of MS is essential to eliminate interference and ensure accurate quantification.[8][11]
-
Compound Identification and Structural Elucidation: When the goal is to identify unknown peaks or confirm the identity of metabolites, as MS provides definitive molecular weight and structural data that UV cannot.[2] It is the gold standard for bioanalytical studies.[9]
-
By aligning the specific analytical challenge with the inherent strengths of each technique, researchers and scientists can ensure the generation of high-quality, reliable, and fit-for-purpose data in the analysis of 2,4,5-Trimethoxybenzaldehyde.
References
- Application Note: HPLC Analysis for Purity Determination of 2,4,5-Trimethoxybenzaldehyde. Benchchem. [URL: https://www.benchchem.
- Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3649464/]
- A Comparative Analysis of HPLC-UV and LC-MS/MS for Clozapine Quantification with Clozapine-d4. Benchchem. [URL: https://www.benchchem.
- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8904581/]
- Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography. Google Patents. [URL: https://patents.google.
- Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-HPLC-UV-A-and-LC-MS-MS-B-chromatograms-of-urinary-free-cortisol_fig2_230601344]
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/ay/c8ay02488a]
- Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. [URL: https://www.nebiolab.com/lc-ms-ms-analysis/]
- LCMS Method A: LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with... US Patent and Trademark Office. [URL: https://www.uspto.
- A Comparative Guide to the Quantification of Hexahydroisocohumulone: HPLC-UV vs. LC-MS/MS. Benchchem. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-quantification-of-hexahydroisocohumulone-hplc-uv-vs-lc-ms-ms]
- Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22978000/]
- How It Works: UV Detection for HPLC. LCGC International. [URL: https://www.chromatographyonline.com/view/how-it-works-uv-detection-hplc]
- Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [URL: https://sisu.ut.
- Basics of LC/MS - Liquid Chromatography. Agilent. [URL: https://www.agilent.com/en/library/primers/basics-lc-ms.pdf]
- Direct comparison of LC-MS and HPLC-UV data (obtained using... ResearchGate. [URL: https://www.researchgate.net/figure/Direct-comparison-of-LC-MS-and-HPLC-UV-data-obtained-using-either-the-LC-FC-A_tbl2_281279261]
- What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? News-Medical.net. [URL: https://www.news-medical.
- Basic Principles of HPLC, MS & LC-MS | Liquid Chromatography. Chemyx. [URL: https://www.chemyx.com/support/knowledge-base/basic-principles-of-hplc-ms-lc-ms/]
- Basics of LC/MS. PerkinElmer. [URL: https://www.perkinelmer.com/CMSResources/Images/44-74834PRM_BasicsOfLCMS.pdf]
- LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [URL: https://www.eurachem.org/images/workshops/ws2022/slides/D2S04_Piscitelli.pdf]
- Understanding HPLC Instrumentation: Principles & Uses. Chrom Tech, Inc. [URL: https://www.chromtech.
- Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/separation-of-2-4-5-trimethoxybenzaldehyde-on-newcrom-r1-hplc-column.html]
- 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2,4,5-Trimethoxybenzaldehyde]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. agilent.com [agilent.com]
- 3. chromtech.com [chromtech.com]
- 4. news-medical.net [news-medical.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chemyx.com [chemyx.com]
- 7. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of liquid chromatography-ultraviolet and chromatography-tandem mass spectrometry for the determination of indapamide in human whole blood and their applications in bioequivalence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sisu.ut.ee [sisu.ut.ee]
- 15. eurachem.org [eurachem.org]
- 16. Separation of 2,4,5-Trimethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. 2,4,5-Trimethoxybenzaldehyde | C10H12O4 | CID 20525 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Trimethoxyphenyl Derivatives
The trimethoxyphenyl (TMP) moiety is a key pharmacophore in a multitude of natural and synthetic compounds exhibiting potent cytotoxic activity against various cancer cell lines. Its presence is a hallmark of several successful anticancer agents and promising drug candidates.[1] This guide provides a comprehensive comparison of the cytotoxic effects of different classes of TMP derivatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their pursuit of novel cancer therapeutics.
The Significance of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl group is a crucial structural feature that contributes significantly to the anticancer properties of many compounds.[2] This moiety is often involved in key binding interactions with biological targets, most notably the colchicine binding site of β-tubulin.[3][4] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, primarily in the G2/M phase, and subsequently trigger apoptosis in rapidly dividing cancer cells.[3][5] The versatility of the TMP scaffold has allowed for the development of a wide array of derivatives, each with unique cytotoxic profiles and mechanisms of action. This guide will delve into a comparative analysis of some of the most significant classes of TMP-containing compounds.
Key Classes of Cytotoxic Trimethoxyphenyl Derivatives
The diverse chemical space of trimethoxyphenyl derivatives has been extensively explored, leading to the identification of several classes of compounds with potent anticancer activity. This section will compare and contrast the cytotoxic effects of prominent TMP derivative families, including podophyllotoxin analogues, combretastatin analogues, and various synthetic heterocyclic compounds.
Podophyllotoxin and its Derivatives
Podophyllotoxin, a naturally occurring aryltetralin lignan, has long been recognized for its potent antimitotic and anticancer properties.[6][7] However, its clinical use has been hampered by significant toxicity.[7] This has spurred the development of semi-synthetic derivatives with improved therapeutic indices.
Mechanism of Action: While podophyllotoxin itself acts as a microtubule destabilizing agent, its clinically successful derivatives, such as etoposide and teniposide, have a different mechanism of action.[6][8] These derivatives inhibit the enzyme topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[8][9]
Comparative Cytotoxicity: The cytotoxic profiles of podophyllotoxin and its key derivatives are summarized below. It is important to note that the shift in mechanism from tubulin inhibition to topoisomerase II inhibition for etoposide and teniposide results in a different spectrum of activity and toxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Primary Mechanism of Action | Reference |
| Podophyllotoxin | P-388 | Varies | Tubulin Polymerization Inhibition | [10] |
| Etoposide (VP-16) | Various | Varies | Topoisomerase II Inhibition | [6][8] |
| Teniposide (VM-26) | Various | Varies | Topoisomerase II Inhibition | [8] |
| TOP-53 | P-388 | 0.001-0.0043 | Topoisomerase II Inhibition | [10] |
Table 1: Comparative cytotoxic data for Podophyllotoxin and its derivatives. IC50 values can vary significantly between different cell lines and experimental conditions.
The development of derivatives like TOP-53, which exhibits potent topoisomerase II inhibitory activity and significant cytotoxicity at nanomolar concentrations, highlights the ongoing efforts to optimize the therapeutic potential of the podophyllotoxin scaffold.[10]
Combretastatin A-4 and its Analogues
Combretastatin A-4 (CA-4), a stilbenoid isolated from the African willow tree Combretum caffrum, is one of the most potent inhibitors of tubulin polymerization.[4][11] Its simple structure, featuring a trimethoxyphenyl ring, has made it an attractive lead compound for the synthesis of numerous analogues with improved pharmacological properties.[12][13]
Mechanism of Action: CA-4 and its analogues bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly.[3][14] This disruption of the cellular cytoskeleton leads to mitotic arrest and subsequent apoptosis.[12] A critical structural feature for the high potency of CA-4 is the cis (Z) configuration of the olefinic bridge, as the trans (E) isomer is significantly less active.[12]
Comparative Cytotoxicity: A wide range of CA-4 analogues have been synthesized to enhance aqueous solubility and overcome the issue of isomerization to the less active trans form.[15] The cytotoxic activities of CA-4 and some of its representative analogues are presented below.
| Compound | Cancer Cell Line | IC50 (nM) | Key Structural Features | Reference |
| Combretastatin A-4 | HT-29 | 118 | cis-stilbene | [11] |
| Combretastatin A-4 | H-460 | Varies | cis-stilbene | [11] |
| Compound 9a | HT-29 | Comparable to CA-4 | A-ring replaced with benzofuran | [11] |
| Compound 9f | HT-29 | 21,000 | Amino-combretastatin | [11] |
| Pyridine Analogue 9p | HeLa, MCF-7, A549 | Submicromolar | Pyridine linker | [16] |
Table 2: Comparative cytotoxic data for Combretastatin A-4 and its analogues. The IC50 values demonstrate the high potency of these compounds and the impact of structural modifications.
The development of analogues with heterocyclic linkers, such as pyridines, has been a successful strategy to mimic the cis-conformation of CA-4 and maintain potent antiproliferative activity.[16]
Synthetic Trimethoxyphenyl Derivatives
The versatility of the TMP scaffold has been further demonstrated through the synthesis of a diverse range of heterocyclic compounds with significant cytotoxic potential. These include chalcones, imidazoles, and pyridines, among others.
Chalcone Derivatives: Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one backbone, have emerged as a promising class of anticancer agents. The incorporation of a 3,4,5-trimethoxyphenyl group often enhances their cytotoxic and antimitotic activity.[17][18] Some chalcone derivatives have been shown to be more potent than their parent compounds, with IC50 values in the low nanomolar range.[19]
Pyridine and Pyrimidine Derivatives: The replacement of the olefinic bridge in combretastatin-like structures with a pyridine or pyrimidine ring has yielded potent tubulin polymerization inhibitors.[2][14][16] These compounds often exhibit broad-spectrum antiproliferative activity against various cancer cell lines.[2][16]
Imidazole and Triazinone Derivatives: Novel TMP-based analogues incorporating imidazole and 1,2,4-triazinone rings have demonstrated significant cytotoxic effects.[20] For instance, certain N-phenyl triazinone derivatives have shown potent cytotoxicity against the HepG2 human liver cancer cell line, with IC50 values in the low micromolar range.[21]
| Derivative Class | Representative Compound(s) | Cancer Cell Line(s) | IC50 | Key Findings | Reference |
| Chalcones | (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Prostate Cancer Cells | Low nanomolar | Up to 1000-fold more potent than parent chalcone | [19] |
| Pyridines | 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines (e.g., 9p) | HeLa, MCF-7, A549 | Submicromolar | Potent tubulin polymerization inhibitors | [16] |
| Indoles | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole (e.g., 3g) | MCF-7, MDA-MB-231, A549, HeLa, A375, B16-F10 | 0.57 - 6.30 µM | Induces G2/M cell cycle arrest and apoptosis | [5] |
| Pyrrolizines | Benzamide derivatives (16a, 16b, 16d) | MCF-7/ADR | 0.52 - 6.26 µM | Inhibit tubulin polymerization and multiple oncogenic kinases | [22] |
| Thiazole-Pyrimidines | Compounds 4a, 4b, 4h | HCT-116, SK-BR-3, HOP-92 | Micromolar | Promising cytostatic activity | [2] |
| Triazinones | N-phenyl triazinone (9), N-pyridoyl triazinone (10), N-phenylthiazolyl triazinone (11) | HepG2 | 1.38 - 3.21 µM | Potent tubulin polymerization inhibitors | [21] |
Table 3: Cytotoxic activity of various synthetic trimethoxyphenyl derivatives.
Mechanistic Insights: Disruption of Microtubule Dynamics and Induction of Apoptosis
A unifying mechanism of action for a large number of trimethoxyphenyl derivatives is their ability to interfere with microtubule dynamics.[3] This disruption triggers a cascade of cellular events culminating in apoptosis.
Caption: Signaling pathway from tubulin binding to apoptosis.
The binding of TMP derivatives to the colchicine site on β-tubulin prevents the polymerization of tubulin dimers into microtubules.[3] This leads to a loss of microtubule structural integrity, which is critical for the formation of the mitotic spindle during cell division.[5] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols for Assessing Cytotoxicity
The evaluation of the cytotoxic effects of TMP derivatives relies on robust and reproducible in vitro assays. The following are detailed protocols for commonly employed methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the trimethoxyphenyl derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cytotoxicity assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate.
Protocol Steps:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).
-
Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.
Conclusion and Future Directions
Trimethoxyphenyl derivatives represent a rich and diverse source of cytotoxic compounds with significant potential for the development of novel anticancer therapies. The extensive research into podophyllotoxin and combretastatin analogues has laid a strong foundation, demonstrating the importance of the TMP moiety for potent biological activity. The continued exploration of synthetic derivatives, including chalcones, pyridines, and other heterocyclic systems, offers exciting opportunities to discover new chemical entities with improved efficacy, selectivity, and pharmacological properties.
Future research should focus on several key areas:
-
Structure-Activity Relationship (SAR) Studies: Continued refinement of SAR will enable the rational design of more potent and selective inhibitors.[23]
-
Mechanism of Action Studies: While tubulin inhibition is a common mechanism, further investigation into other potential targets and signaling pathways is warranted.
-
Overcoming Drug Resistance: The development of TMP derivatives that are effective against multidrug-resistant cancer cell lines is a critical goal.
-
In Vivo Efficacy and Safety: Promising in vitro candidates must be rigorously evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and toxicity profiles.
By leveraging the knowledge gained from decades of research and embracing innovative medicinal chemistry approaches, the scientific community is well-positioned to unlock the full therapeutic potential of trimethoxyphenyl derivatives in the fight against cancer.
References
- You, Y. (2005). Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents. Current pharmaceutical design, 11(13), 1695–1717.
- Xu, H., Lv, M., & Tian, X. (2009). A review on recent progress in the discovery of C-4-modified podophyllotoxin analogs as potent antitumor agents. Mini reviews in medicinal chemistry, 9(9), 1044–1063.
- Fornasier, M., et al. (2022). Podophyllotoxin and its derivatives: Potential anticancer agents of natural origin in cancer chemotherapy. Phytomedicine, 100, 154062.
- Cragg, G. M., & Newman, D. J. (2005). Plants as a source of anti-cancer agents. Journal of ethnopharmacology, 100(1-2), 72–79.
- Sashidhara, K. V., et al. (2012). Design, synthesis, and anticancer activity of novel trimethoxyphenyl-derived chalcone-benzimidazolium salts. ACS omega, 5(21), 12265–12273.
- Imbert, T. F. (1998). Discovery of podophyllotoxins. Biochimie, 80(3), 207–222.
- Tron, G. C., et al. (2008). Novel A-ring and B-ring modified combretastatin A-4 (CA-4) analogues endowed with interesting cytotoxic activity. Journal of medicinal chemistry, 51(15), 4486–4490.
- Krol, M., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(11), 2095.
- Deng, B., et al. (2021). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856–1866.
- BenchChem. (2025). Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities. BenchChem.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
- Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Journal of Molecular Structure, 1315, 138245.
- Wang, Y., et al. (2021). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 26(16), 4945.
- Nam, N. H. (2003). Combretastatin A-4 analogues as antimitotic antitumor agents. Current medicinal chemistry, 10(17), 1697–1722.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. Bioorganic Chemistry, 134, 106456.
- Hatem, M. A., et al. (2024). Combretastatin A-4 based compounds as potential anticancer agents: A review. Bioorganic Chemistry, 145, 107930.
- El-Naggar, M., et al. (2021). Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1269–1284.
- Kumar, A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
- El-Damasy, D. A., et al. (2023). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Journal of Pharmacy and Pharmacology, 75(6), 849–865.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
- Dastyafteh, N., et al. (2025). The structure–activity relationship of the synthesized compounds.
- Ducki, S., et al. (2009). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Bioorganic & medicinal chemistry letters, 19(21), 6247–6250.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar.
- Singh, H., et al. (2022). Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site.
- Tan, M. L., et al. (2019).
- Zi, X., et al. (2012). A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis. Anticancer Research, 32(9), 3923–3929.
- Palmeira, A., et al. (2023). Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies. Molecules, 28(12), 4758.
Sources
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Podophyllotoxin derivatives: current synthetic approaches for new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin and its derivatives: Potential anticancer agents of natural origin in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combretastatin A-4 based compounds as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research [ar.iiarjournals.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Antimicrobial Screening Methods for New Compounds
Introduction: The Imperative for Robust Antimicrobial Discovery
The escalating crisis of antimicrobial resistance (AMR) necessitates a rigorous and multifaceted approach to the discovery of new chemical entities (NCEs) with antimicrobial properties. The journey from a vast library of compounds to a viable clinical candidate is fraught with challenges, chief among them being the accurate and reproducible assessment of a compound's true antimicrobial potential. High-throughput screening (HTS) has revolutionized the initial stages of this process, allowing for the rapid evaluation of thousands of compounds. However, the data from a single primary assay is rarely sufficient to warrant advancement into more intensive preclinical studies.[1] A "hit" in a primary screen is not a lead, but merely a starting point that demands rigorous validation.
This guide provides an in-depth framework for the cross-validation of antimicrobial screening methods, designed for researchers, scientists, and drug development professionals. We will move beyond the mere description of techniques to explain the causality behind experimental choices, emphasizing the necessity of orthogonal, or mechanistically distinct, assays to build a confident data package for any new compound. By employing a self-validating system of primary screening and secondary confirmation, researchers can minimize false positives and negatives, understand the limitations of their data, and make more informed decisions in the critical early stages of drug discovery.
Chapter 1: The Antimicrobial Screening Cascade: A Hierarchical Approach
The discovery of novel antimicrobials follows a hierarchical progression, often referred to as a screening cascade. This tiered approach is designed to efficiently sift through large numbers of compounds, progressively applying more complex and resource-intensive assays to an ever-smaller pool of promising candidates. The goal is to fail compounds that are not viable as early and as cheaply as possible, while building a comprehensive profile of those that show genuine promise.
A typical screening cascade involves:
-
Primary Screening: High-throughput assays designed for speed and cost-effectiveness to identify initial "hits" from large compound libraries.[1][2] These are often whole-cell assays that measure the inhibition of bacterial growth.
-
Hit Confirmation: Re-testing of initial hits to confirm their activity and rule out experimental artifacts. This is the first step in the validation process.[3]
-
Secondary Screening & Cross-Validation: Characterization of confirmed hits using orthogonal assays to verify the antimicrobial activity and gather more detailed information. This is the core focus of this guide.
-
Lead Optimization: Medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of validated hits.
Caption: The Antimicrobial Screening Cascade.
Chapter 2: Foundational Screening Methods: A Comparative Overview
The choice of screening method is critical and depends on the specific goals of the assay, the chemical nature of the compounds being tested, and the available resources. No single method is perfect; each has inherent strengths and weaknesses. Understanding these is the first step toward building a robust cross-validation strategy. The most common in vitro assays can be broadly categorized as either dilution methods (liquid-based) or diffusion methods (agar-based).[4]
| Method | Principle | Throughput | Endpoint | Key Advantages | Key Limitations |
| Broth Microdilution | Serial dilution of a compound in liquid growth medium to determine the lowest concentration that inhibits visible growth. | High | MIC (Minimum Inhibitory Concentration) - Quantitative | Gold standard for quantitative MIC determination; high throughput; standardized by CLSI/EUCAST.[5] | Can be affected by compound solubility and precipitation; may not detect activity of compounds that are poorly soluble in broth.[3] |
| Resazurin Assay | A modification of broth microdilution where a colorimetric indicator (resazurin) is added to assess cell viability. | Very High | MIC - Quantitative (Colorimetric) | Faster than visual inspection of turbidity; suitable for HTS; simple and inexpensive.[6] | Can be subject to interference from colored compounds or compounds that interact with the dye. |
| Disk Diffusion (Kirby-Bauer) | A paper disk impregnated with a compound is placed on an agar plate inoculated with bacteria. The compound diffuses into the agar, creating a concentration gradient. | Medium | Zone of Inhibition - Qualitative/Semi-Quantitative | Simple, low-cost, and widely used; can test multiple compounds on one plate.[7] | Results are influenced by the compound's molecular weight, solubility, and diffusion rate in agar; not suitable for all compounds.[7] |
| Agar Well/Plug Diffusion | Similar to disk diffusion, but a well is cut into the agar and filled with a solution of the test compound. | Medium | Zone of Inhibition - Qualitative/Semi-Quantitative | Useful for testing crude extracts or compounds that are difficult to impregnate onto paper disks. | Similar limitations to disk diffusion regarding compound diffusion properties.[7] |
Chapter 3: The Imperative of Cross-Validation with Orthogonal Methods
Relying solely on a single screening method, particularly a liquid-based HTS assay, is a high-risk strategy. A "hit" from a broth microdilution assay may be a false positive due to compound precipitation at high concentrations, or it could be a false negative if the compound is poorly soluble in the test medium. Conversely, an active compound in a diffusion assay might be inactive in a liquid assay due to different growth conditions.
This is why cross-validation using an orthogonal method is essential. An orthogonal method is one that relies on a different principle of measurement.[8][9] For antimicrobial screening, the most fundamental orthogonal comparison is between a liquid-based (dilution) assay and a solid-based (diffusion) assay.
Why is this crucial for new compounds?
-
Physicochemical Properties: NCEs have diverse and often unknown properties. A compound's solubility, stability, and ability to diffuse through agar can dramatically impact assay results.[7] Testing in both liquid and solid media provides a more complete picture of its behavior.
-
Mechanism of Action: Some compounds may be more effective against bacteria in a specific growth phase (e.g., planktonic in broth vs. early biofilm on agar).
-
Eliminating False Positives: An apparent "hit" in a primary screen might be an artifact of the assay system itself.[3] Confirmation of activity in a mechanistically different assay significantly increases confidence that the observed effect is genuine antimicrobial activity. For example, a compound that precipitates in broth, giving the appearance of growth inhibition, is unlikely to form a clear zone of inhibition in an agar diffusion assay.
Chapter 4: A Practical Framework for Cross-Validation
The following framework outlines a logical progression from a primary screen to a validated hit, incorporating orthogonal cross-validation and a decision-making process for handling discordant results.
Step 1: Primary High-Throughput Screening
The goal of the primary screen is to rapidly identify compounds with any potential activity. The broth microdilution method, often incorporating a viability dye like resazurin for faster readout, is a common choice due to its high throughput and quantitative nature.[2][6]
-
Action: Screen your compound library at a single high concentration (e.g., 128 µg/mL) against the target organism(s).
-
Outcome: A list of initial "hits" that show significant growth inhibition.
Step 2: Hit Confirmation and Dose-Response
The first step in validation is to confirm that the initial hits are reproducible. This is typically done by re-testing the same compounds in a dose-response format using the primary assay.
-
Action: Perform a full broth microdilution assay with serial dilutions of the hit compounds to determine their Minimum Inhibitory Concentration (MIC).
-
Outcome: A confirmed MIC value for each hit compound. This confirms the initial activity and establishes the potency.
Step 3: Orthogonal Confirmation with a Diffusion-Based Assay
This is the critical cross-validation step. All confirmed hits from the liquid-based assay should be tested in a solid-phase, diffusion-based assay, such as the agar well diffusion method.
-
Action: Test each confirmed hit compound using the agar well diffusion method at a concentration known to be active from the MIC assay (e.g., 4-8 times the MIC).
-
Outcome: A qualitative or semi-quantitative result (presence and size of an inhibition zone).
Step 4: Interpreting the Results: Concordant vs. Discordant
The comparison of results from the dilution and diffusion assays will categorize your hits and guide your next steps.
-
Concordant Positive (Hit in Broth MIC & Zone in Agar Diffusion): This is the ideal outcome. The compound demonstrates activity in two mechanistically different assays, providing strong evidence of true antimicrobial properties. These compounds are high-priority candidates for further characterization and lead optimization.
-
Discordant - Active in Broth, Inactive in Agar (Hit in Broth MIC, No Zone in Agar Diffusion): This is a common and important result that requires investigation. It does not necessarily mean the compound is a false positive.
-
Discordant - Inactive in Broth, Active in Agar (No Hit in Broth MIC, Zone in Agar Diffusion): This is less common but can occur, especially with compounds that are poorly soluble or unstable in broth but can diffuse through agar.
Caption: Cross-Validation Logic Flowchart.
Chapter 5: Troubleshooting Discordant Results
When results from dilution and diffusion assays do not align, a systematic investigation is required. The following decision tree provides a framework for troubleshooting.
Scenario: Compound is active in Broth Microdilution (low MIC), but shows NO zone of inhibition in Agar Diffusion.
-
Assess Physicochemical Properties:
-
Is the compound poorly soluble? Observe the wells of the MIC plate for precipitation. A cloudy appearance even in wells with no bacterial growth is a red flag.
-
Does the compound have a high molecular weight? Large molecules diffuse poorly through agar, which can prevent the formation of an inhibition zone even if the compound is active.[7]
-
Is the compound charged or highly polar? These properties can affect its interaction with the agar matrix and hinder diffusion.
-
-
Consider Assay Conditions:
-
Does the compound bind to components in the agar medium? Some compounds can be inactivated by binding to polysaccharides or other media components.
-
Is the compound unstable? The longer incubation time for agar diffusion assays may lead to degradation of an unstable compound.
-
-
Investigate Potential Artifacts:
-
Could the activity in the broth assay be an artifact? As mentioned, precipitation can mimic growth inhibition. Re-examine the MIC results carefully.
-
Sources
- 1. Innovative perspectives on the discovery of small molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. scribd.com [scribd.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,4,5-Trimethoxybenzohydrazide
As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we use. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2,4,5-Trimethoxybenzohydrazide, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.
Hazard Identification and Risk Assessment
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This compound, while not having an extensive toxicological profile in publicly available literature, belongs to the hydrazide class of compounds. Hydrazines and their derivatives are recognized for their potential reactivity and toxicity.[1] Therefore, a cautious and informed approach is essential.
The primary hazards associated with similar aromatic hydrazides include skin, eye, and respiratory tract irritation. Ingestion may be harmful.[2] The Safety Data Sheet (SDS) is the primary source for this information and must be consulted before handling the chemical.
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation | Causes skin irritation upon contact. | ❗ | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation.[3][4] | ❗ | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory tract irritation.[5] | ❗ | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Acute Toxicity (Oral) | May be harmful if swallowed.[2] | ❗ | P270: Do not eat, drink or smoke when using this product.[4] |
This table synthesizes data from SDS of this compound and structurally similar compounds. Always refer to the specific SDS for the product in use.
Personal Protective Equipment (PPE) and Handling Precautions
Given the identified hazards, all handling and disposal operations must be conducted within a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A flame-resistant laboratory coat.
Avoid generating dust during handling.[4] Ensure adequate ventilation at all times.
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal. The principle is to never mix incompatible waste streams, which could lead to dangerous reactions.
Step-by-Step Waste Collection Procedure:
-
Container Selection:
-
Select a designated hazardous waste container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred.[6]
-
The container must be in good condition, with a secure, leak-proof screw-top cap.
-
Ensure the container size is appropriate for the amount of waste to be generated to minimize disposal costs.[7]
-
-
Waste Characterization & Labeling:
-
The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste determinations must be made at the point of generation.[6]
-
Affix a hazardous waste tag to the container before adding the first drop of waste.
-
Clearly label the container with the words "HAZARDOUS WASTE."
-
List all chemical constituents by their full name (no abbreviations or formulas), including this compound and any solvents. Provide an accurate percentage or concentration for each component.
-
-
Accumulation of Waste:
-
Solid Waste: Collect un-reusable, contaminated solid waste (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealed plastic bag or a compatible solid waste container. Label it clearly as "Solid Waste containing this compound."
-
Liquid Waste: For solutions containing this compound, pour the waste carefully into the designated liquid hazardous waste container using a funnel.
-
Segregation is Key: Do not mix this waste stream with other incompatible wastes such as strong oxidizing agents, acids, or bases.[4][7]
-
-
Container Management:
-
Keep the waste container closed at all times except when adding waste.[8] This prevents the release of vapors and potential spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain any potential leaks.[8]
-
Do not fill liquid containers beyond 75% capacity to allow for vapor expansion.[7]
-
Disposal Workflow: From Bench to Final Disposition
The disposal of this compound waste is a multi-step process that requires coordination between the researcher and the institution's Environmental Health & Safety (EHS) department. The ultimate disposal method is typically high-temperature incineration at a licensed facility.[3][4][9]
The following diagram illustrates the standard workflow for chemical waste disposal in a research setting.
Caption: Chemical Waste Disposal Workflow
Emergency Procedures: Spills and Exposure
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][4]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3][4]
-
Spill: For small spills, absorb with an inert, dry material and place it in an appropriate, labeled waste disposal container. For large spills, evacuate the area and contact your institution's EHS department immediately. Do not empty spills into drains.[3][10]
Crucially, all disposal activities must be conducted in accordance with local, state, and federal regulations.[1][11] The final authority on waste management within your institution is your EHS department. Their guidance, often detailed in a Laboratory Management Plan or Chemical Hygiene Plan, supersedes any general recommendations.[12] Always consult with them to ensure full compliance and safety.
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
Safety Data Sheet - 3,4,5-Trimethoxybenzaldehyde. Carl ROTH. [Link]
-
Toxicological Profile for Hydrazines: Chapter 4 - Production, Import, Use, and Disposal. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
- Method for removing hydrazine compounds.
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Hydrazine (HSG 56, 1991). International Programme on Chemical Safety (INCHEM). [Link]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nipissingu.ca [nipissingu.ca]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. arxada.com [arxada.com]
- 12. epa.gov [epa.gov]
Navigating the Safe Handling of 2,4,5-Trimethoxybenzohydrazide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 2,4,5-Trimethoxybenzohydrazide. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a deeper understanding of laboratory safety and chemical handling, fostering a culture of proactive risk mitigation.
Core Safety Directives: A Proactive Stance
Before any manipulation of this compound, a thorough review of your institution's Chemical Hygiene Plan is mandatory. This document, compliant with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), provides the foundational safety framework for your specific work environment.
Hazard Communication: The First Line of Defense
Proper labeling of all containers, both primary and secondary, is a critical and non-negotiable aspect of laboratory safety.[2] Labels must clearly identify the chemical name, concentration, and any associated hazard warnings.[2] This ensures that all personnel, regardless of their direct involvement with the compound, are aware of its potential risks.[2]
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and consistent use of appropriate PPE is the most direct measure to prevent exposure. The following table outlines the recommended PPE for handling this compound, categorized by the nature of the laboratory operation.
| Operation | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Solid) | - Safety Goggles- Chemical-Resistant Gloves (Nitrile or Neoprene)- Laboratory Coat- Respiratory Protection (N95 or higher) | The primary risk during the handling of solid this compound is the inhalation of fine particulates and direct contact with skin and eyes. Safety goggles provide essential protection against airborne particles.[3] Chemical-resistant gloves prevent dermal absorption.[3] A laboratory coat protects against contamination of personal clothing.[3] Due to the potential for respiratory irritation from fine powders, respiratory protection is a crucial preventative measure.[3] |
| Solution Preparation and Transfers | - Safety Goggles- Chemical-Resistant Gloves (Nitrile or Neoprene)- Laboratory Coat | When in solution, the risk of inhalation is reduced, but the potential for splashes and direct contact remains. Safety goggles are critical to prevent eye irritation from splashes.[3] Gloves and a lab coat continue to be necessary to prevent skin contact.[3] |
| Reaction Quenching and Workup | - Safety Goggles and Face Shield- Chemical-Resistant Gloves (Nitrile or Neoprene)- Laboratory Coat | These procedures can involve exothermic reactions or pressure changes, increasing the risk of significant splashes. A face shield, in addition to safety goggles, provides a broader area of protection for the face.[3] |
| Spill Cleanup | - Safety Goggles and Face Shield- Chemical-Resistant Gloves (Nitrile or Neoprene)- Chemical-Resistant Apron or Coveralls- Respiratory Protection (as dictated by spill size) | A spill presents a heightened risk of exposure through all routes. Enhanced PPE is necessary to ensure the safety of personnel managing the cleanup. The level of respiratory protection should be assessed based on the quantity of spilled material and the potential for aerosolization. |
Procedural Guidance: From Receipt to Disposal
A systematic approach to handling this compound at every stage is crucial for minimizing risk. The following workflow provides a step-by-step methodology for safe handling.
Caption: A logical workflow for the safe handling of this compound.
Operational Plan
-
Pre-Handling Preparation :
-
Review Safety Information : Before handling, thoroughly review the available safety data for 3,4,5-Trimethoxybenzohydrazide and your institution's standard operating procedures for aromatic hydrazides.
-
Assemble PPE : Gather all necessary personal protective equipment as outlined in the table above. Inspect all PPE for integrity before use.
-
Prepare a Designated Workspace : All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] Ensure the work area is clean and uncluttered.
-
-
Handling Procedures :
-
Weighing : Use a weigh boat or other suitable container to accurately measure the desired amount of the compound. Perform this task in a fume hood to contain any airborne powder.
-
Dissolution : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Monitoring : If used in a chemical reaction, ensure the apparatus is properly assembled and secured. Monitor the reaction for any signs of unexpected changes.
-
-
Post-Handling Procedures :
-
Decontamination : Thoroughly clean the work area with an appropriate solvent and then soap and water. Decontaminate all equipment that came into contact with the chemical.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling is complete, even if gloves were worn.[3]
-
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.
-
Waste Segregation : Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[2]
-
Containerization : Collect all waste in a clearly labeled, sealed, and appropriate hazardous waste container. The label should include the chemical name and associated hazards.
-
Licensed Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.[4]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two to four cupfuls of water.[6] Seek immediate medical attention.[6]
-
Spill Response :
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material. Avoid generating dust.
-
For larger spills, or if you are not comfortable with the cleanup, contact your institution's emergency response team.
-
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. The principles of proactive risk assessment, proper use of protective equipment, and diligent adherence to established procedures are the cornerstones of responsible scientific practice.
References
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3,4,5-Trimethoxybenzohydrazide.
- Fisher Scientific. (2009, December 23).
- Sigma-Aldrich. (2025, November 11).
- PubChem. (n.d.). 3,4,5-Trimethoxybenzohydrazide.
- Fisher Scientific. (2025, September 17).
- CAMEO Chemicals - NOAA. (n.d.). 2,4,5-TRIMETHOXYBENZALDEHYDE.
- Sigma-Aldrich. (2024, September 7).
- Fisher Scientific. (2010, October 29).
- PubChem. (n.d.). 2,4,5-Trimethoxybenzaldehyde.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2,4,5-Trimethoxybenzaldehyde.
- Ali, Z., et al. (2023, January 30). Aromatic hydrazides: A potential solution for Acinetobacter baumannii infections. PMC - NIH.
Sources
- 1. 3,4,5-Trimethoxybenzohydrazide | C10H14N2O4 | CID 76793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 2,4,5-TRIMETHOXYBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
